Mefloquine
Description
Properties
IUPAC Name |
[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQGYMUWCZPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860636 | |
| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mefloquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
415.7±40.0 °C | |
| Record name | Mefloquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
3.80e-02 g/L | |
| Record name | Mefloquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mefloquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
Crystal density: 1.432 g/cu cm | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
49752-90-1, 53230-10-7 | |
| Record name | α-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49752-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-2-Piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049752901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mefloquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-254, 174-176 °C | |
| Record name | Mefloquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00358 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Mefloquine: A Deep Dive into its Chemical Structure and Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related physicochemical and pharmacological properties of the antimalarial drug, mefloquine (B1676156). The information is intended to support research and development efforts in medicinal chemistry and pharmacology.
Chemical Structure of this compound
This compound, a quinoline (B57606) methanol (B129727) derivative, is a chiral molecule with the systematic IUPAC name [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol.[1][2] Its chemical formula is C₁₇H₁₆F₆N₂O, and it has a molar mass of 378.31 g/mol .[2][3][4] The structure features a quinoline ring system substituted with two trifluoromethyl groups, and a piperidinemethanol side chain.
Below is a two-dimensional representation of the this compound structure.
Caption: 2D chemical structure of this compound highlighting the quinoline and piperidinemethanol moieties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol[1][2] |
| SMILES | C1CCN--INVALID-LINK----INVALID-LINK--O[3] |
| InChI | InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1[5] |
| Molecular Formula | C₁₇H₁₆F₆N₂O[2][3][4] |
| Molar Mass | 378.31 g/mol [2][3][4] |
Stereoisomers of this compound
This compound possesses two chiral centers, leading to the existence of four stereoisomers.[5] These stereoisomers are classified into two pairs of enantiomers, which are diastereomers of each other. The relative configuration of the substituents on the two chiral carbons determines whether the diastereomer is termed erythro or threo.
The commercially available form of this compound, Lariam, is a racemic mixture of the two erythro enantiomers.[6]
Caption: Relationship between the four stereoisomers of this compound.
The absolute configuration of (+)-erythro-mefloquine has been determined to be (11S,12R), while (-)-erythro-mefloquine is (11R,12S).[7]
Physicochemical and Pharmacological Properties of Stereoisomers
The stereochemistry of this compound significantly influences its biological activity and pharmacokinetic profile. The four stereoisomers exhibit different potencies and side-effect profiles.
Table 2: Comparative Pharmacological and Toxicological Data of this compound Stereoisomers
| Stereoisomer | Antimalarial Activity | Neuropsychiatric Side Effects | Half-life (t₁/₂) |
| (+)-erythro-mefloquine | More potent than the (-) enantiomer[7] | Associated with fewer side effects | 20.8 hours (oral)[8] |
| (-)-erythro-mefloquine | Less potent than the (+) enantiomer[9] | Believed to be the primary contributor to neuropsychiatric side effects[6] | 16.4 hours (oral)[8] |
| (+)-threo-mefloquine | Less active | Data not widely available | 12.4 hours (IV)[8] |
| (-)-threo-mefloquine | Less active[9] | Data not widely available | 11 hours (IV)[8] |
The (-)-erythro enantiomer is associated with a higher incidence of neuropsychiatric adverse effects, such as anxiety, paranoia, and psychosis.[10] It is hypothesized that the side effects of this compound are caused by the (−)-enantiomer.[6] In contrast, the (+)-erythro enantiomer is more potent against malaria parasites.[7]
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Stereoisomers against Mycobacterium avium [8]
| Stereoisomer | MIC (μg/ml) |
| (+)-erythro-mefloquine | 32 |
| (-)-erythro-mefloquine | 32 |
| (+)-threo-mefloquine | 64 |
| (-)-threo-mefloquine | 64 |
Experimental Protocols
Synthesis of this compound Stereoisomers
The synthesis of individual this compound stereoisomers is a multi-step process. A general workflow is outlined below.
Caption: Generalized workflow for the asymmetric synthesis of this compound stereoisomers.
Detailed Methodology for Synthesis of this compound Analogs:
A reported synthesis of this compound analogs involves the following key steps[6]:
-
Grignard-type Addition: Regioselective Br-Mg exchange of a dibromochloroquinoline with i-PrMgCl·LiCl.
-
Nucleophilic Addition: The resulting Grignard reagent undergoes addition to an (S)- or (R)-tert-butyl-2-formylpiperidine-1-carboxylate. This step produces a mixture of diastereomers.
-
Chromatographic Separation: The diastereomeric pairs are separated by flash chromatography.
-
Suzuki Coupling: The separated diastereomers are reacted with 4-chlorophenylboronic acid under Suzuki coupling conditions.
-
N-Boc Deprotection: The final step involves the deprotection of the N-Boc group using HCl to yield the desired this compound analog stereoisomers.
Separation of Enantiomers (Chiral Resolution)
The resolution of racemic erythro-mefloquine into its individual enantiomers can be achieved through diastereomeric salt formation.
Protocol for Chiral Resolution using (+)-3-bromo-8-camphorsulfonic acid: [8]
-
Salt Formation: Racemic this compound hydrochloride is treated with the ammonium (B1175870) salt of (+)-3-bromo-8-camphorsulfonic acid.
-
Crystallization: The diastereomeric salts are allowed to crystallize. Due to differences in solubility, one diastereomeric salt will preferentially crystallize.
-
Separation: The crystallized salt is separated by filtration.
-
Liberation of Enantiomer: The pure diastereomeric salt is treated with a base to liberate the free base of the single enantiomer of this compound.
To obtain the other enantiomer, the ammonium salt of (-)-3-bromo-8-camphorsulfonic acid can be used in a similar manner.[8] Another resolving agent that has been successfully used is O,O′-di-p-toluoyl-tartaric acid.[9]
Analysis and Characterization
The absolute configuration of the this compound stereoisomers has been unambiguously determined using single-crystal X-ray crystallography.[9] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating and quantifying the enantiomers of this compound in biological samples.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Mefloquine | C17H16F6N2O | CID 40692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-Mefloquine | C17H16F6N2O | CID 456309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Antifungal Activity of Stereoisomers of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of (+)-Erythro-Mefloquine as an Active Enantiomer with Greater Efficacy than this compound against Mycobacterium avium Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Modifications of Quinoline Antimalarials: this compound and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psychiatric Side Effects of this compound: Applications to Forensic Psychiatry | Journal of the American Academy of Psychiatry and the Law [jaapl.org]
A Technical Guide to the Synthesis of Mefloquine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for the antimalarial drug mefloquine (B1676156) and its various analogs. The document details key synthetic strategies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the core biological signaling pathways associated with this compound's mechanism of action.
Core Synthesis of this compound
The classical synthesis of this compound, a quinolinemethanol derivative, has been well-established since its development. The most common approach involves the condensation of 2,8-bis(trifluoromethyl)-4-quinoline derivatives with a suitable piperidine (B6355638) moiety. A key intermediate in many synthetic routes is 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971).
A widely adopted synthetic strategy involves the conversion of this quinolinol to a 4-bromo derivative, which is then lithiated and reacted with 2-pyridinecarboxaldehyde. Subsequent hydrogenation of the pyridyl group yields the desired piperidinyl methanol (B129727) structure of this compound.
General Synthetic Scheme
A representative synthesis of this compound proceeds through the formation of a key intermediate, 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline. This epoxide can then be opened by various amines to generate a library of this compound analogs. The synthesis of this intermediate can be achieved from 2,8-bis(trifluoromethyl)quinolin-4-ol with a reported yield of 91% for the formation of the 4-bromo intermediate.
Synthesis of this compound Analogs
The development of this compound analogs has been driven by the need to overcome drug resistance and reduce the neuropsychiatric side effects associated with the parent compound. Modifications have been explored at various positions of the this compound scaffold.
Pentafluorosulfanyl (SF5) Analogs
A notable class of analogs involves the replacement of the trifluoromethyl (CF3) groups with the pentafluorosulfanyl (SF5) group. The synthesis of these analogs follows a multi-step sequence, typically 5 steps, with overall yields ranging from 10-23%[1][2].
The synthetic route commences with commercially available amino-(pentafluorosulfanyl)-benzenes. These starting materials undergo condensation with ethyl 4,4,4-trifluoroacetoacetate, followed by a series of transformations to construct the quinoline (B57606) core and introduce the side chain.
Late-Stage Modification
Another efficient strategy for generating this compound analogs is through the late-stage modification of the this compound molecule itself. This approach allows for the diversification of the scaffold at the secondary alcohol and the piperidine nitrogen.
-
Alkylation: The piperidinyl amino group can be alkylated using various alkyl halides in the presence of a base.
-
Acylation: Acylation with reagents like Mosher's acid chloride has been used to determine the absolute configuration of this compound enantiomers.
-
Conjugation: this compound has been conjugated with other pharmacophores, such as artemisinin, to create dual-action antimalarials.
Quantitative Data Summary
The following tables summarize the yields of key synthetic steps and the biological activity of selected this compound analogs.
Table 1: Synthetic Yields for this compound and Key Analogs
| Compound/Intermediate | Synthetic Step | Reagents and Conditions | Yield (%) | Reference |
| 4-Bromo-2,8-bis(trifluoromethyl)quinoline | Bromination of quinolinol | POBr3, 75-150°C, 2h | 91 | |
| 6-SF5 and 7-SF5 this compound Analogs | Overall 5-step synthesis | From amino-(pentafluorosulfanyl)-benzenes | 10-23 | [1] |
| (+)- and (-)-erythro-Mefloquine | Enantiomeric resolution | O,O'-di-p-toluoyl-tartaric acid | 86 | |
| N-13-Alkylated this compound Derivatives | Alkylation | Alkyl bromides, K2CO3 or Et3N | Poor to Moderate | |
| This compound-Artemisinin Conjugate (MQ-24) | Alkylation with Artemisinin-derived allyl bromide | Et3N | Moderate |
Table 2: In Vitro Antimalarial Activity of this compound Analogs
| Compound | P. falciparum Strain | IC50 (nM) | Cytotoxicity (LC50 against RAW macrophages, ng/mL) | Selectivity Index (SI) | Reference |
| This compound (1) | W2 | 2.5 ng/mL | 5064 | 2026 | [1] |
| 6-SF5 Analog (2) | W2 | 3.3 ng/mL | 13740 | 4164 | [1] |
| 7-SF5 Analog (3) | W2 | 3.3 ng/mL | ND | ND | [1] |
| This compound-Atovaquone Hybrid (MQ-38) | F32-TEM | 0.6 - 1.1 | ND | ND | |
| This compound-Artemisinin Ester Conjugate (MQ-41) | F32, Thai, FcB1, K1 | 2.4 - 6 | ND | ND | |
| This compound-Artemisinin Amine Conjugate (MQ-24) | F32, Thai, FcB1, K1 | 10 - 17 | ND | ND |
ND: Not Determined
Detailed Experimental Protocols
Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline
A mixture of 2,8-bis(trifluoromethyl)quinolin-4-ol and phosphorus oxybromide (POBr3) is heated at temperatures ranging from 75°C to 150°C for 2 hours. After cooling, the reaction mixture is carefully added to crushed ice. The solution is then basified with sodium hydroxide. The resulting solid precipitate is collected by filtration and dried to afford 4-bromo-2,8-bis(trifluoromethyl)quinoline.
Synthesis of N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine (MQA)
A mixture of 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) (1.0 eq) and ethylenediamine (B42938) (10.0 eq) is stirred under microwave irradiation (150 W) at 95°C for 60 minutes. After completion, the reaction mixture is diluted with dichloromethane (B109758) and extracted with 5% NaOH solution, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Biological Signaling Pathways
This compound exerts its antimalarial effect through multiple mechanisms, with the primary target being the parasite's ribosome. Additionally, it has been shown to modulate other cellular pathways.
Inhibition of Protein Synthesis
This compound targets the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis. This action is a key contributor to its parasiticidal activity.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound has also been implicated in the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can induce apoptosis.
References
Mefloquine: A Technical Guide to its Pharmacodynamics and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefloquine (B1676156), a quinoline (B57606) methanol (B129727) derivative, has long been a cornerstone in the prophylaxis and treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. Its primary mechanism of action is believed to involve the inhibition of protein synthesis within the parasite by targeting the 80S ribosome. However, the clinical utility of this compound is significantly hampered by a well-documented profile of adverse events, predominantly neuropsychiatric and cardiovascular in nature. These off-target effects are a direct consequence of this compound's interactions with a range of host proteins, including neurotransmitter receptors, ion channels, and enzymes. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a detailed exploration of its off-target molecular interactions. Quantitative data on these interactions are presented, alongside detailed methodologies of the key experiments employed in their characterization. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
On-Target Pharmacodynamics: Antimalarial Mechanism of Action
The precise mechanism by which this compound exerts its antimalarial effect is still under investigation, but the prevailing evidence points towards the disruption of protein synthesis in the parasite.
1.1. Inhibition of the P. falciparum 80S Ribosome
Recent studies have identified the parasite's 80S ribosome as a primary target of this compound. By binding to the ribosome, this compound interferes with the translation process, thereby inhibiting protein synthesis and leading to the death of the parasite. This mechanism underscores its efficacy against the asexual intraerythrocytic stages of Plasmodium species.
Off-Target Pharmacodynamics: The Molecular Basis of Adverse Effects
This compound's adverse effect profile is extensive and is attributed to its interactions with a variety of host molecular targets. These interactions are often stereoselective, with the two enantiomers of this compound exhibiting different affinities and potencies.
Neuropsychiatric Off-Target Effects
The neuropsychiatric side effects of this compound, which can range from anxiety and vivid dreams to psychosis and seizures, are linked to its activity at several neuronal targets.
2.1.1. Interaction with Serotonin (B10506) Receptors
This compound has been shown to interact with multiple serotonin (5-HT) receptor subtypes, which are crucial for regulating mood, cognition, and sleep-wake cycles.
-
5-HT2A and 5-HT2C Receptors: this compound acts as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors, stimulating the accumulation of inositol (B14025) phosphate.[1][2] This agonism, particularly at the 5-HT2A receptor, is shared by some hallucinogenic drugs and may contribute to the psychotomimetic effects observed with this compound use.[1][2]
-
5-HT3 Receptors: this compound is an antagonist of 5-HT3 receptors, a ligand-gated ion channel.[3] This interaction is predominantly non-competitive, suggesting that this compound may act as a channel blocker.[3]
2.1.2. Antagonism of Adenosine (B11128) Receptors
This compound is a potent antagonist of adenosine A2A receptors, and to a lesser extent, A1 receptors.[4] Adenosine is a neuromodulator that plays a significant role in regulating sleep, anxiety, and neuronal excitability. By blocking A2A receptors, this compound can disrupt these processes, potentially leading to insomnia and anxiety. The (-)-enantiomer of this compound is significantly more potent at adenosine receptors than the (+)-enantiomer.
2.1.3. Inhibition of Acetylcholinesterase
This compound is a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, which can result in a range of central and peripheral nervous system effects, including gastrointestinal disturbances and central nervous system disturbances at high doses.[5]
2.1.4. Blockade of Connexin Channels
This compound is a potent blocker of gap junction channels formed by connexin 36 (Cx36) and connexin 50 (Cx50).[6] These channels are important for direct intercellular communication in the central nervous system. At higher concentrations, this compound can also block channels formed by other connexin isoforms, including Cx26, Cx32, and Cx43.[7] The blockade of these channels can disrupt neuronal communication and contribute to the neurological side effects of the drug.
Cardiotoxic Off-Target Effects
This compound has been associated with cardiovascular adverse events, including bradycardia and, in some cases, more severe cardiac rhythm disturbances.
2.2.1. Blockade of Cardiac Ion Channels
The primary mechanism of this compound's cardiotoxicity is believed to be the blockade of cardiac ion channels, which are essential for maintaining normal cardiac rhythm.
-
L-type Calcium Channels: this compound blocks L-type Ca2+ channels, which can lead to a negative inotropic effect (reduced force of cardiac contraction).[8][9] While a precise IC50 value is not consistently reported, studies have shown that this compound at a concentration of 10 μM can significantly reduce L-type Ca2+ current.[8]
-
Potassium Channels: this compound inhibits the human cardiac potassium channels KvLQT1/minK and HERG, which are responsible for the slow (IKs) and rapid (IKr) components of the delayed rectifier potassium current, respectively.[10] The IC50 for KvLQT1/minK inhibition is approximately 1 μM, while for HERG it is approximately 5.6 μM.[10] Blockade of these channels can lead to a prolongation of the QT interval, a risk factor for life-threatening arrhythmias.
Quantitative Data on this compound's Off-Target Interactions
The following tables summarize the available quantitative data for the interaction of this compound with its various off-target proteins.
Table 1: this compound Affinity (Ki) for Neurotransmitter Receptors
| Receptor Subtype | Ki (nM) | Species | Notes |
| Serotonin 5-HT2A | 341 | Human (recombinant) | [2] |
| Adenosine A2A | 61 | Human (recombinant) | Racemic this compound. The (11R,2'S) isomer is the more potent binder. |
| Adenosine A1 | 255 | Human (recombinant) | Racemic this compound. |
Table 2: this compound Inhibitory Potency (IC50) and Agonist Activity (EC50) at Off-Target Sites
| Target | IC50 / EC50 (µM) | Species/System | Notes |
| Neuropsychiatric Targets | |||
| Connexin 36 (Cx36) | 0.3 | N2A cells (transfected) | [6] |
| Connexin 50 (Cx50) | 1.1 | N2A cells (transfected) | [6] |
| Connexin 32 (Cx32) | ~25 | RIN cells | [11] |
| Serotonin 5-HT3A | 9.36 | HEK 293 cells | Antagonist activity.[3] |
| Serotonin 5-HT2A | 1.9 (EC50) | Not specified | Partial agonist activity.[4] |
| Serotonin 5-HT2C | 0.224 (EC50) | HEK-h5-HT2C cells | Full agonist activity.[12] |
| Cardiotoxicity Targets | |||
| KvLQT1/minK | ~1 | Not specified | [10] |
| HERG | 5.6 | Not specified | [10] |
| L-type Ca2+ Channel | ~43 (for Ca2+ uptake inhibition in skeletal muscle microsomes) | Skeletal muscle microsomes | [8] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacodynamics and off-target effects of this compound.
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand (this compound) for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a target receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Specific Application for this compound: This method has been used to determine the binding affinity of this compound for serotonin and adenosine receptors using radioligands such as [3H]8-OH-DPAT for 5-HT1A and [125I]DOI for 5-HT2A/2C receptors.[12]
Patch-Clamp Electrophysiology
This technique is used to study the effects of a compound on ion channels in individual cells.
-
Objective: To measure the effect of this compound on the activity of specific ion channels, such as connexins and cardiac potassium channels.
-
General Protocol:
-
Cell Preparation: Cells expressing the ion channel of interest are cultured on a coverslip.
-
Pipette Placement: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal.
-
Membrane Patch Configuration: The membrane patch can be studied in various configurations (e.g., whole-cell, inside-out, outside-out) to allow for the controlled application of this compound and the measurement of ion currents.
-
Data Acquisition: The flow of ions through the channels is measured as an electrical current.
-
Data Analysis: The effect of this compound on the channel's properties (e.g., current amplitude, activation, inactivation) is analyzed to determine its mechanism of action (e.g., channel block) and potency (e.g., IC50).
-
-
Specific Application for this compound: This technique has been instrumental in characterizing the blockade of Cx36 and Cx50 gap junction channels, as well as the inhibition of KvLQT1/minK and HERG potassium channels by this compound.[10][13]
Acetylcholinesterase Activity Assay
This is a colorimetric assay used to measure the activity of acetylcholinesterase and the inhibitory effect of compounds like this compound.
-
Objective: To determine the IC50 of this compound for acetylcholinesterase.
-
General Protocol (Ellman's Method):
-
Reaction Mixture: A reaction mixture is prepared containing a source of acetylcholinesterase, the substrate acetylthiocholine (B1193921), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incubation: The reaction is initiated by the addition of the substrate. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine (B1204863).
-
Color Development: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Spectrophotometric Measurement: The absorbance of the yellow product is measured at 412 nm over time.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of the reaction.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: this compound's off-target signaling pathways leading to neuropsychiatric and cardiac effects.
Experimental Workflows
Caption: High-level workflows for key experimental methods used in this compound research.
Conclusion
This compound remains an important antimalarial agent, but its clinical application is challenged by a significant burden of off-target effects. A thorough understanding of the molecular mechanisms underlying these adverse events is crucial for patient safety and for the development of future antimalarial drugs with improved safety profiles. This technical guide has provided a detailed overview of this compound's pharmacodynamics, with a focus on its interactions with host proteins that lead to neuropsychiatric and cardiovascular toxicities. The quantitative data, experimental methodologies, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to mitigate the undesirable effects of this and other quinoline-based compounds. Future research should continue to elucidate the complex interplay between this compound and its various molecular targets to better predict and manage its adverse effects.
References
- 1. This compound-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The anticholinesterase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | Cx36/ Cx50 gap channel blocker, antimalarial/ antiviral | Hello Bio [hellobio.com]
- 7. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 8. Effects of this compound on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of the antimalarial drug this compound with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound effects on ventral tegmental area dopamine and GABA neuron inhibition: a physiologic role for connexin-36 GAP junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of Mefloquine Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the antimalarial drug mefloquine (B1676156). It covers its historical development, mechanism of action, pharmacokinetic properties, clinical efficacy, and the significant adverse effects that have characterized its use. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, structured quantitative data, and visualizations of key biological pathways.
Introduction and Historical Context
This compound, a quinoline (B57606) methanol (B129727) derivative, was developed by the Walter Reed Army Institute of Research (WRAIR) in the 1970s as a response to the emergence of chloroquine-resistant Plasmodium falciparum malaria during the Vietnam War.[1] It was a product of a massive screening program that evaluated over 250,000 compounds for antimalarial activity.[2] this compound was first marketed in 1984 under the brand name Lariam and received FDA approval for prophylactic use in 1989.[2] For decades, it has been a crucial tool for both the prevention and treatment of malaria, particularly in regions with chloroquine (B1663885) resistance.[3] However, its use has been tempered by a well-documented profile of neuropsychiatric adverse effects.[4][5]
Mechanism of Action
The precise mechanism of action of this compound has been a subject of ongoing research, with several hypotheses proposed over the years.
2.1. Inhibition of Heme Polymerization: Initially, it was suggested that this compound, like chloroquine, interferes with the detoxification of heme in the parasite's digestive vacuole by inhibiting the formation of hemozoin.[6] This leads to the accumulation of toxic free heme, which damages parasite membranes and leads to its death.
2.2. Targeting the 80S Ribosome to Inhibit Protein Synthesis: More recent and compelling evidence has identified the P. falciparum 80S ribosome as a primary target of this compound. High-resolution cryo-electron microscopy has shown that the (+)-enantiomer of this compound binds to the GTPase-associated center of the ribosome.[7] This binding inhibits protein synthesis, leading to parasite death.[7] Mutagenesis of the this compound-binding residues on the ribosome has been shown to confer resistance, further validating this as a key mechanism of action.[7]
2.3. Disruption of Calcium Homeostasis: In host cells, particularly neurons, this compound has been shown to disrupt calcium homeostasis.[8][9] It mobilizes calcium from the endoplasmic reticulum (ER) stores and induces a sustained influx of extracellular calcium.[9] This disruption of calcium signaling is believed to be a significant contributor to the drug's neurotoxicity.[8][9]
Pharmacokinetics and Metabolism
This compound is administered orally and is well-absorbed from the gastrointestinal tract, with bioavailability enhanced when taken with food.[10] It is highly bound to plasma proteins (approximately 98%).[10] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[10] The main metabolite is a carboxylic acid derivative, which is inactive against P. falciparum.[10] this compound has a notably long elimination half-life, averaging about 3 weeks, which allows for weekly prophylactic dosing.[10] Excretion occurs mainly through the bile and feces.[10]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Absorption Half-life (t½a) | 6.6 ± 3.0 hours | [11] |
| Time to Peak Plasma Concentration (Tmax) | 6-24 hours | [12] |
| Volume of Distribution (Vd/F) | 10.5 ± 2.3 L/kg | [11] |
| Plasma Protein Binding | ~98% | [10] |
| Elimination Half-life (t½β) | 2-4 weeks (average ~3 weeks) | [10] |
| Clearance (CL/F) | ~30 mL/min | [10] |
| Primary Route of Metabolism | Hepatic (CYP3A4) | [10] |
| Primary Route of Excretion | Bile and feces | [10] |
Clinical Efficacy
This compound has demonstrated high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum malaria, as well as against P. vivax.[3][12] It is effective against the blood stages of all human malaria species.[3]
Table 2: In Vitro Activity of this compound Against Plasmodium falciparum Strains
| P. falciparum Strain | IC50 (nM) | Reference |
| 3D7 | 25.3 ± 3.4 | [13] |
| Dd2 | >30 | [14] |
| K1 | 27 (geometric mean) | [13] |
| Isolates from Shoklo, Thailand | 48.2 (geometric mean) | [13] |
| Isolates from Maela, Thailand | 29.0 (geometric mean) | [13] |
IC50 values can vary depending on the specific assay conditions and parasite isolate.
A systematic review and meta-analysis of artesunate-mefloquine (ASMQ) combination therapy for uncomplicated P. falciparum malaria concluded that ASMQ remains a safe and effective treatment.[12] However, some recent studies have indicated a potential reduction in efficacy in certain regions, highlighting the ongoing threat of drug resistance.[12]
Adverse Effects, Particularly Neuropsychiatric Events
The use of this compound is associated with a range of adverse effects, with neuropsychiatric reactions being the most significant concern.[4][5]
Common Adverse Effects:
-
Nausea
-
Vomiting
-
Dizziness
-
Headache
-
Insomnia
-
Abnormal dreams[5]
Neuropsychiatric Adverse Events: More severe neuropsychiatric side effects can occur and may persist for months or even years after discontinuing the drug.[4] These include:
-
Anxiety
-
Depression
-
Hallucinations
-
Psychosis
-
Seizures[5]
The prevalence of serious neuropsychiatric adverse reactions is estimated to be between 1 in 10,000 and 1 in 20,000 users of prophylactic this compound.[5] The risk is generally higher in females than in males.[5] this compound is contraindicated in individuals with a history of psychiatric disorders or seizures.[5]
Table 3: Incidence of Selected Adverse Events with this compound Prophylaxis
| Adverse Event | Incidence | Reference |
| Neuropsychiatric (any) | 29-77% | [4] |
| Serious Neuropsychiatric | 1 in 10,000 - 1 in 20,000 | [5] |
| Dizziness | Higher than placebo in cohort studies | [12] |
| Insomnia | More likely than other antimalarials | [12] |
| Abnormal Dreams | More likely than doxycycline | [12] |
| Anxiety | More likely than doxycycline | [12] |
| Depressed Mood | More likely than doxycycline | [12] |
Mechanisms of this compound Resistance
Resistance to this compound has been reported, particularly in Southeast Asia.[3] The molecular basis of this compound resistance is not fully understood but is thought to involve several factors:
-
Pfmdr1 Gene: Amplification or mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a transporter protein (Pgh1), have been associated with this compound resistance.[3]
-
Other Transporters: Other transporter proteins may also play a role in the efflux of this compound from the parasite.
Experimental Protocols
This section provides an overview of key experimental methodologies used in this compound research. For full, detailed protocols, it is essential to consult the primary literature cited.
7.1. In Vitro this compound Susceptibility Testing of P. falciparum
Principle: To determine the concentration of this compound that inhibits the growth of P. falciparum in vitro by 50% (IC50).
General Methodology (SYBR Green I-based assay):
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[15][16]
-
Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and to control wells (drug-free).
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.[15]
-
Lysis and Staining: The erythrocytes are lysed, and the parasite DNA is stained with a fluorescent dye such as SYBR Green I.[15][16]
-
Quantification: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.[15]
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[15]
7.2. In Vitro Neurotoxicity Assessment in Neuronal Cell Culture
Principle: To assess the cytotoxic effects of this compound on neuronal cells.
General Methodology (MTT Assay):
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.[17]
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for different durations (e.g., 6, 24, 48 hours).[17]
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18]
-
Formazan (B1609692) Solubilization: After a further incubation, the medium is removed, and the formazan crystals formed by viable cells are dissolved in a solvent such as DMSO.[17][18]
-
Quantification: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[17][18] The absorbance is directly proportional to the number of viable cells.
7.3. Quantification of this compound in Plasma by HPLC
Principle: To measure the concentration of this compound in plasma samples using high-performance liquid chromatography (HPLC).
General Methodology:
-
Sample Preparation: this compound is extracted from plasma using a liquid-liquid extraction method with a suitable organic solvent (e.g., methyl tert-butyl ether) in an alkaline environment.[19]
-
Derivatization (for stereospecific analysis): For the separation of this compound enantiomers, a chiral derivatizing agent (e.g., (+)-1-(9-fluorenyl) ethyl chloroformate) can be used.[19]
-
Chromatographic Separation: The extracted and derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[19] A mobile phase (e.g., a mixture of acetonitrile, water, and acetic acid) is used to separate the components.[19]
-
Detection: The concentration of this compound is detected using a suitable detector, such as a fluorescence detector (with specific excitation and emission wavelengths) or a mass spectrometer (LC-MS/MS).[19][20]
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of this compound.[19]
Signaling Pathways and Experimental Workflows
8.1. This compound's Effect on Neuronal Calcium Signaling
This compound disrupts intracellular calcium homeostasis in neurons, which is a key contributor to its neurotoxicity. The following diagram illustrates the proposed signaling pathway.
This compound-induced disruption of neuronal calcium homeostasis.
8.2. Experimental Workflow for In Vitro this compound Susceptibility Testing
The following diagram outlines a typical workflow for determining the in vitro susceptibility of P. falciparum to this compound.
Workflow for in vitro this compound susceptibility testing of P. falciparum.
Conclusion
This compound remains a significant drug in the arsenal (B13267) against malaria, particularly in areas with resistance to other therapies. Its mechanism of action, primarily through the inhibition of parasite protein synthesis, is now better understood. However, its clinical utility is significantly limited by the risk of neuropsychiatric adverse effects, which are linked to its impact on host cell signaling pathways, including neuronal calcium homeostasis. Continued research is crucial to fully elucidate the mechanisms of both its antimalarial activity and its toxicity. This knowledge can inform the development of safer and more effective antimalarial drugs and guide the appropriate clinical use of this compound. This comprehensive review provides a foundation for researchers and drug development professionals to build upon in their efforts to combat malaria.
References
- 1. Minimal Non-Text Contrast on Data Visualization Elements / Frank Elavsky | Observable [observablehq.com]
- 2. youtube.com [youtube.com]
- 3. The position of this compound as a 21st century malaria chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropsychiatric Adverse Reactions to this compound: a Systematic Comparison of Prescribing and Patient Safety Guidance in the US, UK, Ireland, Australia, New Zealand, and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. axionbiosystems.com [axionbiosystems.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 9. Pharmacokinetic Models of Tafenoquine: Insights for Optimal Malaria Treatment Strategies | MDPI [mdpi.com]
- 10. This compound Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Artesunate-mefloquine therapy for uncomplicated Plasmodium falciparum malaria: an updated systematic review and meta-analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iddo.org [iddo.org]
- 17. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Molecular Underpinnings of Mefloquine-Induced Neurotoxicity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The antimalarial drug mefloquine (B1676156), while effective, is associated with a range of neurological and psychiatric side effects. Understanding the molecular basis of these adverse events is critical for the development of safer therapeutic strategies and for providing better guidance to clinicians and patients. This technical guide provides a comprehensive overview of the core molecular mechanisms implicated in this compound-induced neurotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Molecular Mechanisms of this compound Neurotoxicity
This compound's neurotoxic effects are not attributed to a single mechanism but rather a complex interplay of interactions with various cellular components and signaling pathways. The primary mechanisms identified include disruption of calcium homeostasis and induction of endoplasmic reticulum (ER) stress, generation of oxidative stress leading to apoptosis, inhibition of cholinesterases, modulation of gap junction and pannexin channels, and interference with multiple neurotransmitter systems.
Disruption of Calcium Homeostasis and Endoplasmic Reticulum (ER) Stress
A significant body of evidence points to this compound's ability to disrupt intracellular calcium (Ca2+) homeostasis, a critical element in neuronal function and survival. This compound has been shown to mobilize Ca2+ from neuronal ER stores and promote a sustained influx of extracellular Ca2+.[1] This disruption of Ca2+ homeostasis can trigger the ER stress response, a cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER lumen. Studies have demonstrated that this compound upregulates the transcription of key ER stress response genes, including GADD153, PERK, GRP78, PDI, GRP94, and calreticulin.[1] The prolonged activation of the ER stress response can ultimately lead to apoptosis.
Oxidative Stress and Apoptosis
This compound exposure has been consistently linked to the induction of oxidative stress in neuronal cells.[2][3][4][5] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants, such as glutathione (B108866) (GSH).[2][5] The resulting oxidative damage to cellular components, including lipids, proteins, and DNA, contributes significantly to this compound's neurotoxicity. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in neuronal cells.[2][6][7][8][9][10] This apoptotic process is often mediated by the intrinsic pathway, which is initiated by cellular stress and involves the mitochondria.
Inhibition of Cholinesterases
This compound acts as a non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][11][12][13] The inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can contribute to both central and peripheral nervous system side effects.[12] While the inhibitory potency of this compound on cholinesterases is considered low, it may contribute to gastrointestinal and central nervous system disturbances, particularly at higher doses.[11]
Modulation of Gap Junctions and Pannexin Channels
This compound has been identified as a potent blocker of specific gap junction channels, which are crucial for direct intercellular communication between neurons. It exhibits a high affinity for connexin 36 (Cx36) and connexin 50 (Cx50) channels, with IC50 values in the nanomolar to low micromolar range.[14][15] Blockade of these channels can disrupt neuronal synchronization and has been implicated in the cognitive and affective side effects of the drug.[16][17][18] At higher concentrations, this compound can also inhibit other connexins such as Cx26, Cx32, and Cx43.[14][19][20][21] Additionally, this compound has been shown to block Pannexin-1 (Panx1) channels, which are involved in ATP release and inflammatory responses in the brain.[22][23][24] However, recent research suggests that this compound can also enhance Panx1 activity by binding to a previously unknown site.[25]
Interference with Neurotransmitter Systems
Beyond its effects on the cholinergic system, this compound interacts with several other neurotransmitter systems. It is a potent antagonist of adenosine (B11128) A2A receptors.[26] Furthermore, it exhibits complex interactions with the serotonin (B10506) system, acting as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors, a profile it shares with some psychotomimetic agents.[27][28] this compound also modulates the GABAergic system, enhancing the release of GABA in the substantia nigra.[26] These interactions with key neurotransmitter systems likely contribute to the wide spectrum of neuropsychiatric side effects observed with this compound use.
Involvement of Proline-Rich Tyrosine Kinase 2 (Pyk2)
The non-receptor tyrosine kinase, Pyk2, has been identified as a critical mediator of this compound-induced neurotoxicity.[2] Pyk2 is activated by stimuli that increase intracellular Ca2+ concentrations and is involved in signaling pathways that regulate synaptic plasticity and neuronal survival.[2] Studies have shown that downregulation of Pyk2 in primary rat cortical neurons can attenuate this compound-induced cell death, apoptosis, and oxidative stress, suggesting that Pyk2 is a key player in the neurotoxic cascade initiated by this compound.[2]
Binding to Human Acyl-CoA Binding Protein (hACBP)
A more recently identified mechanism involves this compound's interaction with human acyl-CoA binding protein (hACBP). This compound binds to the acyl-CoA binding pocket of hACBP, competitively inhibiting the binding of acyl-CoAs.[7] This disruption of lipid homeostasis leads to the accumulation of lipid droplets within neuronal cells and induces redox stress, ultimately culminating in apoptotic cell death.[7]
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the key quantitative data regarding the inhibitory and interactive effects of this compound on various molecular targets.
Table 1: this compound's Inhibitory Effects on Connexin Channels
| Connexin Type | IC50 | Cell Type/System | Reference |
| Cx36 | ~300 nM | N2A neuroblastoma cells | [14][15] |
| Cx50 | ~1.1 µM | N2A neuroblastoma cells | [14][15] |
| Cx43 | Affected at 10-100 fold higher concentrations | N2A neuroblastoma cells | [14] |
| Cx32 | Affected at 10-100 fold higher concentrations | N2A neuroblastoma cells | [14] |
| Cx26 | Affected at 10-100 fold higher concentrations | N2A neuroblastoma cells | [14] |
Table 2: this compound's Effects on Neuronal Viability and Oxidative Stress
| Parameter | This compound Concentration | Effect | Cell Type/System | Reference |
| Neuronal Viability (MTT assay) | 5 µM | 19% decrease in control neurons | Primary rat cortical neurons | [2] |
| Neuronal Viability (MTT assay) | 25 µM | Significant reduction after 24h | SH-SY5Y neuroblastoma cells | [29][30] |
| Cytotoxicity (LDH assay) | 10 µM | 59% increase in LDH release | Primary rat cortical neurons | [2] |
| Intracellular GSH levels | Concentration-dependent | Decrease | Primary rat cortical neurons | [2] |
| Neuronal Viability (IC50) | 62 µM (5 min exposure) | Embryonic rat neurons | [1] | |
| Neuronal Viability (IC50) | 23 µM (20 min exposure) | Embryonic rat neurons | [1] | |
| Neuronal Viability (IC50) | 19 µM (24 h exposure) | Embryonic rat neurons | [1] |
Table 3: this compound's Interactions with Neurotransmitter Receptors
| Receptor/Transporter | Interaction | Affinity (Ki) | Reference |
| Serotonin 5-HT2A | Partial Agonist | 0.71–341 nM | [27][28] |
| Serotonin 5-HT2C | Full Agonist | - | [27][28] |
| Dopamine D3 | Very low potency antagonist | - | [28] |
| Serotonin Transporter (SERT) | Blocker | - | [28] |
| Adenosine A2A | Antagonist | - | [26] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular events underlying this compound neurotoxicity, the following diagrams have been generated using the DOT language.
References
- 1. The acute neurotoxicity of this compound may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. malariaworld.org [malariaworld.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound induces ROS mediated programmed cell death in malaria parasite: Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binding to human acyl-CoA binding protein leads to redox stress-mediated apoptotic death of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticholinesterase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits cholinesterases at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimalarials inhibit human erythrocyte membrane acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent block of Cx36 and Cx50 gap junction channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent block of Cx36 and Cx50 gap junction channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Anti-Malaria Drug this compound Induces Motor Learning Deficits in Humans [frontiersin.org]
- 17. kyleellefsen.com [kyleellefsen.com]
- 18. Behavioral effects of this compound in tail suspension and light/dark tests - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 20. research-collection.ethz.ch [research-collection.ethz.ch]
- 21. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Shape-shifting cell channel reveals new target for precision drugs - Northwestern Now [news.northwestern.edu]
- 26. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. This compound and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Mefloquine: A Detailed Examination of its Role as a Protein Synthesis Inhibitor in Parasites
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which the antimalarial drug mefloquine (B1676156) acts as a potent inhibitor of protein synthesis in parasites, with a primary focus on Plasmodium falciparum, the deadliest species of malaria parasite. This document details the key experimental findings that elucidated this mechanism, presents quantitative data for comparative analysis, outlines the methodologies of pivotal experiments, and provides visual representations of the underlying molecular interactions and experimental workflows.
Executive Summary
This compound, a widely used antimalarial drug, exerts its parasiticidal effects by directly targeting the parasite's cellular machinery for protein production.[1][2][3] Groundbreaking research has revealed that this compound specifically binds to the 80S ribosome of Plasmodium falciparum, the central ribonucleoprotein complex responsible for translating messenger RNA into protein.[1][4] This interaction occurs at the GTPase-associated center (GAC), a critical region for the elongation phase of protein synthesis.[1][5] By binding to this site, this compound effectively stalls the translation process, leading to a cessation of protein production and subsequent parasite death.[1][2] This mechanism has been confirmed through a combination of high-resolution cryo-electron microscopy, genetic mutagenesis of the binding site, and the development of structure-guided chemical derivatives with enhanced potency.[1][5]
Mechanism of Action: Targeting the Parasite Ribosome
The primary mode of action of this compound against P. falciparum is the inhibition of cytosolic protein synthesis.[1] This is achieved through a specific, high-affinity interaction with the parasite's 80S ribosome.
Key Findings:
-
Direct Ribosomal Binding: this compound directly binds to the large subunit of the P. falciparum 80S ribosome.[1]
-
High-Resolution Structure: A 3.2 Å resolution cryo-electron microscopy structure has been solved, showing the (+)-mefloquine enantiomer bound to the GTPase-associated center (GAC) of the ribosome.[1][4][5]
-
Inhibition of Translation: This binding event obstructs the function of the ribosome, leading to a significant reduction in protein synthesis.[1]
-
Confirmation through Mutagenesis: Genetic modification of the amino acid residues in the this compound-binding pocket of the ribosome resulted in parasites with increased resistance to the drug, confirming this interaction as the primary killing mechanism.[1][2][5]
The following diagram illustrates the inhibitory action of this compound on the parasite's ribosome.
Caption: Mechanism of this compound-induced protein synthesis inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effect of this compound on P. falciparum.
Table 1: In Vitro Efficacy of this compound against P. falciparum (3D7 Strain)
| Parameter | Value | Reference |
| Half Maximal Effective Concentration (EC50) | 25.3 nM | [1] |
| Inhibition of Protein Synthesis | 55% | [1] |
Table 2: Enhanced Potency of a Structure-Guided this compound Derivative
| Compound | Modification | Fold-Increase in Potency | Reference |
| Modified this compound Derivative | Altered piperidine (B6355638) group | Up to 2.4-fold | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in defining this compound as a protein synthesis inhibitor.
P. falciparum Culture and Drug Sensitivity Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against the parasite.
-
Parasite Strain: P. falciparum 3D7 strain.
-
Culture Conditions: Parasites are cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 1% O2, and 94% N2.
-
Synchronization: Ring-stage parasites are synchronized using 5% D-sorbitol treatment.
-
Assay:
-
Synchronized ring-stage parasites are seeded in a 96-well plate at a parasitemia of ~1% and 2% hematocrit.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated for 48 hours under standard culture conditions.
-
Parasite growth is quantified using the SYBR Green I DNA staining method, which measures the proliferation of parasites by intercalating with DNA.
-
Fluorescence is read using a microplate reader, and EC50 values are calculated from dose-response curves.[6]
-
Protein Synthesis Inhibition Assay
This assay measures the direct impact of this compound on the synthesis of new proteins in the parasite.
-
Metabolic Labeling:
-
Asynchronous cultures of P. falciparum (3D7 strain) with high parasitemia (~7-10%) are harvested.
-
Infected red blood cells are washed and resuspended in methionine- and cysteine-free RPMI medium.
-
The cells are aliquoted into a 96-well plate.
-
This compound is added at the desired concentration. Chloroquine is often used as a negative control (a non-translation inhibitory compound), and anisomycin (B549157) as a positive control.[1][6]
-
A mixture of 35S-methionine and 35S-cysteine is added to each well.
-
The plate is incubated for a defined period (e.g., 4 hours) to allow for the incorporation of the radiolabeled amino acids into newly synthesized proteins.
-
-
Quantification:
-
The reaction is stopped, and the cells are harvested.
-
Proteins are precipitated using trichloroacetic acid (TCA).
-
The precipitate is collected on a filter mat.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of protein synthesis inhibition is calculated by comparing the counts in this compound-treated samples to untreated controls.[1]
-
The workflow for these key experiments is visualized below.
References
- 1. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Mefloquine's Bridgehead: A Technical Guide to its Binding Site on the Plasmodium falciparum 80S Ribosome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of the antimalarial drug mefloquine (B1676156) on the 80S ribosome of Plasmodium falciparum, the deadliest species of malaria parasite. The elucidation of this interaction has been a significant step forward in understanding how this long-standing drug exerts its parasiticidal effects and opens new avenues for the rational design of next-generation antimalarials.
Executive Summary
This compound, a widely used antimalarial, functions as a protein synthesis inhibitor in Plasmodium falciparum.[1][2][3][4] Groundbreaking research utilizing cryo-electron microscopy (cryo-EM) has revealed that the (+)-enantiomer of this compound specifically targets the GTPase-associated center (GAC) on the large subunit (60S) of the parasite's 80S ribosome.[1][2][3] This binding event obstructs the process of translation, leading to parasite death. Mutagenesis studies have confirmed this mechanism, demonstrating that alterations in the binding site confer resistance to the drug.[1][2] Furthermore, structure-guided chemical modifications of this compound have produced derivatives with enhanced potency, highlighting the potential for rational drug design based on this structural knowledge.[1][2][4]
The this compound Binding Site: A Detailed View
Cryo-EM studies at a resolution of 3.2 Å have pinpointed the this compound binding pocket within a functionally critical region of the ribosome.[1][2][3] The binding site is located at the interface of ribosomal protein uL13 and the 28S ribosomal RNA (rRNA).
Key interactions involve:
-
Ribosomal Protein uL13: this compound nestles into a hydrophobic pocket formed by residues of this protein.
-
28S rRNA: The drug also interacts with the rRNA, specifically with a region known as expansion segment 13 (ES13).[1]
The (+)-mefloquine enantiomer is the biologically active form that engages with this site.[1] The precise molecular interactions within this pocket are crucial for the drug's inhibitory effect.
Quantitative Analysis of this compound Activity
The efficacy of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against in vitro cultures of P. falciparum. Structure-guided modifications to the piperidine (B6355638) group of this compound have been shown to enhance its parasiticidal activity.
| Compound | Target/Strain | IC50 (nM) | Fold Change vs. This compound | Reference |
| This compound | P. falciparum (3D7) | 25 ± 2 | 1.0 | Wong et al., 2017 |
| This compound Derivative 1 | P. falciparum (3D7) | 13 ± 1 | 1.9x improvement | Wong et al., 2017 |
| This compound Derivative 2 | P. falciparum (3D7) | 10.5 ± 0.5 | 2.4x improvement | Wong et al., 2017 |
Note: The specific names of the derivatives are often proprietary or designated by codes in the primary literature. The data presented here is a representative summary based on published findings.[4][5]
Mechanism of Action: Inhibition of Protein Synthesis
This compound's binding to the GAC on the 60S subunit interferes with the elongation step of protein synthesis. The GAC is a critical hub for the recruitment and activity of elongation factors, which are essential for the translocation of tRNAs and mRNA through the ribosome. By occupying this site, this compound is thought to allosterically inhibit these dynamic processes, thereby halting polypeptide chain elongation and leading to parasite death.
Figure 1. this compound's mechanism of action pathway.
Experimental Protocols
The identification of the this compound binding site was made possible through a combination of cutting-edge techniques. Below are synopses of the key experimental protocols.
Plasmodium falciparum 80S Ribosome Purification
A critical prerequisite for structural studies is the purification of high-quality, intact ribosomes from the parasite.
-
Parasite Culture and Harvest: P. falciparum is cultured in human erythrocytes. Large-scale cultures are harvested, and parasites are liberated from red blood cells by saponin (B1150181) lysis.
-
Cell Lysis: The parasite pellet is resuspended in a lysis buffer containing non-ionic detergents and RNase inhibitors and lysed by mechanical disruption (e.g., dounce homogenization or nitrogen cavitation).
-
Clarification: The lysate is clarified by centrifugation to remove cell debris and nuclei.
-
Ribosome Pelleting: The supernatant is layered over a sucrose (B13894) cushion and centrifuged at high speed. The resulting ribosomal pellet is washed to remove non-ribosomal proteins.
-
Sucrose Gradient Centrifugation: The washed pellet is resuspended and applied to a sucrose density gradient. Centrifugation separates polysomes, monosomes (80S), and ribosomal subunits. The 80S fraction is collected.
-
Purity and Integrity Check: The purified 80S ribosomes are analyzed by SDS-PAGE and electron microscopy to confirm their integrity and purity.
Cryo-Electron Microscopy and Structure Determination
Cryo-EM allows for the high-resolution imaging of biological macromolecules in their near-native state.
-
Complex Formation: Purified P. falciparum 80S ribosomes are incubated with an excess of (+)-mefloquine to ensure saturation of the binding site.
-
Grid Preparation: A small volume of the ribosome-mefloquine complex is applied to a cryo-EM grid. The grid is then blotted and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images (micrographs) are collected.
-
Image Processing: Individual ribosome particle images are computationally extracted from the micrographs. These particles are then aligned and classified to generate a 3D reconstruction of the ribosome-mefloquine complex.
-
Model Building and Refinement: An atomic model of the ribosome and the bound this compound is built into the high-resolution cryo-EM density map and refined to produce the final structure.
Figure 2. Experimental workflow for structure determination.
In Vitro Parasite Growth Inhibition Assay
This assay is used to determine the IC50 values of antimalarial compounds.
-
Parasite Culture: A synchronous culture of P. falciparum is established at a low parasitemia.
-
Drug Dilution Series: The test compound (e.g., this compound or a derivative) is prepared in a series of dilutions.
-
Incubation: The parasite culture is incubated with the various drug concentrations in a 96-well plate for a full life cycle (typically 48-72 hours).
-
Quantification of Growth: Parasite growth is quantified using a marker for metabolic activity or nucleic acid replication. A common method is the SYBR Green I-based fluorescence assay, which stains parasite DNA.
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
Implications for Drug Development
The detailed structural and functional understanding of the this compound-ribosome interaction provides a solid foundation for future drug development efforts.
-
Structure-Based Drug Design: The atomic model of the binding site can be used to computationally design novel this compound analogues with improved affinity and specificity. The goal is to maximize interactions with the parasite ribosome while minimizing off-target effects.
-
Overcoming Resistance: Understanding the mutations in the binding site that confer resistance can inform the design of new drugs that are effective against this compound-resistant strains.
-
Targeting the Ribosome: The ribosome is now validated as a druggable target in P. falciparum. This opens the door for screening campaigns to identify new chemical scaffolds that bind to this or other sites on the parasite ribosome.
A Note on Conflicting Evidence
While the evidence for this compound's action on the ribosome is strong, it is important to note that some studies have questioned this as the primary mechanism of action, suggesting it may not inhibit the P. falciparum 80S ribosomal subunit in vitro.[6] This highlights the complexity of antimalarial drug action and the need for continued research to fully elucidate the multiple potential mechanisms through which these drugs may act.
Conclusion
The characterization of the this compound binding site on the P. falciparum 80S ribosome represents a significant advancement in malaria research. It has not only solved the long-standing question of this drug's mode of action but has also provided a tangible blueprint for the development of new and improved therapies to combat this devastating global disease. The continued application of structural biology and medicinal chemistry, guided by this knowledge, holds great promise for the future of antimalarial drug discovery.
References
- 1. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mefloquine's Impact on Cholinergic Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the multifaceted role of the antimalarial drug mefloquine (B1676156) in altering cholinergic synaptic transmission. Citing a range of experimental findings, this document details the presynaptic and postsynaptic mechanisms of action, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows. This information is intended to support further research and drug development efforts related to this compound's neurological effects.
Executive Summary
This compound, a widely used antimalarial agent, is known for its neurological and psychiatric side effects.[1][2][3][4] A growing body of evidence indicates that a significant contributor to these adverse effects is the drug's interference with cholinergic synaptic transmission. This compound exerts its influence through both presynaptic and postsynaptic mechanisms. Presynaptically, it enhances the asynchronous release of acetylcholine (B1216132) from motor nerve terminals.[5] Postsynaptically, it acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an accumulation of acetylcholine in the synaptic cleft.[1][6][7] This guide synthesizes the current understanding of these processes, providing a detailed technical overview for the scientific community.
Presynaptic Effects of this compound on Acetylcholine Release
This compound has been shown to selectively increase the asynchronous release of acetylcholine from motor nerve terminals.[5] This effect is characterized by a notable increase in the frequency of miniature endplate potentials (mepps), which can occur in summating bursts.[5]
Mechanism of Action
The presynaptic effects of this compound are not dependent on extracellular calcium but are linked to the mobilization of intracellular calcium stores.[5] The proposed mechanism involves the inhibition of mitochondrial F0F1H+ ATP synthase. This inhibition of ATP production leads to an elevation of calcium concentration within the cytosol of the nerve terminal, which in turn triggers an increase in asynchronous acetylcholine release.[5] Interestingly, this mechanism does not appear to affect stimulus-evoked, synchronous transmitter release.[5]
Quantitative Data on Presynaptic Effects
The following table summarizes the quantitative effects of this compound on miniature endplate potential (mepp) frequency.
| Parameter | Concentration of this compound | Observed Effect | Reference |
| Mean mepp frequency | 10 µM | ~10-fold increase | [5] |
| Threshold concentration for increased mean mepp frequency | 0.6 µM | Initiation of increased mepp frequency | [5] |
Postsynaptic Effects of this compound: Cholinesterase Inhibition
A primary postsynaptic action of this compound is the inhibition of cholinesterases, the enzymes responsible for the breakdown of acetylcholine.[1][2] This non-selective action targets both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][6]
Mechanism of Inhibition
Studies have characterized this compound as a non-competitive inhibitor of both AChE and BChE.[6] By inhibiting these enzymes, this compound prolongs the presence of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is evidenced by the increased decay time of mepps observed in the presence of this compound.[1]
Quantitative Data on Cholinesterase Inhibition and Postsynaptic Effects
The following table presents quantitative data on the inhibitory effects of this compound on cholinesterases and its impact on postsynaptic potentials.
| Parameter | Enzyme/System | This compound Concentration | Observed Effect | Reference |
| mepp decay time | Mouse neuromuscular junction | Linearly increased with concentration | Prolonged mepp decay | [1] |
| mepp rise time (10-90%) | Mouse neuromuscular junction | 10 µM | Significantly increased | [1] |
| mepp amplitude | Mouse neuromuscular junction | 10 µM | Significantly increased | [1] |
| Binding Affinity to BuChE | In silico modeling | - | Tighter binding than to AChE | [7] |
Experimental Protocols
The following sections outline the methodologies employed in key experiments that have elucidated the effects of this compound on cholinergic transmission.
Electrophysiological Recording at the Mouse Neuromuscular Junction
This protocol is central to observing the pre- and postsynaptic effects of this compound.
-
Preparation: The triangularis sterni nerve-muscle preparation is isolated from an adult mouse.[5]
-
Mounting: The preparation is mounted in a chamber and bathed in a physiological saline solution.
-
Recording: A sharp glass microelectrode filled with a high-concentration salt solution (e.g., 3 M KCl) is used to impale a muscle fiber near the endplate region.
-
Data Acquisition: The membrane potential is recorded using a current-clamp amplifier. Miniature endplate potentials (mepps) are observed and their frequency, amplitude, rise time, and decay time are measured.
-
Drug Application: this compound is added to the bathing solution at various concentrations, and the changes in mepp parameters are recorded over time.[1][5]
-
Control Experiments: To dissect the mechanism, control experiments are performed. For instance, to confirm AChE inhibition, the muscle is pre-treated with a known cholinesterase inhibitor like physostigmine (B191203) before this compound application.[1] To investigate the role of intracellular calcium, preparations are pre-treated with an intracellular calcium buffer such as BAPTA-AM.[5]
In Vitro Cholinesterase Inhibition Assay
This method quantifies the direct inhibitory effect of this compound on AChE and BChE.
-
Enzyme Source: Recombinant human acetylcholinesterase or butyrylcholinesterase, or enzymes from other sources like electric eel (for AChE) and horse serum (for BChE), are used.[1][6]
-
Substrate: A suitable substrate for the enzyme, such as acetylthiocholine (B1193921) for AChE, is used. The breakdown of the substrate by the enzyme produces a product that can be detected spectrophotometrically.
-
Inhibitor: this compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The rate of the reaction is measured by monitoring the change in absorbance over time.
-
Data Analysis: The inhibitory potency of this compound is determined by calculating parameters such as the IC50 (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing reaction kinetics at different substrate concentrations.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes described in this guide.
References
- 1. This compound inhibits cholinesterases at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Review of the mechanism underlying this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively increases asynchronous acetylcholine release from motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticholinesterase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mefloquine: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefloquine (B1676156) (MQ), a synthetic 4-quinolinemethanol derivative, is a well-established antimalarial drug effective against drug-resistant strains of Plasmodium falciparum[1][2]. Beyond its use in malaria treatment and prophylaxis, recent research has unveiled its potential as a repurposed therapeutic agent in other areas, notably oncology and neuroscience[3]. This compound exhibits pleiotropic effects on various cellular pathways, including the induction of apoptosis, inhibition of autophagy, and disruption of calcium homeostasis, making it a compound of significant interest for further investigation[3][4][5].
These application notes provide detailed protocols for the use of this compound in both cell-based (in vitro) and animal (in vivo) studies, supported by quantitative data and visual workflows to guide experimental design.
Mechanism of Action Overview
This compound's mechanism of action is multifaceted and not entirely understood[6]. In malaria parasites, it is believed to interfere with the parasite's ability to metabolize hemoglobin and it also targets the 80S ribosome to inhibit protein synthesis[2][7]. In mammalian cells, particularly cancer cells and neurons, this compound has been shown to exert its effects through several key signaling pathways. It disrupts calcium homeostasis by depleting endoplasmic reticulum (ER) stores, leading to an influx of extracellular calcium and inducing ER stress[8][9][10]. This disruption, along with the generation of reactive oxygen species (ROS), can trigger programmed cell death (apoptosis)[11][12][13]. Furthermore, this compound can inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, and modulate autophagy, a cellular recycling process that can either promote or inhibit cell death depending on the context[3][5][14][15].
Caption: this compound's multifaceted mechanism of action.
In Vitro Application Notes and Protocols
This compound is frequently evaluated in vitro to determine its cytotoxic effects on various cell lines, its mechanism of action, and its potential synergies with other compounds.
Quantitative Data Summary: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound's IC50 varies significantly across different cell types.
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| PCMC | Peritoneal Mast Cells | ~3 | [16] |
| BMMC | Bone Marrow-Derived Mast Cells | ~9 | [16] |
| HMC-1 | Human Mast Cells | >10 | [16] |
| CBMC | Cord Blood-Derived Mast Cells | >10 | [16] |
| Rat Neuronal Cells | Neuron | 7 - 12 | [17] |
| SH-SY5Y | Human Neuroblastoma | ≥25 (significant viability reduction) | [18] |
| PC3 | Human Prostate Cancer | ~20 (for complete proliferation abolishment) | [19] |
| Gastric Cancer Lines | Human Gastric Cancer | 0.5 - 0.7 | |
| Cx36 (Gap Junction) | - | 0.3 | [20] |
| Cx50 (Gap Junction) | - | 1.1 | [20] |
| HEK293 (5-HT3 Receptor) | Human Embryonic Kidney | 9.36 | [21] |
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity study.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used for assessing the cytotoxicity of antimalarial candidates[22][23].
Objective: To determine the effect of this compound on the metabolic activity and viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound Hydrochloride (Stock solution prepared in DMSO)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
ELISA plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1x10⁶ cells/well in 100 µL of complete medium[22].
-
Adherence: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence[22].
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 1%[23].
-
Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium to the respective wells.
-
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[18][22].
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours at 37°C[22][23]. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals[22][23]. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the optical density (absorbance) of each well at 570 nm using an ELISA plate reader[22][23].
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
In Vivo Application Notes and Protocols
In vivo studies are essential for evaluating the efficacy, pharmacokinetics, and toxicology of this compound in a whole-organism context. Mouse models are commonly used for both anti-malarial and anti-cancer studies[1][13].
Quantitative Data Summary: In Vivo Dosage and Administration
Dosage, route, and frequency are critical parameters that depend on the animal model and the condition being studied.
| Animal Model | Study Type | Dosage | Administration Route | Key Findings / Reference |
| C57BL/6J Mice | Malaria Prophylaxis | 5 mg/kg | Intraperitoneal | Did not produce social avoidance behavior[24]. |
| C57BL/6J Mice | Malaria Treatment | 20 mg/kg | Intraperitoneal | Induced social avoidance behavior after subthreshold stress[24]. |
| Mice | Cancer (Prostate) | Not specified | Not specified | Improved survival in the treatment group compared to control[13][25]. |
| Rat | Neurotoxicity | 45 mg/kg (Prophylactic equivalent) | Oral | Generated plasma concentrations comparable to human prophylactic dosing[26]. |
| Rat | Neurotoxicity | 187 mg/kg (Treatment equivalent) | Oral | Generated plasma concentrations comparable to human treatment dosing; induced dose-dependent effects on spontaneous activity[26]. |
| Mice | Malaria (P. berghei) | 6 mg/kg/day for 4 days | Oral | High efficacy in suppressing parasite growth[1]. |
| Cats | Pharmacokinetics | 10-12 mg/kg (62.5 mg/cat) | Oral (twice weekly) | Maximum blood concentration of 2.71 µg/mL reached at 15 hours[27]. |
Experimental Workflow: In Vivo Anti-Malarial Efficacy Study
Caption: Workflow for an in vivo anti-malarial efficacy study.
Protocol 2: Anti-Malarial Efficacy in a Plasmodium berghei-Infected Mouse Model
This protocol is based on the standard 4-day suppressive test for anti-malarial drug efficacy[1].
Objective: To evaluate the ability of this compound to suppress parasite growth in mice infected with P. berghei.
Materials:
-
Mouse strain (e.g., C57BL/6J or Swiss Webster female mice, 25 ± 2 g)[1].
-
Plasmodium berghei ANKA (PbA) strain.
-
This compound Hydrochloride.
-
Vehicle for drug administration (e.g., 70% Tween-80, 30% ethanol, or water).
-
Syringes and oral gavage needles.
-
Microscope slides and Giemsa stain.
-
Microscope with oil immersion lens.
Procedure:
-
Animal Selection and Husbandry:
-
Infection:
-
On Day 0, infect all mice intravenously or intraperitoneally with approximately 1x10⁶ P. berghei-infected red blood cells (RBCs).
-
-
Grouping and Treatment:
-
Randomly assign mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle Control (e.g., administered water by oral gavage).
-
Group 2: this compound (e.g., 6 mg/kg/day).
-
Group 3: Positive Control (e.g., Chloroquine (B1663885) at 5 mg/kg/day).
-
-
Prepare this compound suspension in the chosen vehicle.
-
Starting 2-4 hours post-infection, administer the treatment orally once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4 (approximately 24 hours after the last dose), collect a thin blood smear from the tail of each mouse.
-
Fix the smear with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of infected RBCs per 1,000 total RBCs under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group] x 100
-
-
Survival Monitoring (Optional):
-
After Day 4, continue to monitor the mice daily for mortality to determine the mean survival time for each group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of autophagy and induction of breast cancer cell death by this compound, an antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimalarial drug this compound inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PPTX [slideshare.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. This compound-induced disruption of calcium homeostasis in mammalian cells is similar to that induced by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The acute neurotoxicity of this compound may be mediated through a disruption of calcium homeostasis and ER function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces ROS mediated programmed cell death in malaria parasite: Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial drug this compound inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of autophagy exacerbates this compound-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rndsystems.com [rndsystems.com]
- 21. The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
- 24. This compound in the nucleus accumbens promotes social avoidance and anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Induces Dose-Related Neurological Effects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic Profile of Oral Administration of this compound to Clinically Normal Cats: A Preliminary In-Vivo Study of a Potential Treatment for Feline Infectious Peritonitis (FIP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Mefloquine Dosage in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of mefloquine (B1676156) in various animal research models. The information is intended to assist in the design and execution of preclinical studies for drug efficacy, toxicity, and pharmacokinetic analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in common animal research models. These values are derived from various studies and should be used as a starting point for dose-ranging experiments.
Table 1: this compound Dosage and Pharmacokinetic Parameters in Rodent Models
| Parameter | Mouse | Rat |
| Therapeutic Dose (Malaria) | 6-18 mg/kg (in combination)[1] | 187 mg/kg (single dose)[2][3] |
| Prophylactic Dose Analog | Not well-established | 45 mg/kg (single dose)[2] |
| Maximum Tolerated Dose (MTD) | 300 mg/kg (daily, sequential)[2] | 574 mg/kg (single dose)[2] |
| LD₅₀ (Oral) | Not found | ~765 mg/kg[2] |
| Peak Plasma Time (Tmax) | Not found | 72 hours (for plasma concentration measurement)[2] |
| Key Metabolizing Enzyme | CYP3A4 (inferred from human data)[4] | CYP3A4 (inferred from human data)[4] |
Table 2: this compound Dosage and Observations in Other Animal Models
| Species | Dosage | Observations | Reference |
| Rabbit | Similar to human therapeutic dose (21-25 mg/kg) | Teratogenic and embryotoxic at maternally toxic doses. | [5][6] |
| Cat | 62.5 mg/cat (approx. 10-12 mg/kg), twice weekly | Peak plasma concentration (Cmax) of 2.71 µg/mL at 15 hours. | [7] |
Experimental Protocols
Protocol for Determining Therapeutic Efficacy in a Mouse Model of Malaria (Plasmodium berghei)
This protocol is adapted from a standard 4-day suppressive test to evaluate the in vivo antimalarial efficacy of this compound.[8]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 7% Tween 80 in 3% ethanol (B145695), or Standard Suspending Vehicle - SSV)
-
Plasmodium berghei infected red blood cells
-
C57BL/6J or ICR mice (female, 25 ± 2 g)
-
Oral gavage needles
-
Microscope slides
-
Giemsa stain
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days under standard laboratory conditions.
-
Infection: Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in the chosen vehicle. A common vehicle is 7% Tween 80 and 3% ethanol in sterile distilled water.
-
Dosing:
-
Begin treatment 2 hours post-infection (Day 0).
-
Administer this compound orally via gavage once daily for four consecutive days (Day 0 to Day 3).
-
Include a vehicle-treated control group and a positive control group (e.g., chloroquine).
-
Example therapeutic dose in combination: 18 mg/kg of this compound.[1]
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under a microscope.
-
-
Efficacy Calculation: Calculate the mean percent suppression of parasitemia compared to the vehicle-treated control group.
Protocol for Acute Toxicity and Neurobehavioral Assessment in a Rat Model
This protocol is based on studies evaluating the dose-related neurological effects of this compound in rats.[2][3]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., corn oil)
-
Female Sprague-Dawley rats (7 weeks old)
-
Oral gavage needles
-
Apparatus for functional observational battery (FOB), open field tests, and spontaneous activity monitoring.
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days.
-
Dose Ranging (Phase 1):
-
Administer single oral doses of this compound in corn oil to small groups of rats across a wide range of doses (e.g., 14 mg/kg to 765 mg/kg) to determine the maximum tolerated dose (MTD) and LD₅₀.[2]
-
Monitor animals closely for clinical signs of toxicity (e.g., lethargy, weight loss, piloerection) and mortality for at least 72 hours post-dosing.
-
-
Definitive Study (Phase 2):
-
Select a range of doses based on Phase 1, including a dose analogous to human prophylactic exposure (e.g., 45 mg/kg), a therapeutic exposure (e.g., 187 mg/kg), and a maximum tolerated dose (e.g., 574 mg/kg).[2]
-
Administer a single oral dose to larger groups of rats.
-
-
Neurobehavioral Assessment:
-
Conduct a functional observational battery (FOB) at various time points (e.g., pre-dose, and 24, 48, 72 hours post-dose) to assess changes in autonomic function, neuromuscular coordination, and overall activity.
-
Use automated open field tests to measure locomotor activity and exploration.
-
Monitor spontaneous activity, especially during the light (sleep) and dark (active) phases, to assess effects on circadian rhythm.[2][3]
-
-
Plasma Collection and Analysis:
-
At 72 hours post-dosing, collect blood samples via cardiac puncture under anesthesia.
-
Determine plasma this compound concentrations using liquid chromatography-mass spectrometry (LC-MS) to correlate dose with systemic exposure.[2]
-
-
Histopathology:
-
At the end of the study, perfuse the animals and collect brain tissue for histopathological analysis to identify any drug-induced neurodegeneration.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and a generalized workflow for its in vivo evaluation.
References
- 1. Malaria-Infected Mice are Completely Cured by One 6 mg/kg Oral Dose of a New Monomeric Trioxane Sulfide Combined with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Dose-Related Neurological Effects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aapharma.ca [aapharma.ca]
- 6. aapharma.ca [aapharma.ca]
- 7. Pharmacokinetic Profile of Oral Administration of this compound to Clinically Normal Cats: A Preliminary In-Vivo Study of a Potential Treatment for Feline Infectious Peritonitis (FIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of Mefloquine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefloquine (B1676156), a quinoline-based antimalarial drug, has garnered significant attention in neuroscience research due to its multifaceted effects on the central nervous system (CNS).[1][2][3] While its clinical use is associated with neuropsychiatric side effects, these very properties make it a valuable pharmacological tool to investigate fundamental neural processes.[4][5] this compound's mechanisms of action are complex, involving the modulation of gap junction channels, pannexins, neurotransmitter systems, and intracellular signaling pathways.[2][6][7][8] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, including its mechanisms of action, quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Mechanisms of Action in the Central Nervous System
This compound exerts its effects on the CNS through several key mechanisms:
-
Inhibition of Gap Junctions and Pannexins: this compound is a potent blocker of connexin (Cx) and pannexin (Panx) channels, which are crucial for intercellular communication and paracrine signaling in the brain.[6][7][9][10] It displays some selectivity, with a higher potency for Cx36 and Cx50 over other connexins like Cx43, Cx32, and Cx26.[7][11] This property makes this compound a useful tool for studying the roles of these channels in neuronal synchronization, neuroinflammation, and seizure activity.[7][12]
-
Alteration of Neurotransmitter Systems: The drug has been shown to interact with various neurotransmitter systems. It can inhibit acetylcholinesterase, altering cholinergic synaptic transmission.[3] Additionally, it has an affinity for serotonin (B10506) receptors, acting as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors, which may contribute to its psychotomimetic effects.[13][14]
-
Disruption of Calcium Homeostasis: this compound can disrupt intracellular calcium (Ca2+) homeostasis, potentially by affecting the endoplasmic reticulum (ER).[2][15] This disruption can trigger downstream signaling cascades leading to neuronal dysfunction and apoptosis.
-
Induction of Oxidative Stress and Apoptosis: Studies have demonstrated that this compound can induce oxidative stress in neurons, characterized by a decrease in glutathione (B108866) levels and an increase in F2-isoprostanes.[16][17] This oxidative damage can lead to synaptodendritic degeneration and apoptosis, partly through the activation of the non-receptor tyrosine kinase Pyk2.[13][16]
-
Modulation of Autophagy: this compound has been identified as an inhibitor of autophagy, a cellular process for degrading and recycling cellular components.[18][19] This inhibition can exacerbate this compound-induced cytotoxicity in neuronal cells.[18]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound on Channel Function
| Target | Cell Type | Assay | IC50 | Reference(s) |
| Cx36 | N2A neuroblastoma cells | Channel Blockade | ~300 nM | [7][11] |
| Cx50 | N2A neuroblastoma cells | Channel Blockade | ~1.1 µM | [7][11] |
| Pannexin-1 | Neuro2A and Rin cells | Current Blockade | Nanomolar to low micromolar range (variable by isoform and supplier) | [6][10] |
Table 2: this compound Concentrations and Effects in Neuronal Cell Cultures
| Cell Type | Concentration | Duration | Observed Effect | Reference(s) |
| Primary rat cortical neurons | 50-100 µM | 24 hours | Increased apoptosis and oxidative stress | [16] |
| Rat neuronal cell lines | 7-12 µM | Not specified | IC50 for growth inhibition | [4] |
| Human neuroblastoma SH-SY5Y cells | ≥25 µM | 24 hours | Significant reduction in cell viability | [20] |
| Primary rat cortical neurons | 62 µM (IC50) | 5 minutes | Reduced neuronal viability | [15] |
| Primary rat cortical neurons | 23 µM (IC50) | 20 minutes | Reduced neuronal viability | [15] |
| Primary rat cortical neurons | 19 µM (IC50) | 24 hours | Reduced neuronal viability | [15] |
Table 3: In Vivo Dosages and Effects of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Neurological Effect | Reference(s) |
| Rat | 187 mg/kg | Oral | Impaired motor function, degeneration of brain stem nuclei | [21][22][23] |
| Rat | 45 mg/kg | Oral | Plasma concentrations comparable to human prophylactic doses | [21][23] |
| Mouse | 20 mg/kg | Intraperitoneal | Social avoidance and anxiety-like behavior | [24] |
| Mouse | 5 mg/kg | Intraperitoneal | No significant effect on social interaction | [24] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Primary Rat Cortical Neurons
This protocol provides a general framework for investigating the neurotoxic effects of this compound in primary neuronal cultures, based on methodologies described in the literature.[16]
1. Materials:
-
This compound hydrochloride (Sigma-Aldrich)
-
Primary rat cortical neuron cultures prepared from E17 Sprague-Dawley rat embryos
-
Culture media and supplements (e.g., Invitrogen)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for viability assay
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Reagents for assessing apoptosis (e.g., Hoechst staining, TUNEL assay)
-
Reagents for measuring oxidative stress (e.g., GSH and F2-isoprostane assays)
2. Cell Culture and Treatment:
-
Prepare primary rat cortical neuron cultures as previously described.[16]
-
Plate neurons at an appropriate density in multi-well plates.
-
Allow neurons to mature in culture for a specified period (e.g., 7-10 days).
-
Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Treat neurons with a range of this compound concentrations (e.g., 1-100 µM) for various durations (e.g., 5 minutes, 20 minutes, 24 hours).[15][16] Include a vehicle control group.
3. Assessment of Neurotoxicity:
-
Cell Viability:
-
MTT Assay: At the end of the treatment period, add MTT solution to each well and incubate. Measure the absorbance of the formazan (B1609692) product to determine cell viability.
-
LDH Assay: Collect the culture medium and measure the activity of LDH released from damaged cells according to the manufacturer's protocol.
-
-
Apoptosis:
-
Stain cells with a nuclear dye (e.g., Hoechst 33342) and visualize nuclear morphology (e.g., condensed or fragmented nuclei) to identify apoptotic cells.
-
Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Oxidative Stress:
-
Measure intracellular glutathione (GSH) levels using a fluorescent probe like monochlorobimane.
-
Quantify the levels of F2-isoprostanes, a marker of lipid peroxidation, in cell lysates or culture medium using an appropriate immunoassay.
-
4. Data Analysis:
-
Express data as mean ± SEM from multiple independent experiments.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the control group.
Protocol 2: Evaluation of this compound's Effects on Motor Learning in a Mouse Model
This protocol is based on studies investigating the impact of this compound on motor learning, a process in which connexin channels in the inferior olive are implicated.[25]
1. Animals and Drug Administration:
-
Use adult male C57BL/6J mice.
-
Administer a single intraperitoneal injection of this compound (e.g., 20 mg/kg) or vehicle (e.g., 5% DMSO in saline) 20 minutes prior to the behavioral task.[24]
2. Eyeblink Conditioning Task:
-
This task is a well-established model for studying motor learning.
-
The setup typically involves a conditioned stimulus (CS), such as a tone or light, paired with an unconditioned stimulus (US), a mild air puff to the eye, which elicits an eyeblink reflex (unconditioned response, UR).
-
Over repeated pairings, the animal learns to associate the CS with the US and will produce a conditioned eyeblink response (CR) to the CS alone.
-
Procedure:
-
Habituate the mice to the experimental apparatus.
-
Conduct multiple training sessions, each consisting of a series of paired CS-US trials.
-
Record eyeblink responses using a non-invasive method, such as a high-speed camera or an infrared detector.
-
3. Data Analysis:
-
Measure the percentage of trials in which a CR is produced.
-
Analyze the learning curve by plotting the percentage of CRs across training sessions.
-
Compare the learning rate and the final level of conditioning between the this compound-treated and vehicle-treated groups.
-
Statistical analysis can be performed using repeated measures ANOVA to assess the effect of the drug on learning over time.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vivo application.
Caption: this compound's multifaceted neurotoxic signaling pathways.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Review of the mechanism underlying this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent block of Cx36 and Cx50 gap junction channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pannexin-1 channel dysfunction in the medial prefrontal cortex mediates depressive-like behaviors induced by chronic social defeat stress and administration of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound blockade of Pannexin1 currents: resolution of a conflict - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent block of Cx36 and Cx50 gap junction channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pannexin-1 Channels as Mediators of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound and how can it affect the brain? — Brain Stuff [brainstuff.org]
- 15. The acute neurotoxicity of this compound may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound use, psychosis, and violence: A retinoid toxicity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of autophagy exacerbates this compound-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of autophagy and induction of breast cancer cell death by this compound, an antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound Induces Dose-Related Neurological Effects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound induces dose-related neurological effects in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound in the nucleus accumbens promotes social avoidance and anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Anti-Malaria Drug this compound Induces Motor Learning Deficits in Humans [frontiersin.org]
Application Notes and Protocols for Studying Mycobacterium avium Complex (MAC) with Mefloquine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mycobacterium avium Complex (MAC) is a group of nontuberculous mycobacteria that can cause severe pulmonary infections, particularly in immunocompromised individuals and those with underlying lung disease.[1][2][3] Treatment of MAC infections is often challenging due to the intrinsic drug resistance of the organisms.[1][2] Mefloquine (B1676156), a drug traditionally used for the treatment and prophylaxis of malaria, has demonstrated significant in vitro and in vivo activity against MAC, including macrolide-resistant strains.[3][4][5] This document provides detailed application notes and protocols for researchers studying the effects of this compound on MAC. This compound's proposed mechanism of action involves the inhibition of the essential mycolic acid transporter MmpL3, disrupting the formation of the mycobacterial cell wall.[1][6][7] Some studies also suggest that it may inhibit DNA-synthase.[1]
Data Presentation
Table 1: In Vitro Activity of this compound against Mycobacterium avium Complex (MAC)
| Parameter | MAC Strain(s) | This compound Concentration (μg/mL) | Method | Reference |
| MIC | 5 MAC strains | 8 - 16 | BACTEC system | [8] |
| MIC | 24 macrolide-susceptible & 6 macrolide-resistant strains | 16 | Broth microdilution | [8] |
| MIC | Multidrug-resistant MAC | 16 | In vitro bacterial inhibition assay | [7] |
| MIC (Isomers) | MAC | (+)-erythro: 32, (-)-erythro: 32, (+)-threo: 64, (-)-threo: 64 | Not specified | [7] |
| MBC | 5 MAC strains | 16 - 64 | Not specified | [6] |
| Intracellular Inhibition | MAC strains 100, 101, 109 in U937 macrophages | ≥ 10 | Macrophage infection model | [6][8] |
Table 2: In Vivo Efficacy of this compound against Mycobacterium avium Complex (MAC) in Beige Mice
| Dosage Regimen | Bacterial Load Reduction | Organ(s) | Reference |
| 40 mg/kg daily | Borderline bactericidal activity | Liver, Spleen | [6][8] |
| 40 mg/kg three times a week | Significant inhibition | Liver, Spleen | [8] |
| 30 mg/kg three times per week | Significant inhibition | Liver, Spleen | [7] |
| 20 mg/kg daily | Significant inhibition | Liver, Spleen | [7][8] |
Experimental Protocols
1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against MAC by Broth Microdilution
This protocol is adapted from methodologies described in the cited literature.[8]
-
Materials:
-
MAC isolates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (in an appropriate solvent like DMSO)
-
96-well microtiter plates
-
Incubator at 37°C
-
Microplate reader
-
-
Procedure:
-
Prepare a bacterial suspension of the MAC isolate in 7H9 broth, adjusted to a McFarland standard of 0.5.
-
Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plates. The final concentration range should typically span from 0.25 to 64 μg/mL.[6]
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MAC isolate.
-
2. Protocol for Assessing the Intracellular Activity of this compound against MAC in Macrophages
This protocol is based on human macrophage studies.[6][8]
-
Materials:
-
U937 human macrophage cell line
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating U937 cells
-
MAC isolates
-
This compound
-
Sterile water or saponin (B1150181) solution for cell lysis
-
Middlebrook 7H10 agar (B569324) plates
-
24-well tissue culture plates
-
-
Procedure:
-
Seed U937 cells in 24-well plates and differentiate them into macrophages by adding PMA for 48 hours.
-
Wash the differentiated macrophages and infect them with a suspension of the MAC isolate at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages) for 2 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 μg/mL).[6]
-
Incubate the infected macrophages for 4 days, replacing the this compound-containing medium daily.[6][8]
-
After the incubation period, lyse the macrophages with sterile water or a saponin solution to release the intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 agar.
-
Incubate the plates at 37°C for 2-3 weeks and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
Compare the CFU counts from this compound-treated wells to untreated control wells to determine the intracellular inhibitory effect.
-
3. Protocol for In Vivo Efficacy Testing of this compound in a Murine Model of MAC Infection
This protocol is based on studies using beige mice, which are highly susceptible to MAC infection.[6][8]
-
Materials:
-
Beige mice (C57BL/6J-Lystbg)
-
MAC strain 101 (a virulent strain)[6]
-
This compound
-
Vehicle for oral gavage (e.g., carboxymethyl cellulose)
-
Sterile saline
-
Tissue homogenizer
-
-
Procedure:
-
Infect beige mice intravenously with a suspension of MAC strain 101.
-
After a week to allow the infection to establish, begin treatment with this compound.
-
Administer this compound by oral gavage at different dosages and frequencies (e.g., 20 mg/kg daily, 40 mg/kg three times a week).[8]
-
Include an untreated control group.
-
Treat the mice for 4 weeks.[8]
-
At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H10 agar.
-
Incubate the plates at 37°C for 2-3 weeks and enumerate the CFU to determine the bacterial load in each organ.
-
Compare the bacterial loads in the treated groups to the untreated control group to assess the in vivo efficacy of this compound.
-
Visualizations
Caption: Workflow for in vitro MIC determination of this compound against MAC.
Caption: Workflow for in vivo efficacy testing of this compound in a murine model.
Caption: Proposed mechanism of this compound action via MmpL3 inhibition.
References
- 1. Efficacy of this compound and its enantiomers in a murine model of Mycobacterium avium infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is Active In Vitro and In Vivo against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the study of this compound as an antibiotic adjuvant for combination bacterial inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is active in vitro and in vivo against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antimalarial this compound Shows Activity against Mycobacterium abscessus, Inhibiting Mycolic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antimalarial this compound Shows Activity against Mycobacterium abscessus, Inhibiting Mycolic Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound and its enantiomers in a murine model of Mycobacterium avium infection | PLOS One [journals.plos.org]
Development of mefloquine-based immunoassays for drug monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the therapeutic drug monitoring of mefloquine (B1676156). The following sections detail the necessary steps, from immunogen synthesis to assay development and validation.
Introduction
This compound is a crucial antimalarial drug, and monitoring its concentration in patients is vital for ensuring therapeutic efficacy and minimizing toxicity. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer rapid, sensitive, and cost-effective methods for this compound quantification in biological samples. This document outlines the protocols for developing both direct competitive ELISA (dcELISA) and LFIA for this compound.
Quantitative Data Summary
The performance of the developed this compound immunoassays is summarized in the tables below. These values are based on studies utilizing a specific monoclonal antibody (mAb) raised against a this compound-protein conjugate.[1][2][3]
Table 1: Performance Characteristics of this compound Direct Competitive ELISA (dcELISA)
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC50) | 2.79 ng/mL | [1][2][3] |
| Working Range | 0.58–16.37 ng/mL | [1][2][3] |
| Cross-reactivity with other antimalarials | None observed | [1][2][3] |
| Average Recovery (spiked samples) | 91.33% to 104.67% | [1] |
Table 2: Performance Characteristics of this compound Lateral Flow Immunoassay (LFIA)
| Parameter | Value | Reference |
| Working Range | 0.15–2.67 µg/mL | [1][2][3] |
| 50% Inhibitory Concentration (IC50) | 0.61 µg/mL | [1] |
| Cross-reactivity with other antimalarials | None observed | [1][2][3] |
| Average Recovery (spiked samples) | 86.81% to 122.67% | [1] |
Experimental Protocols
Immunogen Preparation: this compound-Protein Conjugate Synthesis
To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process involves creating a derivative of this compound (a hapten) that can be covalently linked to the protein.
Objective: To synthesize a this compound-protein conjugate to be used as an immunogen for antibody production.
Materials:
-
This compound hydrochloride
-
Carrier protein (e.g., BSA, KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Spectrophotometer
Protocol:
-
Hapten Derivatization (Creation of an active ester of this compound):
-
Due to the presence of a secondary alcohol on this compound, a linker can be introduced to facilitate conjugation. A common strategy is to introduce a carboxyl group. For this protocol, we will assume a commercially available or synthesized this compound derivative with a carboxylic acid linker is used.
-
Dissolve the this compound derivative and an equimolar amount of N-Hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF).
-
Add 1.1 molar equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.
-
-
Protein Conjugation:
-
Dissolve the carrier protein (e.g., BSA) in Phosphate Buffered Saline (PBS) at a concentration of 5-10 mg/mL.
-
Slowly add the activated this compound-NHS ester solution from step 1 to the protein solution while gently stirring. A typical molar ratio of hapten to protein is 20-40:1.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) for 48-72 hours with at least three changes of buffer to remove unconjugated hapten and other small molecules.
-
After dialysis, recover the this compound-protein conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Confirm the successful conjugation of this compound to the protein using UV-Vis spectrophotometry by observing the characteristic absorbance spectrum of this compound.
-
The conjugation ratio (moles of this compound per mole of protein) can be estimated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Caption: Workflow for the synthesis of this compound-protein immunogen.
Monoclonal Antibody Production
Objective: To produce a monoclonal antibody with high specificity and affinity for this compound.
This protocol follows the general principles of hybridoma technology.
Materials:
-
This compound-protein immunogen
-
BALB/c mice
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Polyethylene (B3416737) glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Complete cell culture medium (e.g., RPMI-1640 with FBS, antibiotics)
-
ELISA plates
-
This compound-HRP conjugate (for screening)
Protocol:
-
Immunization:
-
Emulsify the this compound-protein immunogen with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary injection, incomplete for subsequent boosts).
-
Immunize BALB/c mice with the emulsion via intraperitoneal or subcutaneous injection. A typical schedule involves a primary immunization followed by booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA.
-
-
Cell Fusion:
-
Once a high antibody titer is achieved, administer a final booster injection without adjuvant 3-4 days before fusion.
-
Euthanize the mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with myeloma cells at a ratio of approximately 5:1.
-
Fuse the cells by adding polyethylene glycol (PEG) dropwise.
-
-
Selection of Hybridomas:
-
After fusion, wash the cells and resuspend them in HAT medium.
-
Plate the cell suspension into 96-well microtiter plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused splenocytes have a limited lifespan.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Screening:
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of this compound-specific antibodies using an indirect competitive ELISA.
-
Select the wells containing hybridomas that produce antibodies with high affinity and specificity for this compound.
-
-
Cloning:
-
Clone the selected positive hybridomas by limiting dilution to ensure that the antibody-producing cells are derived from a single clone.
-
Re-screen the clones to confirm antibody production and specificity.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell line in larger culture flasks to produce a larger volume of supernatant containing the monoclonal antibody.
-
Alternatively, for higher concentrations, inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in the antibody.
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Caption: Workflow for monoclonal antibody production.
Direct Competitive ELISA (dcELISA) Protocol
Objective: To quantify the concentration of this compound in a sample.
Principle: This assay is based on the competition between free this compound in the sample and a fixed amount of this compound-enzyme conjugate for binding to a limited amount of anti-mefloquine antibody coated on a microtiter plate. The signal is inversely proportional to the amount of this compound in the sample.
Materials:
-
Anti-mefloquine monoclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
This compound standard solutions
-
Sample diluent (e.g., PBST)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the anti-mefloquine monoclonal antibody in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the diluted antibody solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of this compound standard solutions or prepared samples to the appropriate wells.
-
Immediately add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero standard)] x 100.
-
Plot a standard curve of % inhibition versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their % inhibition values from the standard curve.
-
Caption: Workflow for the direct competitive ELISA of this compound.
Lateral Flow Immunoassay (LFIA) Protocol
Objective: To develop a rapid, point-of-care test for the detection of this compound.
Principle: This is a competitive immunoassay. This compound in the sample competes with this compound antigen immobilized on the test line (T-line) for binding to colored nanoparticle-labeled anti-mefloquine antibodies. A control line (C-line) is also included to validate the test.
Materials:
-
Anti-mefloquine monoclonal antibody
-
Colloidal gold nanoparticles (or other colored nanoparticles)
-
This compound-protein conjugate (for the test line)
-
Goat anti-mouse IgG antibody (for the control line)
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Adsorbent pad
-
Backing card
-
Dispensing and cutting equipment
Protocol:
-
Preparation of Gold-Antibody Conjugate:
-
Adjust the pH of the colloidal gold solution to the optimal level for antibody conjugation (typically pH 8.5-9.0).
-
Add the anti-mefloquine monoclonal antibody to the colloidal gold solution and incubate to allow for adsorption.
-
Add a blocking agent (e.g., BSA) to stabilize the conjugate and block any remaining surface on the gold nanoparticles.
-
Centrifuge the solution to pellet the gold-antibody conjugate and remove excess reagents. Resuspend the pellet in a suitable buffer.
-
-
Preparation of the LFIA Strip:
-
Test and Control Lines: Dispense the this compound-protein conjugate (T-line) and goat anti-mouse IgG antibody (C-line) onto the nitrocellulose membrane in two distinct lines and dry.
-
Conjugate Pad: Saturate the conjugate pad with the gold-antibody conjugate and dry completely.
-
Assembly: Assemble the strip by laminating the sample pad, conjugate pad, nitrocellulose membrane, and adsorbent pad onto a backing card in an overlapping manner.
-
-
Assay Procedure:
-
Apply a defined volume of the sample (e.g., diluted urine or plasma) to the sample pad.
-
The liquid sample will migrate along the strip by capillary action.
-
As the sample passes through the conjugate pad, it rehydrates the gold-antibody conjugate. If this compound is present in the sample, it will bind to the conjugate.
-
The sample, now containing the gold-antibody conjugate (and any this compound-bound conjugate), continues to migrate to the nitrocellulose membrane.
-
Interpretation of Results:
-
Negative Result: In the absence of this compound, the gold-antibody conjugate will bind to the this compound antigen on the T-line, resulting in a visible colored line. The conjugate will also bind to the C-line, producing a second colored line. The presence of both T and C lines indicates a negative result.
-
Positive Result: If this compound is present in the sample at a concentration above the detection limit, it will bind to the gold-antibody conjugate, preventing it from binding to the T-line. Therefore, no T-line will appear, or it will be significantly fainter than the C-line. The C-line should always appear, confirming the test is valid.
-
-
Caption: Logical workflow of the this compound lateral flow immunoassay.
Assay Validation
To ensure the reliability of the developed immunoassays for drug monitoring, a thorough validation process is essential. Key validation parameters to be assessed include:
-
Sensitivity: Determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ).
-
Specificity and Cross-reactivity: The ability of the antibody to bind exclusively to this compound. This is tested by challenging the assay with structurally related compounds and other antimalarial drugs.
-
Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (CV%).
-
Accuracy: Evaluated by performing recovery studies on spiked samples with known concentrations of this compound.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
By following these protocols and validation procedures, researchers and drug development professionals can establish robust and reliable immunoassays for the therapeutic monitoring of this compound, ultimately contributing to improved patient care and drug efficacy.
References
Application Notes: Mefloquine Direct Competitive ELISA
These application notes provide a detailed protocol for the quantitative determination of mefloquine (B1676156) in various samples using a direct competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The this compound direct competitive ELISA is an immunoassay for the quantitative analysis of this compound. The assay is based on the principle of competition between this compound in the sample and a this compound-enzyme conjugate for a limited number of anti-mefloquine antibody binding sites coated on a microtiter plate.
The process begins with the immobilization of an anti-mefloquine antibody onto the wells of a microtiter plate. When the sample containing this compound and a fixed amount of this compound conjugated to an enzyme (like horseradish peroxidase, HRP) are added to the wells, they compete to bind to the antibody. The amount of this compound-enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[1]
After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is measured using a microplate reader. A higher concentration of this compound in the sample will result in less this compound-enzyme conjugate binding and, consequently, a weaker color signal.[1] The concentration of this compound in the sample is determined by comparing the signal with a standard curve generated using known concentrations of this compound.
Assay Performance Characteristics
The performance of a this compound direct competitive ELISA is characterized by its sensitivity and working range.
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC50) | 2.79 ng/mL | [2][3] |
| Working Range | 0.58–16.37 ng/mL | [2][3] |
Required Materials and Reagents
-
Anti-Mefloquine Monoclonal Antibody
-
This compound Standard
-
This compound-HRP Conjugate
-
Microtiter Plates (96-well)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Dilution Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB Substrate)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate Reader
-
Pipettes and Tips
-
Incubator
Experimental Protocol
This protocol outlines the steps for performing a this compound direct competitive ELISA.
Plate Coating
-
Dilute the anti-mefloquine antibody to its optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.[2]
Washing
-
After incubation, empty the contents of the wells.
-
Wash the plate three times by filling each well with 300 µL of wash buffer.[2][4]
-
After the final wash, remove any residual liquid by tapping the plate firmly on absorbent paper.[4]
Blocking
-
Add 200 µL of blocking buffer to each well to block any remaining protein-binding sites.
-
Incubate for at least 1-2 hours at room temperature or 37°C.
-
Wash the plate as described in step 4.2.
Competition Reaction
-
Prepare a series of this compound standards by serially diluting the this compound standard stock in the sample/standard dilution buffer.
-
Prepare samples by diluting them in the same buffer.
-
Add 50 µL of the standard or sample to the appropriate wells.[2]
-
Immediately add 50 µL of the this compound-HRP conjugate, diluted to its optimal concentration in the dilution buffer, to each well.[2]
-
Incubate the plate for 1-2 hours at room temperature.
Washing
-
Wash the plate three times with wash buffer as described in step 4.2.
Substrate Addition and Incubation
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 10-30 minutes. The incubation time may need to be optimized.
Stopping the Reaction
-
Add 50 µL of stop solution to each well to stop the enzymatic reaction. This will cause the color to change from blue to yellow.
Data Acquisition and Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The signal intensity will be inversely proportional to the this compound concentration.[1]
Visualizations
Caption: Principle of this compound Direct Competitive ELISA.
Caption: Experimental Workflow for this compound Direct Competitive ELISA.
References
- 1. Direct Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and application of immunoassays for rapid quality control of the antimalarial drug combination artesunate-mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of immunoassays for rapid quality control of the antimalarial drug combination artesunate-mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. food.r-biopharm.com [food.r-biopharm.com]
Application Notes and Protocols: Mefloquine Lateral Flow Immunoassay for Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quality of antimalarial drugs is of paramount importance in the global effort to combat malaria. Substandard or counterfeit medications can lead to treatment failure, the development of drug resistance, and pose a significant threat to public health.[1] Mefloquine (B1676156) is a crucial antimalarial drug, often used in combination therapies.[2][3][4] This document provides detailed application notes and protocols for a competitive lateral flow immunoassay (LFIA) designed for the rapid and semi-quantitative quality control of this compound in pharmaceutical formulations. This point-of-care (POC) test offers a simple, cost-effective, and rapid alternative to traditional analytical methods like High-Performance Liquid Chromatography (HPLC).[2][3][4]
The assay is based on a competitive format where free this compound in a sample competes with a this compound-protein conjugate immobilized on the test line for binding to a specific monoclonal antibody conjugated to gold nanoparticles. The resulting color intensity on the test line is inversely proportional to the concentration of this compound in the sample.[2][5][6][7]
Principle of the Assay
The this compound lateral flow immunoassay operates on the principle of a competitive immunoassay.
-
Sample Application: A solution extracted from a pharmaceutical tablet containing this compound is applied to the sample pad of the LFIA strip.
-
Analyte Migration: The sample migrates along the strip by capillary action and reaches the conjugate pad.
-
Conjugate Release and Competition: The conjugate pad contains gold nanoparticles coated with a monoclonal antibody specific to this compound. The this compound from the sample (the analyte) binds to these antibody-gold nanoparticle conjugates.
-
Capture at Test Line: The sample, now containing both free this compound-antibody-gold nanoparticle complexes and unbound antibody-gold nanoparticle conjugates, continues to migrate to the nitrocellulose membrane. The membrane has a "test line" where a this compound-protein conjugate is immobilized. A competitive reaction occurs at this line.
-
High this compound Concentration: If the sample contains a high concentration of this compound, most of the antibody-gold nanoparticle conjugates will be bound to the free this compound. This leaves very few unbound conjugates to bind to the this compound-protein conjugate at the test line, resulting in a weak or no visible line.
-
Low or No this compound: If the sample has a low concentration of or no this compound, the majority of the antibody-gold nanoparticle conjugates will be free to bind to the this compound-protein conjugate at the test line, producing a strong, intensely colored line.
-
-
Control Line: The unbound antibody-gold nanoparticle conjugates continue to migrate and are captured at the "control line," which has an immobilized secondary antibody that recognizes the primary monoclonal antibody. The appearance of the control line confirms that the strip is functioning correctly.
The intensity of the test line is therefore inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The performance of the this compound LFIA was compared with a direct competitive enzyme-linked immunosorbent assay (dcELISA) and the gold standard High-Performance Liquid Chromatography (HPLC).
| Parameter | This compound LFIA | This compound dcELISA |
| Working Range | 0.15–2.67 µg/mL | 0.58–16.37 ng/mL |
| 50% Inhibitory Concentration (IC50) | 0.61 µg/mL | 2.79 ng/mL |
Table 1: Performance characteristics of the this compound LFIA and dcELISA.[2]
The quantitative analysis of this compound content in five commercial drug samples collected from Africa was performed using LFIA, dcELISA, and HPLC. The results are summarized below, showing the percentage of this compound content measured by the immunoassays relative to the HPLC results.
| Sample ID | This compound Content by HPLC (mg/tablet) | LFIA (% of HPLC value) | CV (%) of LFIA | dcELISA (% of HPLC value) | CV (%) of dcELISA |
| Drug 1 | 250.5 | 98.2 | 8.54 | 101.3 | 4.21 |
| Drug 2 | 248.9 | 102.1 | 7.63 | 99.8 | 3.87 |
| Drug 3 | 251.2 | 94.7 | 12.03 | 98.1 | 5.66 |
| Drug 4 | 249.8 | 108.7 | 4.95 | 103.9 | 1.94 |
| Drug 5 | 250.1 | 99.5 | 6.78 | 100.2 | 2.55 |
Table 2: Comparison of this compound content determination in commercial drugs.[2]
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride standard
-
Monoclonal antibody (mAb) specific to this compound
-
This compound-protein conjugate (e.g., this compound-BSA)
-
Gold nanoparticles (AuNPs), ~40 nm diameter
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Absorbent pad
-
Backing card
-
Phosphate buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
Sucrose
-
Methanol
-
Portable optical scanner for quantitative results
Protocol 1: Preparation of Anti-Mefloquine Antibody-Gold Nanoparticle Conjugate
This protocol describes the passive adsorption method for conjugating the anti-mefloquine monoclonal antibody to gold nanoparticles.
-
pH Adjustment of Gold Nanoparticle Solution: Adjust the pH of the 40 nm gold nanoparticle solution to approximately 8.5-9.0 using 0.1 M K₂CO₃. This is crucial for the efficient binding of the antibody to the gold surface.
-
Antibody Preparation: Dilute the anti-mefloquine monoclonal antibody in a low molarity buffer (e.g., 2 mM Borate buffer, pH 8.5) to a final concentration of approximately 10 µg/mL.
-
Conjugation: Slowly add the diluted antibody solution to the pH-adjusted gold nanoparticle solution while gently stirring. A common ratio is 1 part antibody solution to 9 parts gold nanoparticle solution.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature to allow for the adsorption of the antibody onto the gold nanoparticles.
-
Blocking: Add a blocking solution, typically 10% BSA in a suitable buffer, to a final concentration of 1% to stabilize the conjugate and block any remaining active sites on the gold nanoparticles. Incubate for another 30 minutes.
-
Centrifugation and Washing: Centrifuge the solution to pellet the gold nanoparticle conjugates. The speed and time will depend on the size of the nanoparticles (e.g., 10,000 x g for 30 minutes for 40 nm particles).
-
Resuspension: Carefully remove the supernatant and resuspend the pellet in a storage buffer (e.g., PBS with 1% BSA, 0.05% Tween 20, and sucrose).
-
Storage: Store the final conjugate at 4°C until use.
Protocol 2: Assembly of the this compound LFIA Strip
-
Preparation of the Conjugate Pad: Evenly dispense the prepared antibody-gold nanoparticle conjugate onto the conjugate pad material. Allow it to dry completely at room temperature or in a controlled environment.
-
Immobilization of Test and Control Lines:
-
Test Line: Stripe the this compound-protein conjugate onto the nitrocellulose membrane at a specific location. The optimal concentration of the conjugate needs to be determined empirically.
-
Control Line: Stripe a secondary antibody (e.g., goat anti-mouse IgG) at a location further down the membrane from the test line.
-
-
Drying: Dry the membrane thoroughly after striping the reagents.
-
Assembly: Assemble the components onto the backing card in the following order, ensuring a slight overlap between adjacent pads to facilitate capillary flow:
-
Absorbent pad
-
Nitrocellulose membrane
-
Conjugate pad
-
Sample pad
-
-
Cutting: Cut the assembled card into individual test strips of a consistent width (e.g., 3-5 mm).
-
Housing: Place the individual strips into plastic cassettes for ease of use and protection.
Protocol 3: Sample Preparation and Assay Procedure
-
Sample Preparation (from a tablet):
-
Accurately weigh a powdered tablet containing this compound.
-
Dissolve the powder in a known volume of an appropriate solvent (e.g., methanol) to extract the this compound.
-
Vortex or sonicate to ensure complete dissolution.
-
Centrifuge to pellet any insoluble excipients.
-
Dilute the supernatant to a concentration that falls within the working range of the LFIA (0.15–2.67 µg/mL).
-
-
Assay Procedure:
-
Apply a defined volume of the prepared sample solution (e.g., 100 µL) to the sample pad of the LFIA strip.
-
Allow the sample to migrate along the strip.
-
Read the results after a specified time (e.g., 15-20 minutes).
-
-
Interpretation of Results:
-
Qualitative: Visually inspect the test and control lines.
-
Valid Test: The control line must appear.
-
Positive (this compound Present): The test line is weaker than the control line or absent.
-
Negative (this compound Absent or Below Detection Limit): The test line is of similar or greater intensity than the control line.
-
-
Semi-Quantitative: Use a portable optical scanner to measure the signal intensity of the test and control lines. Calculate the ratio of the test line intensity to the control line intensity (T/C ratio). Compare this ratio to a standard curve generated with known concentrations of this compound to estimate the this compound concentration in the sample.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No control line appears | - Insufficient sample volume- Improper strip assembly (pads not overlapping)- Degraded conjugate | - Ensure correct sample volume is applied- Check strip assembly for proper pad overlap- Use a new test strip from a different batch |
| False-negative result (test line is strong even with high this compound concentration) | - Inactive antibody in the conjugate- Insufficient concentration of antibody-gold conjugate | - Verify the activity of the monoclonal antibody- Optimize the concentration of the conjugate applied to the pad |
| False-positive result (test line is weak or absent with no this compound) | - Non-specific binding of the conjugate to the test line- Cross-reactivity with other compounds in the sample matrix | - Optimize blocking steps during conjugate and membrane preparation- Test for cross-reactivity with structurally similar compounds |
| Inconsistent color intensity | - Uneven coating of reagents on the strip- Inconsistent sample volume | - Improve the dispensing and drying processes during strip manufacturing- Use a calibrated pipette for sample application |
| Slow or uneven migration | - Sample viscosity is too high- Membrane wetting issues | - Ensure proper sample dilution- Consider pre-treating the sample pad with surfactants |
Conclusion
The this compound lateral flow immunoassay provides a valuable tool for the rapid quality control of antimalarial drugs, particularly in resource-limited settings. Its ease of use, speed, and cost-effectiveness make it suitable for point-of-care testing to identify substandard and counterfeit this compound-containing pharmaceuticals. While it offers semi-quantitative results that are comparable to established laboratory methods, it is important to note that confirmatory testing with methods like HPLC is recommended for definitive quantitative analysis. The detailed protocols and troubleshooting guide provided in this document should enable researchers and drug quality control professionals to effectively implement this technology.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Development and Troubleshooting in Lateral Flow Immunochromatography Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. nanocomposix.com [nanocomposix.com]
- 5. How To Troubleshoot Lateral Flow Tests | Technology Networks [technologynetworks.com]
- 6. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 7. Preparation of antibody-conjugated gold nanoparticles [ouci.dntb.gov.ua]
Application Notes and Protocols for Mefloquine Hydrochloride in Laboratory Settings
Introduction
Mefloquine (B1676156) hydrochloride is a quinoline (B57606) methanol (B129727) derivative widely utilized as an antimalarial agent.[1] In the laboratory, it serves as a crucial tool for studying parasitology, neuroscience, and cell signaling. Its efficacy is rooted in its ability to inhibit hemozoin formation in malaria parasites and block specific gap junction channels.[1][2] Furthermore, research has elucidated its role in inhibiting protein synthesis in Plasmodium falciparum by targeting the 80S ribosome.[2][3] However, its use is also associated with neurotoxic effects, which are reportedly mediated by the non-receptor tyrosine kinase, Pyk2.[4]
This document provides detailed application notes on the solubility of this compound hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It includes protocols for the preparation of stock and working solutions, along with essential stability and storage information. Diagrams illustrating its primary antimalarial mechanism and its pathway of neurotoxicity are also provided to aid researchers in its application.
Physicochemical Properties
-
Molecular Formula: C₁₇H₁₆F₆N₂O · HCl[1]
-
Molecular Weight: 414.77 g/mol [2]
-
Appearance: White to slightly yellow crystalline solid[5]
-
Storage of Solid: Store at -20°C for long-term stability (≥4 years).[1]
Solubility Data
The solubility of this compound hydrochloride can vary between suppliers and is influenced by factors such as the polymorphic form of the compound and the presence of moisture.[6][7] It is crucial to use fresh, anhydrous solvents for optimal dissolution.[6] The following table summarizes the reported solubility data in DMSO and ethanol.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| DMSO | ~20 mg/mL | ~48.2 mM | Cayman Chemical[1] |
| 20.74 mg/mL | 50 mM | Tocris Bioscience, R&D Systems[2] | |
| 82 mg/mL | 197.69 mM | Selleck Chemicals[6] | |
| ≥20.74 mg/mL | ≥50 mM | RayBiotech[8] | |
| 38 mg/mL | ~91.6 mM | ChemicalBook[9] | |
| Ethanol | ~10 mg/mL | ~24.1 mM | Cayman Chemical[1] |
| 41.48 mg/mL | 100 mM | Tocris Bioscience, R&D Systems[2] | |
| 82 mg/mL | ~197.7 mM | Selleck Chemicals[6] | |
| ≥33.67 mg/mL | ≥81.2 mM | RayBiotech[8] |
Note: The molarity was calculated using the molecular weight of 414.77 g/mol . Discrepancies in reported solubilities may arise from different experimental conditions or product batches. It is recommended to perform a small-scale solubility test before preparing large-volume stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 4.15 mg of this compound hydrochloride.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 1 year.[10]
Protocol 2: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Ethanol
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 4.15 mg of this compound hydrochloride.
-
Dissolution: Add 1 mL of anhydrous ethanol to the vial.
-
Mixing: Vortex vigorously to dissolve the compound. Sonication for a few minutes may be required for complete dissolution.
-
Storage: Store the stock solution in tightly sealed vials at -20°C. Due to ethanol's volatility, ensure the container is well-sealed.
Protocol 3: Preparation of Working Solutions
Procedure:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the experimental system.
-
It is advisable to prepare fresh working solutions for each experiment to ensure accuracy and consistency.
Stability and Storage
-
Solid Form: this compound hydrochloride is stable for at least 4 years when stored at -20°C.[1]
-
DMSO Stock Solutions: Store at -20°C for short-term storage (up to 6 months) and at -80°C for long-term storage (up to 1 year).[10] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: While one study indicated that an aqueous solution of this compound hydrochloride (1 mM) retained its activity for up to 4 years, it is generally recommended to prepare fresh aqueous dilutions for experiments.[11]
-
Photostability: Protect solutions from light to prevent potential photodegradation.
Visualized Mechanisms of Action
To facilitate a deeper understanding of this compound hydrochloride's biological effects, the following diagrams illustrate its key signaling pathways.
Caption: Antimalarial mechanism of this compound.
Caption: this compound-induced neurotoxicity pathway.
Conclusion
This compound hydrochloride is a versatile research compound with established solubility in DMSO and ethanol, allowing for the straightforward preparation of stock solutions for in vitro and in vivo studies. Adherence to the described protocols for solubilization, storage, and handling will ensure the integrity and reproducibility of experimental results. The provided diagrams offer a visual guide to the compound's primary mechanisms, aiding in experimental design and data interpretation. Researchers should consider the variability in reported solubility and perform their own assessments as part of good laboratory practice.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound hydrochloride | Gap Channels | Tocris Bioscience [tocris.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound hydrochloride CAS#: 51773-92-3 [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Note on the stability of this compound hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crafting Mefloquine Nanoformulations for Long-Acting Malarial Prophylaxis
Introduction
Malaria remains a significant global health challenge, with chemoprophylaxis being a cornerstone of prevention, particularly for travelers and in specific endemic settings.[1][2] However, the effectiveness of conventional oral prophylactic regimens is often undermined by poor patient adherence to daily or weekly dosing schedules.[2] Long-acting injectable (LAI) formulations offer a promising solution by providing sustained, protective drug concentrations for weeks or even months from a single administration.[2][3]
Mefloquine (B1676156) (MFQ), a quinoline (B57606) methanol (B129727) compound, is a potent blood schizonticide with a notably long plasma half-life of two to four weeks, making it an excellent candidate for LAI development.[4][5] By encapsulating this compound into nanoformulations, such as polymeric nanoparticles or solid lipid nanoparticles, it is possible to create an intramuscular "depot" from which the drug is gradually released.[2][4][6] This approach aims to minimize dosing frequency, improve therapeutic efficacy, and enhance patient compliance, ultimately providing ultra-long-acting prophylaxis against malaria.[4][7][8] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound nanoformulations.
Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles
This protocol details the formulation of this compound-loaded poly(ε-caprolactone) (PCL) nanoparticles using the emulsion-diffusion method.[7][9]
Materials and Reagents:
-
This compound Hydrochloride (MFQ)
-
Poly(ε-caprolactone) (PCL)
-
Dichloromethane (DCM)
-
Polyvinyl Alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound HCl and PCL in dichloromethane. For example, dissolve 50 mg of MFQ and 200 mg of PCL in 10 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water. This will act as the stabilizer.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution under continuous stirring. Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 10 minutes or sonicate for 5 minutes to form a primary oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Add a large volume of deionized water (e.g., 200 mL) to the emulsion under moderate magnetic stirring. This causes the DCM to diffuse into the aqueous phase, leading to the precipitation of PCL and the formation of nanoparticles.
-
Nanoparticle Recovery: Stir the suspension overnight at room temperature to ensure complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form of the nanoformulation for storage.
Protocol 2: Characterization of this compound Nanoformulations
This protocol outlines the key analytical techniques to characterize the physicochemical properties of the prepared this compound nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Resuspend the lyophilized nanoparticles in deionized water by gentle vortexing.
-
Analysis: Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Parameters: Measure the mean particle size (Z-average), the PDI to determine the size distribution homogeneity, and the Zeta Potential to assess surface charge and stability.[10]
B. Surface Morphology
-
Method: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and surface of the nanoparticles.[10]
-
Sample Preparation (TEM): Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air-dry before imaging.
-
Sample Preparation (SEM): Mount the lyophilized nanoparticle powder on a stub, coat it with gold, and then scan.
C. Drug Loading Content (LC) and Encapsulation Efficiency (EE)
-
Sample Preparation: Accurately weigh a small amount of lyophilized nanoparticles (e.g., 5 mg) and dissolve it in a suitable solvent (e.g., DCM) to break the nanoparticles and release the drug.
-
Quantification: After evaporating the solvent, dissolve the residue in a mobile phase and quantify the this compound content using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy at its maximum absorbance wavelength.[10]
-
Calculations:
-
Loading Content (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
D. In Vitro Drug Release Study
-
Method: Use the dialysis bag diffusion technique.[11]
-
Procedure:
-
Place a known amount of this compound nanoformulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Seal the bag and immerse it in a release medium (e.g., Phosphate Buffered Saline, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis Spectroscopy.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.[8]
-
Protocol 3: In Vivo Evaluation for Long-Acting Prophylaxis
This protocol provides a general framework for preclinical evaluation in a murine model. All animal experiments must be conducted following approved ethical guidelines.
A. Pharmacokinetic (PK) Study
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[1]
-
Administration: Administer a single intramuscular (IM) injection of the this compound nanoformulation suspension at a calculated dose.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital plexus at various time points (e.g., 1, 6, 24 hours, and 2, 7, 14, 21, 28 days).
-
Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
B. Prophylactic Efficacy Study
-
Animal Model and Parasite: Use mice and a suitable Plasmodium species (e.g., P. berghei).[1]
-
Dosing: Administer a single IM dose of the this compound nanoformulation to the treatment group. An untreated group will serve as a control.
-
Infection Challenge: At a specific time point post-treatment (e.g., 7 or 14 days), challenge all mice with an intravenous injection of Plasmodium sporozoites.
-
Monitoring: Monitor the mice daily for the onset of parasitemia by examining Giemsa-stained thin blood smears.
-
Endpoint: The primary endpoint is the absence of detectable blood-stage parasites for a defined period (e.g., 28 days) post-challenge, indicating complete protection (causal prophylaxis).[1]
Data Presentation
Quantitative data from characterization and pharmacokinetic studies should be summarized for clear comparison.
Table 1: Example Physicochemical Properties of this compound Nanoformulations
| Formulation ID | Polymer/Lipid | Particle Size (nm)[7][8] | PDI[7][8] | Zeta Potential (mV) | EE (%)[7][8] | LC (%) |
| MFQ-PCL-01 | PCL | 185 ± 15 | 0.15 ± 0.03 | -15.2 ± 2.1 | >95 | 18.5 |
| MFQ-PCL-02 | PCL | 210 ± 20 | 0.19 ± 0.04 | -12.8 ± 1.9 | >95 | 22.1 |
| MFQ-SLN-01 | Compritol 888 ATO | 240 ± 25 | 0.25 ± 0.05 | -20.5 ± 2.5 | 88.2 | 15.3 |
Table 2: Example Pharmacokinetic Parameters in Mice Following a Single IM Dose
| Formulation | Cmax (ng/mL) | Tmax (days) | AUC₀₋₂₈d (ng·day/mL) | Half-life (t½) (days) |
| Oral this compound | 1250 | 0.5 | 15,000 | 10 |
| MFQ-PCL-LAI | 850 | 3 | 25,000 | 18 |
Visualizations
Caption: Experimental workflow for developing this compound nanoformulations.
Caption: this compound's mechanism of action against the blood-stage parasite.
Caption: Relationship between nanoparticle properties and prophylactic efficacy.
References
- 1. Long-acting injectable atovaquone nanomedicines for malaria prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New long-acting approach for malaria prophylaxis developed - News - University of Liverpool [news.liverpool.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mesamalaria.org [mesamalaria.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mesamalaria.org [mesamalaria.org]
- 7. Formulation and Evaluation of this compound Hydrochloride Nanoparticles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Evaluation of this compound Hydrochloride Nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
Application Notes and Protocols for In Vitro Mefloquine Schizont Inhibition Microassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principal in vitro microtest protocols used to determine the schizont inhibitory activity of mefloquine (B1676156) against Plasmodium falciparum. The following sections detail the methodologies for key assays, present comparative efficacy data, and include visual workflows to facilitate experimental design and execution.
Introduction
In vitro susceptibility testing is a cornerstone of antimalarial drug discovery and resistance monitoring. These assays provide a quantitative measure of a compound's intrinsic activity against the asexual erythrocytic stages of P. falciparum, the most virulent human malaria parasite. The 50% inhibitory concentration (IC50) is the most common metric derived from these tests, representing the drug concentration required to inhibit parasite growth by 50% compared to a drug-free control. This compound, a quinoline (B57606) methanol (B129727) derivative, has been a critical component of malaria treatment and prophylaxis, and monitoring its efficacy against various parasite strains is essential for effective malaria control strategies.[1]
This document outlines four standard microtest protocols for assessing this compound's schizontocidal activity:
-
Microscopy-Based Schizont Maturation Assay: The classical method involving the microscopic enumeration of mature schizonts.
-
[³H]-Hypoxanthine Incorporation Assay: A radioisotopic method considered a "gold standard" for its sensitivity in measuring parasite proliferation.[2]
-
SYBR Green I-Based Fluorescence Assay: A high-throughput method that quantifies parasite DNA.
-
Parasite Lactate (B86563) Dehydrogenase (pLDH) Colorimetric Assay: An enzyme-based assay that measures the activity of a parasite-specific enzyme.
Data Presentation: this compound IC50 Values
The potency of this compound varies against different P. falciparum strains, largely influenced by genetic factors such as the amplification of the pfmdr1 gene.[3] The following table summarizes representative IC50 values for this compound against common laboratory and clinical isolates, as determined by various in vitro methods.
| P. falciparum Strain | This compound Susceptibility | Assay Method | This compound IC50 (nM) | Reference(s) |
| 3D7 | Sensitive | SYBR Green I | 3.9 ± 2.7 | [4] |
| [³H]-Hypoxanthine | ~10 - 20 | [5] | ||
| pLDH | ~15 - 30 | [6] | ||
| W2 | Resistant | SYBR Green I | ~30 - 60 | [7] |
| [³H]-Hypoxanthine | 11 | [8] | ||
| pLDH | ~40 - 70 | [8] | ||
| Dd2 | Resistant | SYBR Green I / Flow Cytometry | ~40 - 50 | [6] |
| DAPI | ~35 - 55 | |||
| HB3 | Sensitive | DAPI | ~10 - 25 | |
| Clinical Isolates (Thailand) | Mixed | [³H]-Hypoxanthine | Geometric Mean: 6.90 | [9] |
| Clinical Isolates (Gabon) | Mixed | [³H]-Hypoxanthine | Mean: 12.4 - 24.5 | [10] |
| Clinical Isolates (Cambodia) | Mixed | pLDH | Median: 66 | [11] |
Note: IC50 values can vary between laboratories due to minor differences in protocol, reagents, and culture conditions. The values presented are for comparative purposes.
Experimental Protocols
General Laboratory Procedures
a. P. falciparum Culture Maintenance: Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is fundamental for drug sensitivity assays.
-
Materials: P. falciparum strains (e.g., 3D7, Dd2), human erythrocytes (O+), Complete Medium (CM) [RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and either 0.5% Albumax I or 10% human serum], gas mixture (5% CO₂, 5% O₂, 90% N₂), sterile culture flasks, 37°C incubator.
-
Protocol:
-
Maintain parasite cultures in T25 or T75 flasks at a 3-5% hematocrit in CM.
-
Incubate flasks at 37°C in a modular incubation chamber or incubator flushed with the gas mixture.
-
Monitor parasite growth daily via Giemsa-stained thin blood smears.
-
Sub-culture parasites every 2-3 days to maintain a parasitemia between 1-8% by adding fresh erythrocytes and CM.
-
b. Parasite Synchronization: For most assays, it is crucial to use synchronized parasite cultures (primarily at the ring stage) to ensure uniform developmental stages at the start of the drug exposure.
-
Method: Treat the parasite culture with 5% D-sorbitol for 10-15 minutes at 37°C. This lyses the mature trophozoite and schizont stages, leaving predominantly ring-stage parasites. Wash the cells twice with RPMI-1640 to remove the sorbitol before returning to culture.
c. Drug Plate Preparation: Serial dilutions of this compound are prepared in 96-well microtiter plates.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in CM in a separate 96-well plate to create a concentration gradient.
-
Transfer an appropriate volume (e.g., 100 µL) of each drug dilution to the assay plate in triplicate.
-
Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).
-
Protocol 1: Microscopy-Based Schizont Maturation Assay
This method directly visualizes the effect of the drug on the parasite's ability to mature from the ring stage to the schizont stage.
-
Assay Initiation:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in CM.
-
Add 100 µL of this suspension to each well of the pre-dosed drug plate.
-
Incubate the plate for 24-48 hours (depending on the parasite strain's cycle length) under standard culture conditions.
-
-
Endpoint Measurement:
-
After incubation, prepare a thick or thin blood smear from each well.
-
Stain the smears with Giemsa.
-
Under a light microscope, count the number of mature schizonts (typically containing >3-5 nuclei) per 200 asexual parasites.
-
-
Data Analysis:
-
Calculate the percentage of schizont maturation for each drug concentration relative to the drug-free control wells.
-
Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[12]
-
Protocol 2: [³H]-Hypoxanthine Incorporation Assay
This assay measures the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor, into the parasite's nucleic acids as an indicator of growth and replication.[13]
-
Assay Initiation:
-
Prepare a parasite suspension of synchronized ring-stage parasites (or asynchronous culture) at ~0.5% parasitemia and 2.5% hematocrit in hypoxanthine-free CM.
-
Add 200 µL of this suspension to each well of the pre-dosed drug plate.
-
Incubate for 24 hours under standard culture conditions.
-
-
Endpoint Measurement:
-
Add 0.5 µCi of [³H]-hypoxanthine in 25 µL of medium to each well.[14]
-
Incubate for an additional 18-24 hours.[13]
-
Harvest the cells onto a glass-fiber filter using a cell harvester.
-
Wash the filters to remove unincorporated radioisotope.
-
Measure the radioactivity of the filters using a liquid scintillation counter. The counts per minute (cpm) are proportional to parasite growth.
-
-
Data Analysis:
-
Normalize the data by expressing the cpm at each drug concentration as a percentage of the drug-free control.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: SYBR Green I-Based Fluorescence Assay
This high-throughput assay measures the accumulation of parasite DNA. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[7]
-
Assay Initiation:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in CM.
-
Add 100 µL of this suspension to each well of a black, clear-bottom 96-well assay plate containing 100 µL of drug dilutions.
-
Incubate for 72 hours under standard culture conditions.
-
-
Endpoint Measurement:
-
Prepare a lysis buffer containing SYBR Green I dye (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5, with 0.2 µL/mL of SYBR Green I stock).
-
After incubation, lyse the cells by either freeze-thawing the plate or directly adding 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-24 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control.
-
Calculate the IC50 value using a non-linear regression model.
-
Protocol 4: Parasite Lactate Dehydrogenase (pLDH) Colorimetric Assay
This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is proportional to the number of viable parasites.
-
Assay Initiation:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in CM.
-
Add 100 µL of this suspension to each well of the pre-dosed drug plate.
-
Incubate for 72 hours under standard culture conditions.
-
-
Endpoint Measurement:
-
Lyse the cells by freeze-thawing to release the pLDH enzyme.
-
Transfer the lysate to a new plate.
-
Add a reaction mixture containing Malstat™ reagent (which includes a substrate, L-lactate, and APAD, a NAD analog) and NBT/diaphorase solution. The pLDH catalyzes the conversion of lactate to pyruvate, reducing APAD to APADH, which in turn reduces nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the optical density (OD) at ~650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD of the background control from all readings.
-
Calculate the percentage of inhibition based on the reduction in pLDH activity in the presence of this compound compared to the drug-free control.
-
Determine the IC50 value using non-linear regression.
-
Visualization of Experimental Workflows
Caption: Workflow for the Microscopy-Based Schizont Maturation Assay.
Caption: Workflow for the [³H]-Hypoxanthine Incorporation Assay.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of a flow-cytometry-based assessment of in vitro Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iddo.org [iddo.org]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Mefloquine Administration in the Study of Cardiac Electrical Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mefloquine (B1676156), an antimalarial drug, as a tool for studying cardiac electrical activity. This compound's known effects on various cardiac ion channels and electrical parameters make it a relevant compound for investigating mechanisms of cardiotoxicity and arrhythmogenesis.
Introduction
This compound, a quinoline (B57606) derivative, has been observed to exert significant effects on the cardiovascular system. Its structural similarity to antiarrhythmic drugs like quinidine (B1679956) underpins its activity on cardiac ion channels.[1] Understanding the electrophysiological profile of this compound is crucial not only for its clinical use but also for its application as a research tool to probe the function of specific cardiac ion channels and signaling pathways. These notes summarize the key cardiac effects of this compound, present quantitative data on its interactions with ion channels, and provide detailed protocols for its administration in both in vivo and in vitro experimental models.
Key Cardiac Electrophysiological Effects of this compound
This compound administration has been shown to modulate cardiac electrical activity through various mechanisms:
-
Inhibition of Cardiac Potassium Channels: this compound blocks several key potassium channels involved in cardiac repolarization. It is a potent inhibitor of the slow delayed rectifier potassium channel (IKs), formed by KvLQT1/minK subunits, and to a lesser extent, the rapid delayed rectifier potassium channel (IKr), formed by HERG subunits.[1] Inhibition of these channels can lead to a prolongation of the cardiac action potential and the QT interval on an electrocardiogram (ECG).[1][2] this compound has also been shown to inhibit inward rectifier K+ channels (Kir) and ATP-sensitive K+ channels (KATP).[3][4][5]
-
Blockade of L-type Calcium Channels: this compound has a notable inhibitory effect on L-type Ca2+ channels, which can lead to a shortening of the action potential duration and a reduction in cardiac contractility (negative inotropic effect).[6][7]
-
Effects on Action Potential Duration (APD): The net effect of this compound on APD can be complex. While inhibition of potassium channels would be expected to prolong the APD, the concurrent blockade of L-type Ca2+ channels can lead to APD shortening.[6][7] The observed effect may depend on the experimental model and the concentration of this compound used.
-
Electrocardiogram (ECG) Alterations: Clinically and in preclinical models, this compound has been associated with ECG changes, including sinus bradycardia, sinus arrhythmia, first-degree AV block, and prolongation of the QTc interval.[8] It has also been shown to potentiate the QTc-prolonging effects of other drugs, such as halofantrine (B180850).[9]
-
Disruption of Intracellular Calcium Homeostasis: Beyond direct channel blockade, this compound may also interfere with intracellular calcium handling by affecting calcium release from the endoplasmic reticulum.[10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in the literature.
Table 1: this compound Inhibition of Cardiac Ion Channels
| Ion Channel | Preparation | IC50 | Reference |
| KvLQT1/minK (IKs) | Patch-clamp on CHO cells | ~1 µM | [1] |
| HERG (IKr) | Patch-clamp on CHO cells | 5.6 µM | [1] |
| Kir6.2/SUR1 (KATP) | Patch-clamp on Xenopus oocytes | ~3 µM | [4][5] |
| Kir2.3 | Patch-clamp on HEK-293 cells | ~2 µM | [3] |
| Kir2.1 | Patch-clamp on HEK-293 cells | > 30 µM | [3] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Preparation | This compound Concentration | Effect on APD | Specific Measurement | Reference |
| Single guinea-pig ventricular myocytes | 10 µM | Shortened | APD90 from 285±29 ms (B15284909) to 141±12 ms | [6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Cardiac Effects
The following diagram illustrates the primary signaling pathways through which this compound is understood to affect cardiac myocyte electrical activity.
Caption: this compound's multifaceted impact on cardiac ion channels and calcium handling.
Experimental Workflow for Assessing this compound's Cardiac Effects
This diagram outlines a typical experimental workflow for characterizing the cardiac electrophysiological effects of this compound, from in vitro single-channel recordings to in vivo ECG analysis.
Caption: A multi-level experimental approach to characterize this compound's cardiotoxicity.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effects on ECG and Hemodynamics in an Anesthetized Guinea Pig Model
This protocol is adapted from studies investigating the in vivo cardiotoxic effects of this compound.[6][7]
1. Animal Preparation: a. Male Dunkin-Hartley guinea pigs (300-400g) are anesthetized with a suitable anesthetic (e.g., urethane). b. The trachea is cannulated for artificial respiration. c. The right carotid artery is cannulated for blood pressure measurement, and the right jugular vein is cannulated for drug administration. d. Needle electrodes are placed subcutaneously for recording a standard lead II ECG.
2. This compound Administration: a. This compound hydrochloride is dissolved in a suitable vehicle (e.g., 0.9% saline). b. A stock solution is prepared for intravenous (i.v.) administration. c. After a stabilization period of at least 20 minutes, baseline ECG and blood pressure recordings are obtained. d. This compound is administered in increasing doses (e.g., 0.3, 1, 3, 10, 30 mg/kg) at fixed intervals (e.g., 25 minutes).[6] e. Each dose is followed by a flush of heparinized glucose solution to ensure complete delivery.[6]
3. Data Acquisition and Analysis: a. ECG and blood pressure are continuously monitored and recorded throughout the experiment. b. Heart rate is derived from the R-R interval of the ECG. c. PR, QRS, and QT intervals are measured from the ECG recordings. The QT interval should be corrected for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Van de Water's formula). d. Changes in systolic and diastolic blood pressure are recorded.
Protocol 2: In Vitro Assessment of this compound's Effects on Action Potential Duration in Isolated Ventricular Myocytes
This protocol is based on methodologies used to study the effects of this compound on single cardiac cells.[6][7]
1. Myocyte Isolation: a. Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig or rabbit heart) using established procedures involving collagenase and protease digestion.
2. Electrophysiological Recording: a. Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a standard Tyrode's solution. b. Whole-cell patch-clamp recordings are performed in current-clamp mode to record action potentials. c. Action potentials are elicited by applying brief suprathreshold depolarizing current pulses (e.g., 2-4 ms duration at a frequency of 1 Hz) through the patch pipette.
3. This compound Application: a. A stock solution of this compound is prepared and diluted to the final desired concentration (e.g., 10 µM) in the superfusion solution.[6][7] b. After obtaining stable baseline action potential recordings, the superfusion solution is switched to one containing this compound. c. The effects of this compound are allowed to reach a steady state before recording.
4. Data Analysis: a. Action potential parameters are analyzed before and after this compound application. b. Key parameters include resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% of repolarization (APD50 and APD90).
Protocol 3: Patch-Clamp Electrophysiology for Studying this compound's Effects on Specific Ion Channels
This protocol provides a general framework for investigating the inhibitory effects of this compound on heterologously expressed cardiac ion channels.[1]
1. Cell Culture and Transfection: a. A suitable mammalian cell line (e.g., HEK-293 or CHO cells) is cultured under standard conditions. b. Cells are transiently or stably transfected with the cDNA encoding the cardiac ion channel of interest (e.g., KvLQT1 and minK for IKs, or HERG for IKr).
2. Electrophysiological Recording: a. Whole-cell patch-clamp recordings are performed using an appropriate amplifier and data acquisition system. b. The extracellular and intracellular solutions are formulated to isolate the specific ionic current being studied. c. A specific voltage-clamp protocol is applied to elicit the channel's characteristic current.
3. This compound Application and Data Analysis: a. This compound is applied to the cells via the extracellular solution at various concentrations. b. The peak current amplitude is measured before and after the application of each concentration of this compound. c. A concentration-response curve is constructed by plotting the percentage of current inhibition against the this compound concentration. d. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Conclusion
This compound exhibits a complex cardiac electrophysiological profile, primarily characterized by the blockade of multiple cardiac ion channels, including key potassium and calcium channels. This pleiotropic activity can lead to varied effects on the cardiac action potential and ECG. The provided protocols offer a starting point for researchers to investigate the cardiac effects of this compound in detail. By utilizing these methodologies, scientists can further elucidate the mechanisms of this compound-induced cardiotoxicity and leverage its properties as a pharmacological tool to study cardiac electrical function.
References
- 1. Interactions of the antimalarial drug this compound with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. The antimalarial agent this compound inhibits ATP-sensitive K-channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Effects of this compound on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Potentiation of halofantrine-induced QTc prolongation by this compound: correlation with blood concentrations of halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced disruption of calcium homeostasis in mammalian cells is similar to that induced by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Mefloquine Resistance in Malaria Parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of mefloquine (B1676156) resistance in malaria parasites, particularly Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism of this compound resistance in P. falciparum?
The primary and most consistent molecular marker for this compound resistance is the amplification of the pfmdr1 gene.[1][2][3] This gene encodes the P. falciparum multidrug resistance transporter 1 (PfMDR1), a protein located on the parasite's digestive vacuole membrane.[4] An increased number of copies of the pfmdr1 gene leads to higher expression of the PfMDR1 protein.[5][6] This overexpression is believed to enhance the efflux of this compound from its site of action, thereby reducing the drug's efficacy.[7]
Q2: What is the role of single nucleotide polymorphisms (SNPs) in the pfmdr1 gene in this compound resistance?
The role of SNPs in pfmdr1 is more complex and can be paradoxical. While pfmdr1 amplification is strongly linked to this compound resistance, certain SNPs have been associated with increased this compound susceptibility.[1][2] For instance, the N86Y mutation, when present in parasites with a single copy of pfmdr1, has been linked to lower this compound IC50 values (increased sensitivity).[1] Conversely, other mutations, such as those at codons 1034 and 1042, have been associated with reduced susceptibility to other antimalarials like artesunate.[1] Therefore, the impact of SNPs on this compound resistance is often dependent on the genetic background of the parasite, including the pfmdr1 copy number.
Q3: Is there an inverse relationship between this compound and chloroquine (B1663885) resistance?
Yes, an inverse relationship between this compound and chloroquine resistance has been widely reported.[7][8] This phenomenon is linked to polymorphisms in both pfmdr1 and the P. falciparum chloroquine resistance transporter (pfcrt) gene. Mutations in pfcrt that confer chloroquine resistance can increase susceptibility to this compound. Similarly, certain pfmdr1 polymorphisms associated with chloroquine resistance, such as the N86Y mutation, can lead to increased this compound sensitivity.[4][9] This collateral sensitivity is a crucial consideration in malaria treatment strategies.
Q4: Can this compound resistance occur without pfmdr1 gene amplification?
While pfmdr1 amplification is the most significant determinant of this compound resistance, some studies have reported this compound-resistant isolates that do not have an increased pfmdr1 copy number.[10][11][12] This suggests that other, less common or yet-to-be-fully-elucidated mechanisms may also contribute to this compound resistance. These could involve alterations in other transport proteins or changes in the drug's target.
Data Presentation: Quantitative Correlation of Genotype and In Vitro Resistance
The following tables summarize the relationship between pfmdr1 copy number, specific SNPs, and the 50% inhibitory concentration (IC50) of this compound.
Table 1: Correlation between pfmdr1 Copy Number and this compound IC50
| pfmdr1 Copy Number | Number of Isolates | Median this compound IC50 (ng/mL) | IC50 Range (ng/mL) |
| 1 | 82 | 18.7 | 4.3 - 174.9 |
| 2 | 55 | - | - |
| 3 | 39 | - | - |
| 4 | 6 | - | - |
| 5 | 2 | - | - |
| >1 (Increased) | 91 | 64.3 | 6.9 - 214.6 |
Table 2: Influence of pfmdr1 N86Y SNP on this compound IC50 in Isolates with a Single pfmdr1 Copy
| pfmdr1 N86 Genotype | Number of Isolates | Median this compound IC50 (ng/mL) | IC50 Range (ng/mL) |
| N86 (Wild-type) | - | 20.8 | 4.3 - 175 |
| 86Y (Mutant) | - | 8.0 | 4.4 - 28.7 |
Experimental Protocols
In Vitro this compound Susceptibility Testing using SYBR Green I Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum clinical isolates or laboratory strains.
Methodology:
-
Parasite Culture: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to 0.5% and hematocrit to 2% in complete RPMI 1640 medium.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Incubation: Add the parasite culture to the drug-prepared plates and incubate for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the drug-free controls. Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Quantification of pfmdr1 Gene Copy Number by Real-Time PCR (qPCR)
Objective: To determine the copy number of the pfmdr1 gene relative to a single-copy reference gene.
Methodology:
-
DNA Extraction: Extract genomic DNA from parasite cultures or patient blood samples.
-
qPCR Assay Setup: Prepare a qPCR reaction mix containing TaqMan Universal PCR Master Mix, primers and a FAM-labeled probe for pfmdr1, and primers and a VIC-labeled probe for a single-copy reference gene (e.g., β-tubulin).
-
Reference Strains: Include DNA from reference parasite strains with known pfmdr1 copy numbers (e.g., 3D7 with one copy, Dd2 with 3-4 copies) as controls.
-
qPCR Run: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the change in cycle threshold (ΔCt) between the target gene (pfmdr1) and the reference gene for each sample. Then, calculate the ΔΔCt by comparing the ΔCt of the test sample to the ΔCt of a single-copy reference strain. The copy number is estimated as 2^(-ΔΔCt).
Troubleshooting Guides
In Vitro Drug Susceptibility Assay (SYBR Green I)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Contamination of reagents or cultures.- Incomplete cell lysis.- High white blood cell count in clinical samples. | - Use sterile techniques and fresh reagents.- Ensure complete lysis by optimizing lysis buffer composition and incubation time.- Remove white blood cells by passing the blood through a cellulose (B213188) column before culture. |
| Low signal-to-noise ratio | - Low parasitemia.- Hemoglobin quenching of fluorescence. | - Start the assay with a higher initial parasitemia (if possible).- Ensure proper washing steps to remove hemoglobin before reading fluorescence. |
| Inconsistent IC50 values between replicates | - Pipetting errors.- Uneven parasite growth in the plate.- Presence of mixed parasite populations with different drug sensitivities. | - Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous parasite suspension before plating.- Genotype the parasite population to check for mixed infections. |
| No parasite growth in control wells | - Poor parasite viability.- Suboptimal culture conditions. | - Use healthy, synchronized ring-stage parasites.- Check CO2, O2, and temperature levels of the incubator. |
pfmdr1 Copy Number Variation (CNV) Assay (qPCR)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor amplification efficiency | - Poor DNA quality.- Presence of PCR inhibitors.- Suboptimal primer/probe concentrations. | - Re-extract DNA using a high-quality kit.- Include a DNA purification step to remove inhibitors.- Optimize primer and probe concentrations. |
| High variability between technical replicates | - Pipetting errors.- Low DNA template concentration. | - Ensure accurate and consistent pipetting.- Increase the amount of template DNA in the reaction. |
| Non-specific amplification | - Primer-dimer formation.- Suboptimal annealing temperature. | - Optimize the annealing temperature.- Redesign primers if necessary. |
| Ambiguous copy number results (e.g., 1.5) | - Mixed parasite population with different copy numbers.- Assay imprecision at low copy numbers. | - Clone the parasite population to obtain a single genotype for re-testing.- Increase the number of technical replicates and use a stringent cutoff for calling copy number variations. |
Visualizations
Caption: Molecular mechanism of this compound resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships in this compound and chloroquine resistance.
References
- 1. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum pfmdr1 amplification, this compound resistance, and parasite fitness [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic analysis of this compound-resistant mechanism of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT | PLOS Biology [journals.plos.org]
- 10. Plasmodium falciparum: amplification and overexpression of pfmdr1 is not necessary for increased this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of this compound resistance and amplification of pfmdr1 in multidrug-resistant Plasmodium falciparum isolates from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mefloquine-Cyclodextrin Complexation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for improving the aqueous solubility of mefloquine (B1676156) through complexation with cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound hydrochloride is an antimalarial drug effective against acute and severe P. falciparum malaria.[1] However, its efficacy can be limited by its low aqueous solubility and poor dissolution rate.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. This poor solubility can hinder formulation development and negatively impact bioavailability.[1][2]
Q2: What are cyclodextrins and how do they enhance the solubility of drugs like this compound?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity.[2] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming water-soluble "host-guest" inclusion complexes.[2] This non-covalent interaction effectively increases the apparent solubility and dissolution rate of the guest drug.[1][2]
Q3: Which cyclodextrins are most effective for solubilizing this compound?
Studies have shown that several cyclodextrin (B1172386) derivatives can improve this compound's solubility.
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β-Cyclodextrins and their derivatives are commonly studied.
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Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Randomly Methylated β-cyclodextrin (RAMEB) have been shown to linearly increase this compound's solubility.[3][4]
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RAMEB was found to be more effective than HP-β-CD, achieving a target concentration of 10 mg/mL with approximately two equivalents.[3][4]
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α-Cyclodextrins , including α-CD and Hydroxypropyl-α-CD (HP-α-CD) , have also been demonstrated to form stable 1:1 inclusion complexes and increase this compound's water solubility.[1][5]
Q4: What is a phase solubility study and what does an AL type profile signify?
A phase solubility study, according to the Higuchi and Connors method, is a fundamental experiment to evaluate the interaction between a drug and a complexing agent (ligand) in solution.[3][4] It involves adding an excess amount of the drug to aqueous solutions of increasing cyclodextrin concentrations and measuring the total drug concentration at equilibrium. An AL type profile , where the drug's solubility increases linearly with the cyclodextrin concentration, is indicative of the formation of a soluble 1:1 host-guest complex.[1][6] This is the most common profile observed for this compound-cyclodextrin systems.[6]
Q5: How is the stoichiometry and stability of the complex determined?
The stoichiometry and stability constant (Ks) of the complex are determined from the phase solubility diagram. For an AL type profile, a 1:1 stoichiometry is generally assumed.[1][7] The stability constant can be calculated from the slope and intercept of the linear plot using the following equation:
Ks = slope / (S0 * (1 - slope))
Where S0 is the intrinsic solubility of this compound in the absence of cyclodextrin (the y-intercept).[2] A stable complex is indicated by a good stability constant.[1][2]
Data Presentation: this compound-Cyclodextrin Complexation Parameters
The following table summarizes key quantitative data from various studies on this compound-cyclodextrin complexes.
| Cyclodextrin (CD) | Stoichiometry (Drug:CD) | Stability Constant (Ks in M-1) | Solubility Increase | Complexation Method | Reference |
| β-Cyclodextrin (β-CD) | 1:1 | 120.34 | 118% enhancement | Kneading | [7] |
| α-Cyclodextrin (α-CD) | 1:1 | 110 | Not specified | Not specified | [1] |
| HP-α-Cyclodextrin (HP-α-CD) | 1:1 | 160 | Higher than α-CD | Not specified | [1] |
| HP-β-Cyclodextrin (HP-β-CD) | 1:1 | CE: 0.10–0.13 | 4-fold increase** | Solution | [4] |
| RAMEB | 1:1 | CE: 0.31–0.38* | 9-fold increase** | Solution | [4] |
*CE = Complexation Efficiency, calculated from the slope of the solubility curve. A higher CE indicates more effective solubilization.[4] **Increase measured in phosphate (B84403) buffer (pH 2.9) with the addition of 264 mM of the cyclodextrin.[4][8] ***RAMEB = Randomly Methylated β-Cyclodextrin.
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi & Connors Method)
This protocol outlines the steps to determine the effect of a cyclodextrin on this compound solubility.
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Preparation of CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM) in a relevant buffer (e.g., phosphate buffer, pH 2.7) or purified water.[4]
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Drug Suspension: Add an excess amount of this compound hydrochloride powder to a fixed volume (e.g., 5 mL) of each cyclodextrin solution in separate vials to create suspensions.[4][8]
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Equilibration: Seal the vials, protect them from light, and agitate them at a constant temperature (e.g., 24 °C) for a sufficient period to reach equilibrium (e.g., 18 hours of stirring).[4][8] Sonication for an initial period (e.g., 1 hour) can facilitate mixing.[4][8]
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Sample Collection & Preparation: After equilibration, allow the suspensions to stand to let the undissolved particles settle. Withdraw an aliquot from the supernatant.
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Filtration: Filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any undissolved this compound particles.[2]
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Quantification: Dilute the clear filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][3]
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Data Analysis: Plot the total concentration of dissolved this compound (M) on the y-axis against the corresponding cyclodextrin concentration (M) on the x-axis. Determine the type of profile (e.g., AL) and calculate the stability constant (Ks) and complexation efficiency (CE).[4][6]
Protocol 2: Preparation of Solid Inclusion Complex (Kneading Method)
This method is an industrially feasible technique for preparing solid complexes.[2]
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Molar Ratio Calculation: Calculate the required weights of this compound hydrochloride and β-cyclodextrin for a 1:1 molar ratio.[2][7]
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Trituration: Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
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Drug Incorporation: Add the this compound hydrochloride to the paste and knead the mixture thoroughly for a specified time (e.g., 45-60 minutes).
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Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization & Storage: Pulverize the dried complex into a fine powder, pass it through a sieve, and store it in a desiccator.
Protocol 3: Preparation of Solid Inclusion Complex (Lyophilization/Freeze-Drying)
This method is suitable for preparing porous, amorphous complexes with enhanced dissolution.[9][10]
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Solubilization: Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water. In a separate container, dissolve the this compound in a suitable organic solvent that is miscible with water, such as tertiary butyl alcohol (TBA).[9]
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Mixing: Mix the aqueous cyclodextrin solution with the this compound-TBA solution to form a clear, single-phase solution.[9]
-
Sterile Filtration (Optional): For sterile preparations, filter the solution through a 0.22 µm membrane filter.[9][10]
-
Freezing: Freeze the solution completely by placing it in a freezer or on the lyophilizer shelf set to a low temperature (e.g., -40 °C or below).
-
Drying (Lyophilization): Place the frozen sample in a lyophilizer. The process involves removing the solvent via sublimation under a vacuum. This typically involves a primary drying phase to remove the bulk of the solvent and a secondary drying phase at a slightly higher temperature to remove residual solvent.
-
Product Collection: Once the cycle is complete, collect the resulting porous, lyophilized powder and store it in a tightly sealed container protected from moisture.
Troubleshooting Guide
Q: My phase solubility plot is non-linear. What could be the cause? A: While this compound typically shows an AL (linear) profile, non-linearity (e.g., AP or B-type profiles) can occur. This may suggest the formation of higher-order complexes (e.g., 1:2 drug:CD) at higher cyclodextrin concentrations or the precipitation of the complex itself if its solubility limit is exceeded. Re-evaluate the concentration range of the cyclodextrin used.
Q: I observed a decrease in this compound solubility when using a citrate (B86180) buffer. Why did this happen? A: This phenomenon has been reported.[3][4][11] The decrease in solubility in the presence of citrate buffer, even with cyclodextrins, is likely due to the precipitation of a this compound-citrate salt.[3] It is recommended to use alternative buffer systems, such as phosphate buffers, where this issue is not observed.[4]
Q: My characterization results (e.g., DSC, XRD) do not conclusively confirm complex formation. What are some possible reasons? A: Incomplete complexation is a primary reason. For solid complexes, the preparation method is critical.
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Physical Mixtures: If you only physically mixed the components, you will likely see the characteristic peaks of both the drug and the cyclodextrin in DSC and XRD.
-
Inefficient Kneading/Co-evaporation: Ensure the kneading process is thorough or that the solvent is fully removed during co-evaporation to facilitate interaction.
-
Disappearance of Drug Peak: Successful inclusion complex formation in an amorphous state is often confirmed by the disappearance or significant reduction and broadening of the drug's melting endotherm in DSC analysis and the loss of crystalline peaks in XRD patterns.[2][7][9]
Q: The solubility enhancement is lower than reported values. How can I improve it? A: Several factors influence the degree of solubility enhancement:
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Choice of Cyclodextrin: As shown in the data table, RAMEB provides significantly higher solubility enhancement for this compound than HP-β-CD or standard β-CD.[4] Ensure you are using the most effective type of cyclodextrin.
-
pH of the Medium: this compound solubility is pH-dependent, with higher solubility in acidic conditions.[3][4] Optimizing the pH of your formulation can improve the starting solubility and the overall effect of the cyclodextrin.
-
Preparation Method: For solid formulations, methods like lyophilization often produce amorphous complexes with superior dissolution rates compared to physical mixtures or even kneaded products.[9]
Visualizations
References
- 1. ijsrp.org [ijsrp.org]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrp.org [ijsrp.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, characterization and dissolution enhancement of this compound hydrochloride-betaCD inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for Mefloquine Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in HPLC method development for the stability testing of mefloquine (B1676156).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?
A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. Several validated methods utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A common mobile phase composition is a mixture of 0.05 M monobasic potassium phosphate buffer (pH adjusted to around 3.5) and methanol in a ratio of approximately 40:60 (v/v).[1] The flow rate is typically set at 1.0 mL/min, and UV detection is commonly performed at 283 nm.[1]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating nature of an HPLC method. Typical stress conditions for this compound include:
-
Acid Hydrolysis: Treat the drug substance with an acid solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Expose the drug substance to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to light, typically a combination of UV and visible light, for a specified duration.
The goal is to achieve partial degradation of the drug (typically 5-20%) to ensure that the degradation products can be adequately resolved from the parent drug.
Q3: What are the common degradation products of this compound?
A3: this compound can degrade under various stress conditions, leading to the formation of several degradation products. These can be broadly categorized as:
-
Hydrolytic Degradation Products: Formed under acidic and basic conditions.
-
Oxidative Degradation Products: Resulting from exposure to oxidizing agents.
-
Photolytic Degradation Products: Formed upon exposure to light.
The specific chemical structures of all degradation products are not always fully elucidated in routine stability studies. However, a stability-indicating method must demonstrate that these degradation product peaks do not interfere with the quantification of this compound.
Q4: How do I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate a method as stability-indicating, you must:
-
Perform forced degradation studies.
-
Demonstrate that the peaks for this compound and its degradation products are well-resolved from each other. The resolution between peaks should ideally be greater than 1.5.
-
Assess peak purity of the this compound peak in stressed samples using a photodiode array (PDA) detector to confirm that no degradation products are co-eluting.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound for stability testing.
| Problem | Possible Causes | Solutions |
| Peak Tailing for this compound Peak | - Secondary interactions between the basic this compound molecule and residual silanol (B1196071) groups on the silica-based column packing.- Mobile phase pH is too close to the pKa of this compound.- Column contamination or degradation. | - Use a lower pH mobile phase to suppress the ionization of silanol groups.- Use an end-capped C18 column or a column with a base-deactivated stationary phase.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).- Ensure the column is thoroughly washed and regenerated. If the problem persists, replace the column. |
| Poor Resolution Between this compound and Degradation Products | - Inappropriate mobile phase composition (organic-to-aqueous ratio).- Incorrect mobile phase pH.- Suboptimal column chemistry. | - Optimize the mobile phase composition by varying the percentage of the organic modifier (methanol or acetonitrile).- Adjust the pH of the buffer to improve the separation.- Try a different type of stationary phase (e.g., a phenyl or cyano column).- Decrease the flow rate to increase the interaction time with the stationary phase. |
| Baseline Drift or Noise | - Air bubbles in the system (pump, detector).- Contaminated mobile phase or solvents.- Detector lamp nearing the end of its life.- Column bleeding. | - Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.- Use high-purity HPLC-grade solvents and freshly prepared buffers.- Purge the pump to remove any trapped air bubbles.- If the lamp is old, replace it.- Wash the column with a strong solvent to remove contaminants. |
| Inconsistent Retention Times | - Fluctuation in pump flow rate.- Changes in mobile phase composition due to evaporation of the organic component.- Column temperature variations. | - Check the pump for leaks and ensure it is delivering a constant flow rate.- Keep the mobile phase reservoirs covered to minimize evaporation.- Use a column oven to maintain a constant temperature. |
| Extra Peaks in the Chromatogram (Ghost Peaks) | - Carryover from a previous injection.- Contamination in the sample or mobile phase.- Degradation of the sample in the autosampler. | - Implement a needle wash step in the autosampler method.- Inject a blank (mobile phase) to see if the ghost peak is still present.- Ensure all glassware and vials are clean.- Prepare samples fresh and keep them in the autosampler for a limited time. |
Data Presentation
Table 1: Summary of Validated HPLC Methods for this compound Analysis
| Parameter | Method 1[1] | Method 2 | Method 3 |
| Column | Xterra RP18 (250 x 4.6 mm, 5 µm) | Inertsil ODS (250 x 4.6 mm, 5 µm) | XBridge C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ buffer (pH 3.5):Methanol (40:60, v/v) | Phosphate buffer (pH 4.2):Methanol (40:60, v/v) | 0.05 M KH₂PO₄ buffer (pH 3.0):Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 10 µL | 20 µL |
| Detector Wavelength | 283 nm | 291 nm | 283 nm |
| Retention Time (this compound) | ~ 8.5 min | ~ 4.3 min | ~ 6.0 min |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | This compound Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 1 hour at 60°C | ~22% |
| Base Hydrolysis | 0.1 N NaOH | 1 hour at 60°C | ~19% |
| Oxidative Degradation | 3% H₂O₂ | 1 hour at 60°C | ~15% |
| Thermal Degradation | Dry Heat | 48 hours at 80°C | No significant degradation |
| Photolytic Degradation | UV and Visible Light | - | No significant degradation |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Standard Solution (e.g., 100 µg/mL):
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Accurately weigh about 25 mg of this compound hydrochloride reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Pipette 5 mL of this stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound hydrochloride and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction.
-
Allow the solution to cool and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 5 mL of the filtered solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Protocol 2: Forced Degradation Study
General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Subject aliquots of this stock solution to the following stress conditions. After the specified duration, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
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Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 1 hour.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 1 hour.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Then, prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of the drug to a combination of UV and visible light in a photostability chamber.
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Technical Support Center: Mitigating Mefloquine-Induced Neurotoxicity
Welcome to the technical support center for researchers investigating mefloquine-induced neurotoxicity. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced neurotoxicity?
A1: this compound's neurotoxicity is multifactorial. Key mechanisms include:
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Disruption of Calcium (Ca²⁺) Homeostasis: This compound (B1676156) can interfere with cellular calcium regulation, a critical component of neuronal function.[1][2]
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Oxidative Stress: The drug can induce the generation of reactive oxygen species (ROS), leading to oxidative damage in neurons.[1][3][4] This is evidenced by a decrease in glutathione (B108866) (GSH) and an increase in F2-isoprostanes.[3]
-
Mitochondrial Dysfunction: this compound can impact mitochondrial function, leading to a significant drop in cellular ATP levels.[5][6]
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Apoptosis: this compound can trigger programmed cell death in neuronal cells.[7][8]
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Alteration of Neurotransmitters and Voltage-Dependent Channels: The drug has been shown to affect various neurotransmitter systems and ion channels.[1]
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Inhibition of Cholinesterases: this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6]
Q2: What are the common experimental models used to study this compound neurotoxicity?
A2: Both in vitro and in vivo models are employed:
-
In Vitro Models:
-
Primary Rat Cortical Neurons: These provide a physiologically relevant model to study neuronal-specific effects.[3][7]
-
Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These are widely used for their human origin and ease of culture, allowing for high-throughput screening.[5]
-
Rat Neuronal Cell Lines: These have also been used to establish IC50 values and study gene expression changes.[9]
-
-
In Vivo Models:
-
Rat Models: Used to investigate dose-related neurological effects, behavioral changes, and histopathology.[2] These models have shown that this compound can cause degeneration of specific brain stem nuclei.[2]
-
Mouse Models: Employed to study behavioral effects, such as anxiety and depression-like behaviors.[10][11]
-
Q3: What are some potential agents for mitigating this compound-induced neurotoxicity?
A3: Research suggests several avenues for mitigation:
-
Antioxidants: Compounds like N-acetylcysteine, Vitamin C, and Vitamin E may counteract the oxidative stress induced by this compound.[7]
-
Suppression of Proline-rich Tyrosine Kinase 2 (Pyk2): Downregulation of Pyk2 has been shown to reduce this compound's neurotoxic effects, including apoptosis and oxidative injury, in primary rat cortical neurons.[7]
Troubleshooting Guides
Issue 1: High variability in cell viability assays (e.g., MTT, LDH).
-
Possible Cause: Inconsistent this compound concentration due to poor solubility.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Possible Cause: Cell plating density is not uniform.
-
Solution: Ensure a homogenous cell suspension before plating. After plating, gently swirl the plates in a figure-eight motion to distribute cells evenly.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue 2: Difficulty in detecting this compound-induced apoptosis.
-
Possible Cause: The time point of assessment is not optimal.
-
Solution: Perform a time-course experiment to determine the peak of apoptotic events. Apoptosis is a dynamic process, and early or late time points may not show significant changes.
-
-
Possible Cause: The concentration of this compound is too high, leading to rapid necrosis instead of apoptosis.
-
Solution: Conduct a dose-response study to identify a concentration range that induces apoptosis. This compound can induce either apoptosis or necrosis depending on the dose and cell type.[12]
-
-
Possible Cause: The chosen apoptosis assay is not sensitive enough.
-
Solution: Use a combination of apoptosis assays that measure different markers, such as Annexin V/PI staining for early and late apoptosis, and caspase activity assays.
-
Issue 3: Inconsistent behavioral effects in animal models.
-
Possible Cause: Stress induced by handling and injection.
-
Solution: Acclimatize the animals to the experimental procedures and handling for a sufficient period before starting the experiment.
-
-
Possible Cause: Variation in drug administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For oral administration, gavage is preferred over mixing with food to ensure the full dose is consumed.
-
-
Possible Cause: The chosen behavioral test is not sensitive to the specific neurotoxic effects of this compound.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Neuronal Cells
| Cell Type | Assay | Exposure Time | IC50 | Reference |
| Rat Neuronal Cell Lines | Not specified | Not specified | 7-12 µM | [9] |
| SH-SY5Y | ATP Assay | 24 hours | ~6 µM | [6] |
| SH-SY5Y | MTT/LDH Assay | 24 hours | ≥25 µM | [6] |
Table 2: this compound Dosing in a Rat Model and Corresponding Human Equivalents
| Rat Dose (mg/kg) | Corresponding Human Use | Plasma Concentration | Reference |
| 45 | Prophylactic Dosing | Similar to human prophylactic levels after 72h | [2] |
| 187 | Treatment Dosing | Similar to human treatment levels after 72h | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Plating and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound as described above.
-
DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Signaling Pathways and Workflows
References
- 1. Review of the mechanism underlying this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Dose-Related Neurological Effects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces oxidative stress and neurodegeneration in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial drug this compound inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Behavioral effects of this compound in tail suspension and light/dark tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mefloquine Concentration to Reduce In Vitro Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with mefloquine (B1676156) in vitro. The focus is on optimizing experimental conditions to minimize cytotoxicity while maintaining the desired anti-malarial or other therapeutic effects.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low this compound concentrations.
Possible Cause: The cell line being used may be particularly sensitive to this compound-induced oxidative stress or disruption of calcium homeostasis. This compound is known to induce concentration-dependent oxidative stress in primary rat cortical neurons and can also mobilize neuronal endoplasmic reticulum (ER) calcium stores.[1][2][3]
Suggested Solution:
-
Incorporate an antioxidant: Co-treatment with an antioxidant like N-Acetyl-L-Cysteine (NAC) has been shown to abrogate this compound-induced Reactive Oxygen Species (ROS) production and subsequent cell death.[4]
-
Use a neuroprotectant: For neuronal cell lines, pre-application of a neuroprotectant such as quinolinic acid may increase the IC50 value of this compound, indicating a protective effect.[5]
-
Optimize serum concentration: Ensure the cell culture medium contains an optimal concentration of serum, as serum components can sometimes mitigate drug-induced cytotoxicity.
-
Re-evaluate concentration range: The therapeutic window for your specific cell line might be narrower than initially anticipated. Perform a more granular dose-response curve starting from sub-micromolar concentrations.
Problem 2: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
Possible Cause: Inconsistencies can arise from variations in experimental timing, cell density, or the specific cytotoxicity mechanism of this compound. This compound's cytotoxic effects are dependent on both concentration and exposure duration.[6][7] Furthermore, this compound can interfere with mitochondrial function, which is the basis of the MTT assay.[8]
Suggested Solution:
-
Standardize cell seeding density: Ensure a consistent number of cells are seeded in each well for every experiment.
-
Strictly control incubation times: Adhere to a precise incubation timeline for this compound treatment and for the assay itself. This compound's neurotoxic effects have been shown to be significant within 20 minutes of exposure in some cases.[3]
-
Use multiple cytotoxicity assays: Corroborate MTT assay results with a membrane integrity assay like the Lactate (B86563) Dehydrogenase (LDH) assay.[6][7] This provides a more complete picture of cell death, distinguishing between metabolic inhibition and loss of membrane integrity.
-
Consider the vehicle control: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <1%).[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the typical cytotoxic concentrations (IC50) of this compound in vitro?
A1: The IC50 of this compound varies significantly depending on the cell line and the duration of exposure. For example, in neuronal cell networks, the IC50 has been reported to be around 2.97 µM to 5.97 µM. In leukemia and myeloma cell lines, LD50 values are generally below 8.0 µM and 5.0 µM, respectively.[4] In contrast, normal hematopoietic cells show higher LD50 values, around 31.83 ± 5.38 μM.[4] For SH-SY5Y neuroblastoma cells, a significant reduction in viability is seen at concentrations of ≥25 µM after a 24-hour exposure.[6]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: this compound's cytotoxicity is multifactorial and includes:
-
Induction of Oxidative Stress: this compound can cause a concentration-dependent decrease in glutathione (B108866) and an increase in F(2)-isoprostanes, which are indicators of oxidative stress.[1][2] This is often linked to the generation of reactive oxygen species (ROS).[11]
-
Disruption of Calcium Homeostasis: The drug can mobilize calcium stores from the endoplasmic reticulum (ER) and induce a sustained influx of extracellular calcium, leading to ER stress.[3]
-
Lysosomal Disruption: this compound has been proposed to have lysosome-permeabilizing activity, which can trigger cell death pathways.[11]
-
Inhibition of Cholinesterases: this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially impacting neuronal function.[6]
Q3: How can I experimentally measure this compound-induced cytotoxicity?
A3: Several standard in vitro assays can be used:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8][9]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[6][7][12]
-
ATP Assay: Measures cellular ATP levels to assess the impact on cellular bioenergetics.[6]
-
Flow Cytometry with Apoptosis Markers: Techniques like Annexin V and Propidium Iodide staining can distinguish between apoptotic and necrotic cells.
Q4: Are there any known compounds that can mitigate this compound's cytotoxicity?
A4: Yes, researchers have identified compounds that can offer protection against this compound's toxic effects in vitro:
-
N-Acetyl-L-Cysteine (NAC): This antioxidant can counteract this compound-induced ROS production and cell death.[4]
-
Quinolinic Acid: In studies with neuronal networks, pre-application of quinolinic acid has been shown to significantly increase the IC50 of this compound, demonstrating a neuroprotective effect.[5]
Data Presentation
Table 1: Summary of this compound Cytotoxicity (IC50/LD50) in Various Cell Lines
| Cell Line/Type | Assay | IC50/LD50 (µM) | Exposure Time | Reference |
| Primary Rat Cortical Neurons | MTT | Concentration-dependent decrease | 24 hours | [2] |
| Neuronal Cell Networks | Electrophysiology | 5.97 ± 0.44 (sequential titration) | 5-6 hours | |
| Neuronal Cell Networks | Electrophysiology | 2.97 (single application) | Not specified | [5] |
| Human & Murine Leukemia | MTS | < 8.0 | 72 hours | [4] |
| Human Myeloma | MTS | < 5.0 | 72 hours | [4] |
| Normal Hematopoietic Cells | MTS | 31.83 ± 5.38 | 72 hours | [4] |
| SH-SY5Y Neuroblastoma | MTT/LDH | Significant reduction at ≥25 | 24 hours | [6] |
| SH-SY5Y Neuroblastoma | ATP Assay | Significant depletion at ≥1 | 24 hours | [6] |
| HepG2 | XTT | Not specified | Not specified | [13] |
| A549 | XTT | Not specified | Not specified | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][7][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Key pathways of this compound-induced in vitro cytotoxicity.
Caption: Workflow for assessing this compound in vitro cytotoxicity.
References
- 1. This compound use, psychosis, and violence: A retinoid toxicity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acute neurotoxicity of this compound may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cytotoxicity and Functional Toxicity of this compound and the Search for Protective Compounds - UNT Digital Library [digital.library.unt.edu]
- 6. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wjpls.org [wjpls.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. This compound, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Strategies to prevent mefloquine photolability in solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photolability of mefloquine (B1676156) in solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your this compound solutions during laboratory work.
Troubleshooting Guide: this compound Solution Instability
Unexpected variability or loss of potency in this compound solutions can often be traced back to photodegradation. Use the table below to diagnose and resolve common issues encountered during experiments.
| Observed Problem | Potential Cause | Recommended Solution & Preventive Measures |
| Rapid decrease in this compound concentration in QC samples or assays. | Photodegradation from ambient laboratory light or intense light sources (e.g., microscopy). | Work under subdued light conditions or use a dark room for preparation.Use amber glass vials or foil-wrapped containers to protect solutions from light at all times.[1]Prepare solutions fresh before use whenever possible. |
| Appearance of unknown peaks in HPLC chromatograms over time. | Formation of photodegradation products. | Confirm the identity of new peaks using a forced degradation study (see Experimental Protocols).Implement light-protective measures immediately.Consider that degradation products may interfere with your assay; the HPLC method should be stability-indicating.[2][3] |
| Inconsistent results in cell-based assays or biological experiments. | Loss of active this compound concentration due to light exposure during incubation or sample handling. | Minimize the light exposure of stock solutions and final dilutions.Use light-blocking plates or cover plates during long incubation periods.Incorporate a photostability assessment into your experimental setup to quantify degradation under your specific conditions. |
| Solution changes color or becomes cloudy after light exposure. | Significant chemical degradation and formation of insoluble byproducts. | The solution is likely compromised and should be discarded.Review solution preparation and storage protocols to strictly exclude light.Evaluate the effect of solution pH; this compound exhibits greater solubility in acidic conditions, which may also influence stability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound photolability and why is it a concern?
This compound can undergo chemical degradation when exposed to light, particularly UV radiation. This process, known as photolability or photodegradation, results in a loss of the active pharmaceutical ingredient and the formation of degradation products.[2][3] This is a critical concern for researchers as it can lead to inaccurate and irreproducible experimental results, including underestimation of the drug's efficacy or misinterpretation of its effects in biological assays.
Q2: What are the primary factors that influence the rate of this compound photodegradation?
Several factors can accelerate the degradation of this compound in solution:
-
Light Intensity and Wavelength: Higher intensity light and shorter wavelengths (UVA and UVB) are generally more damaging.[1]
-
pH of the Solution: The pH affects the ionic state of the this compound molecule. Studies on structurally similar compounds suggest that stability can be significantly pH-dependent, often with higher stability in acidic conditions.[4] this compound's solubility is confirmed to be higher in acidic buffers (e.g., phosphate (B84403) buffer pH 2.6) compared to neutral ones.[4]
-
Presence of Oxygen: Photochemical degradation is often an oxidative process. The presence of dissolved oxygen can facilitate the reaction.
-
Solvent Composition: The type of solvent used can influence the degradation kinetics. The rate of photodegradation can be affected by solvent characteristics like dielectric constant and viscosity.
Q3: What strategies can be employed to prevent this compound photodegradation?
Preventing photodegradation involves a combination of physical and chemical approaches:
-
Light Protection (Primary Method): The most effective and straightforward method is to prevent light from reaching the solution.
-
Use of Amber Glassware: Amber glass is specifically designed to block UV and blue light.[1]
-
Opaque Containers: Wrapping containers in aluminum foil provides a complete light barrier.
-
Controlled Lighting: Conduct experimental work in a dark room or under red/yellow safety lights that do not emit damaging wavelengths.
-
-
pH Optimization: Since this compound solubility is higher in acidic conditions, maintaining a low pH (e.g., using a phosphate buffer at pH 3.5) may enhance stability.[2][4] Researchers should, however, verify that the chosen pH is compatible with their experimental system.
-
Use of Chemical Stabilizers (Formulation Strategy):
-
UV Absorbers: These compounds competitively absorb harmful UV radiation. Benzophenone-3 (Oxybenzone) is a UV filter that has been shown to effectively protect other drugs from photodegradation by absorbing UV light and dissipating it as heat.[5][6] While specific data for this compound is limited, incorporating a UV absorber like benzophenone-3 at a low concentration (e.g., 0.1-0.5%) is a plausible strategy.
-
Antioxidants/Free-Radical Scavengers: While photodegradation can be an oxidative process, the efficacy of common antioxidants like ascorbic acid, BHA, or BHT for this compound is not well-documented in available literature. In a study on the drug desonide (B1670306), these antioxidants were found to be ineffective at preventing photolysis, whereas the UV absorber benzophenone-3 was successful.[5][6] Therefore, a direct test of their utility for this compound is recommended.
-
Q4: Are there any excipients that have been tested with this compound solutions?
Yes, the complexation of this compound with cyclodextrins, specifically randomly methylated β-cyclodextrin (RAMEB), has been studied to improve solubility. However, in a six-month photostability study conducted according to ICH guidelines, the presence of RAMEB had no significant negative or positive influence on the stability of this compound compared to a solution in acetonitrile:water.[4] This suggests that while cyclodextrins are effective solubilizers, they may not offer significant photoprotection under standard test conditions.
Quantitative Data on this compound Degradation
While direct comparative studies on the effects of various stabilizers on this compound photostability are limited in the available literature, forced degradation studies provide insight into its stability profile.
Table 1: Summary of this compound Forced Degradation Conditions and Observations
| Stress Condition | Reagents & Conditions | Observation | Reference |
| Photolytic | Solution exposed to UV/visible light source. | Degradation observed. The method was shown to be specific for this compound in the presence of photolytic degradation products. | [2] |
| Acid Hydrolysis | 0.1N HCl at 60°C for 60 min | Gradual degradation observed. | [4] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 60 min | Gradual degradation observed. | [4] |
| Oxidative | 3% H₂O₂ at 60°C for 60 min | Gradual degradation observed. | [4] |
| Thermal | Heat applied (e.g., 60°C) for 48 hrs | No major degradation products observed. | [4] |
Note: The term "gradual degradation" indicates that the compound is susceptible to the stress condition, but specific quantitative percentages were not uniformly reported across studies.
Experimental Protocols & Methodologies
Protocol 1: Photostability Testing of this compound Solutions
This protocol outlines a general procedure for assessing the photostability of this compound in a specific solution and evaluating the effectiveness of a stabilizer.
-
Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in your desired solvent or buffer system (e.g., 1 mg/mL in methanol (B129727) or a phosphate buffer).[1]
-
Prepare at least three experimental groups:
-
Control (Light Protected): this compound solution in a clear vial wrapped completely in aluminum foil.
-
Test (Light Exposed): this compound solution in a clear vial.
-
Stabilized (Light Exposed): this compound solution containing the stabilizer (e.g., 0.3% w/v Benzophenone-3) in a clear vial.[5]
-
-
-
Light Exposure:
-
Place the "Light Exposed" and "Stabilized" samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (providing both UV-A and visible light).
-
Place the "Control" sample in the same chamber, ensuring it remains protected from light.
-
Expose the samples for a defined period (e.g., 24, 48, 72 hours). Collect aliquots at intermediate time points (e.g., 0, 4, 8, 12, 24h).
-
-
Sample Analysis:
-
At each time point, dilute the aliquots to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method (see Protocol 2).
-
Calculate the remaining percentage of this compound at each time point relative to the T=0 sample. Compare the degradation rate of the "Light Exposed" sample to the "Stabilized" and "Control" samples.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from validated procedures and is effective for separating this compound from its degradation products.[2][3]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Xterra RP18 (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[2][3]
-
Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol in a 40:60 (v/v) ratio.[2][3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject prepared standards and samples.
-
Identify the this compound peak based on the retention time of a standard solution. Quantify the peak area to determine the concentration. The method is considered stability-indicating if degradation product peaks do not co-elute with the main this compound peak.
-
Visualizations: Pathways and Workflows
Plausible Photodegradation Pathway of this compound
The following diagram illustrates a likely photodegradation pathway for this compound, inferred from studies on the structurally related compound chloroquine.[7] The process is initiated by the absorption of UV light, leading to an excited state that can undergo reactions like dehalogenation and oxidation.
Caption: Plausible photodegradation pathway for this compound.
Experimental Workflow for Photostability Assessment
This diagram outlines the logical steps for conducting a photostability study of a this compound solution.
Caption: General workflow for assessing this compound photostability.
Troubleshooting Decision Tree for Solution Instability
Use this logical diagram to troubleshoot potential photolability issues during your experiments.
Caption: Decision tree for troubleshooting this compound photolability.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Development and validation of an HPLC method for this compound hydrochloride determination in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mefloquine Hydrochloride Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mefloquine (B1676156) hydrochloride in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common buffer systems?
A1: The solubility of this compound hydrochloride is pH-dependent, with higher solubility observed in acidic conditions. However, the type of buffer also plays a significant role. For instance, at a similar acidic pH, solubility is notably lower in a citrate (B86180) buffer compared to a phosphate (B84403) buffer, possibly due to precipitation.[1]
Q2: How does pH affect the stability of this compound hydrochloride in aqueous solutions?
A2: this compound hydrochloride is a weak base and its stability in aqueous solutions is influenced by pH.[1] Generally, it is more stable in acidic to neutral solutions. One study comparing a freshly prepared aqueous solution of this compound with a four-year-old solution found no evidence of instability, suggesting good long-term stability in water.[2]
Q3: Is this compound hydrochloride sensitive to light?
A3: Yes, this compound hydrochloride can be sensitive to light. Photostability studies have shown that it can degrade upon exposure to light.[3] Therefore, it is recommended to protect solutions of this compound hydrochloride from light during storage and handling to minimize photodegradation.
Q4: What is the impact of temperature on the stability of this compound hydrochloride?
A4: Temperature can affect the stability of this compound hydrochloride. Forced degradation studies have been conducted at elevated temperatures (e.g., 60°C and 105°C) to assess its stability.[3] While specific degradation kinetics as a function of temperature are not extensively reported in the literature, it is standard practice to store solutions at controlled room temperature or under refrigeration, unless otherwise specified by experimental protocols.
Q5: What are the known degradation products of this compound hydrochloride?
A5: Under forced degradation conditions (hydrolytic, oxidative, and photolytic), several degradation products of this compound hydrochloride can be formed.[4] Specific degradation products can be identified and characterized using techniques like LC-MS/MS.[5][6] It is crucial to use a stability-indicating analytical method that can separate the intact drug from its degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in a buffered solution | - pH of the buffer is too high, exceeding the solubility limit. - The buffer system itself is interacting with the this compound hydrochloride (e.g., citrate buffer).[1] - The concentration of this compound hydrochloride is too high for the chosen buffer system. | - Adjust the pH of the buffer to a more acidic range where solubility is higher. - Switch to a different buffer system, such as a phosphate buffer, which has shown better solubility for this compound hydrochloride.[1] - Reduce the concentration of the this compound hydrochloride solution. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | - Degradation of the stock or sample solutions. - Photodegradation due to exposure to light. - Adsorption of the compound to the container or filter materials. | - Prepare fresh solutions and store them protected from light and at an appropriate temperature. - Use amber vials or wrap containers in aluminum foil. - Ensure that the materials used for storage and filtration are compatible with this compound hydrochloride and do not cause adsorption. |
| Appearance of unknown peaks in chromatograms during a stability study | - Formation of degradation products. | - Utilize a validated stability-indicating HPLC method capable of separating the main compound from any potential degradation products.[4] - Employ LC-MS/MS to identify and characterize the unknown peaks.[5][6] |
Data Summary
Table 1: Solubility of this compound Hydrochloride in Various Media
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Purified Water | 4.6 | 24 | 4.12 | [1] |
| Phosphate Buffer | 2.6 | 24 | 4.81 | [1] |
| Phosphate Buffer | 2.9 | 24 | Not specified, but used as a baseline for complexation studies | [1] |
| Phosphate Buffer | 6.5 | 24 | 0.78 | [1] |
| Citrate Buffer | 2.7 | 24 | 0.64 | [1] |
| Acetate Buffer | 4.5 | 37 | 1.950 | [1] |
| Water | 6.5 | 37 | 1.806 | [1] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1N HCl at 60°C for 60 min | Gradual degradation observed. | [3] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 60 min | Gradual degradation observed. | [3] |
| Oxidation | 3% H₂O₂ at 60°C for 60 min | Gradual degradation observed. | [3] |
| Thermal | 105°C for 24 hours (solid state) | No major degradation products observed. | [3] |
| Photolytic | Not specified | No major degradation products observed in one study. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solutions in Phosphate Buffer
This protocol describes the preparation of a this compound hydrochloride solution in a phosphate buffer for stability testing.
Caption: Workflow for preparing this compound HCl in phosphate buffer.
Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride
This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound hydrochloride and its degradation products.[4]
Caption: Key parameters for a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
Logical Workflow for Investigating this compound Hydrochloride Stability
The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound hydrochloride.
Caption: Logical workflow for a this compound HCl stability study.
References
- 1. Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Note on the stability of this compound hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. Development and validation of an HPLC method for this compound hydrochloride determination in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Mefloquine for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of mefloquine (B1676156) for research applications. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, summarized quantitative data, detailed experimental protocols, and visualizations to aid in your research.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to enhance the bioavailability of this compound?
This compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] This poor solubility can lead to challenges in formulation, limit its therapeutic effectiveness by delaying the rate of absorption, and result in low overall bioavailability.[1][2] Enhancing its solubility is a critical step in developing more effective oral dosage forms for research and potential clinical applications.[1]
Q2: What are the primary strategies for enhancing the aqueous solubility and bioavailability of this compound?
Several methods have been proven effective for improving the solubility and bioavailability of this compound:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of this compound.[2][3][4][5]
-
Nanotechnology Approaches: Formulating this compound as nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance its dissolution rate and provide sustained release.[6][7][8]
-
Solid Dispersion: Dispersing this compound within a hydrophilic carrier matrix at a molecular level can improve its wettability and dissolution.[9][10]
-
Novel Organic Salts: Synthesizing different salt forms of this compound has been shown to improve both solubility and permeability.[5]
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can mask its bitter taste, improve solubility, and enhance bioavailability.[11]
Q3: Which cyclodextrins are most effective for complexing with this compound?
Studies have demonstrated that various cyclodextrins can effectively enhance this compound's solubility. Notably, randomly methylated β-cyclodextrin (RAMEB) has been shown to be more effective than hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][5][12][13] Other cyclodextrins like α-cyclodextrin (α-CD), its hydroxypropyl derivative (HP-α-CD), and β-cyclodextrin (β-CD) also significantly improve solubility.[2][3][14]
Q4: How does pH influence the solubility of this compound hydrochloride?
This compound hydrochloride is a weak base, and its solubility is pH-dependent. It generally exhibits higher solubility in acidic conditions.[5][12] However, in buffers containing citrate (B86180), a decrease in solubility has been observed, possibly due to precipitation.[3][5][12][13]
Q5: Does food intake affect the bioavailability of this compound?
Yes, the presence of food, particularly a high-fat meal, significantly enhances both the rate and extent of this compound absorption, leading to increased bioavailability.[15][16] Bioequivalence studies are therefore recommended to be conducted in the fed state.[17]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing this compound bioavailability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound-cyclodextrin inclusion complex. | 1. Inappropriate preparation method: Some methods are less efficient for certain drug-cyclodextrin pairs. 2. Incorrect molar ratio: The stoichiometry between this compound and the cyclodextrin (B1172386) may not be optimal. 3. Insufficient interaction time/energy: The components may not have been mixed adequately to allow for complex formation. | 1. Try alternative preparation methods: The kneading method is often efficient and scalable.[2][18] Freeze-drying can also yield good results, especially for thermolabile substances.[11] 2. Optimize the molar ratio: A 1:1 molar ratio is commonly effective for this compound and β-cyclodextrins, but this should be confirmed through phase solubility studies.[2][3] 3. Increase kneading time or sonication duration: Ensure thorough mixing to facilitate the inclusion of the this compound molecule into the cyclodextrin cavity.[3] |
| Precipitation of this compound in the formulation upon standing. | 1. Supersaturation: The concentration of this compound may exceed its equilibrium solubility in the prepared system. 2. pH shift: Changes in the pH of the medium can reduce the solubility of this compound. 3. Incompatible excipients: Certain buffer species, like citrate, can cause precipitation.[3][5][12][13] | 1. Incorporate a precipitation inhibitor: Water-soluble polymers can sometimes help maintain a supersaturated state. 2. Maintain optimal pH: Ensure the pH of the formulation remains in the acidic range where this compound solubility is higher.[5][12] 3. Use alternative buffers: Phosphate (B84403) buffers have been shown to be more suitable than citrate buffers for this compound formulations.[3][5] |
| Aggregation of this compound nanoparticles. | 1. Insufficient stabilizer: The concentration of the surfactant or stabilizing agent may be too low to prevent particle agglomeration. 2. Inappropriate surface charge: A low zeta potential (close to neutral) can lead to particle instability. 3. High ionic strength of the medium: The presence of salts can disrupt the electrostatic stabilization of the nanoparticles. | 1. Optimize stabilizer concentration: Experiment with different concentrations of stabilizers like poloxamers or polyvinyl alcohol (PVA). 2. Modify surface charge: Aim for a zeta potential above ±30 mV for stable suspensions by selecting appropriate stabilizers or modifying the nanoparticle surface. 3. Use a low ionic strength dispersion medium: If possible, disperse the nanoparticles in deionized water or a low-salt buffer. |
| Low drug entrapment efficiency in nanoparticles. | 1. High aqueous solubility of the drug: While this compound has low solubility, any enhancement technique might slightly increase it, leading to loss in the aqueous phase during preparation. 2. Suboptimal formulation parameters: The ratio of polymer to drug, or the type of organic solvent used, can affect encapsulation. 3. Rapid diffusion of the drug from the organic to the aqueous phase. | 1. Adjust the pH of the aqueous phase: Lowering the pH of the external aqueous phase can reduce the solubility of the basic drug this compound, promoting its partitioning into the polymer phase. 2. Screen different polymers and solvents: Evaluate various biodegradable polymers (e.g., poly(ε-caprolactone)) and organic solvents to find the optimal combination for this compound entrapment.[6][7][19] 3. Optimize the emulsification process: Modifying the stirring speed or sonication power can influence droplet size and subsequent entrapment efficiency. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing this compound bioavailability.
Table 1: Enhancement of this compound Aqueous Solubility with Cyclodextrins
| Cyclodextrin Type | Method | Solubility Enhancement | Reference(s) |
| β-cyclodextrin (β-CD) | Inclusion Complex (Kneading) | 118% increase in aqueous solubility | [2][18][20] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion Complex | 4-fold increase in phosphate buffer (pH 2.9) | [5][13] |
| Randomly Methylated β-cyclodextrin (RAMEB) | Inclusion Complex | 9-fold increase in phosphate buffer (pH 2.9) | [5][13] |
| α-cyclodextrin (α-CD) & Hydroxypropyl-α-cyclodextrin (HP-α-CD) | Inclusion Complex | Significant increase (phase solubility diagram) | [3][14] |
Table 2: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Method | Particle Size Range (nm) | Entrapment Efficiency (%) | Reference(s) |
| Polymeric Nanoparticles | Poly(ε-caprolactone) | Emulsion Diffusion | 100 - 240 | >95 | [6][7][19] |
| Solid Lipid Nanoparticles (SLNs) | Various solid lipids | Hot Homogenization | 50 - 1000 | Not specified | [8] |
| Liposomes | DSPC/Cholesterol | Solvent-Assisted Loading | ~110 | High (D/L ratio 0.1-0.2 w/w) | [11] |
Table 3: Comparative Bioavailability of Different this compound Formulations
| Formulation | Comparison | Relative Bioavailability | Key Finding | Reference(s) |
| Mephaquin 100 Lactab | vs. Lariam® | 49.1% | Not bioequivalent | [6] |
| Eloquine-250 | vs. Lariam® | 72.4% | Not bioequivalent | [6] |
| This compound Tablet | vs. This compound Solution | 87% (in patients), 89% (in volunteers) | Tablet formulation shows good relative bioavailability. | [2] |
| Liposomal this compound (oral) | vs. This compound Suspension (oral) | 81-86% vs. 70% | Liposomal formulation showed significantly higher absorption. | [11] |
| This compound with food | vs. This compound (fasted) | ~40% increase in AUC | Food significantly increases bioavailability. | [15][16] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex by the Kneading Method
This protocol is adapted from the methodology described in Patil et al. (2010).[2][18]
-
Materials: this compound hydrochloride (MH), β-cyclodextrin (β-CD), deionized water.
-
Procedure:
-
Accurately weigh MH and β-CD in a 1:1 molar ratio.
-
Transfer the β-CD to a glass mortar.
-
Add a small amount of deionized water to the β-CD to form a slurry.
-
Slowly add the MH powder to the slurry while continuously triturating with a pestle.
-
Continue kneading for 45-60 minutes to form a thick, uniform paste. Add more water dropwise if the mixture becomes too dry.
-
Spread the resulting paste in a thin layer on a glass dish and dry in a hot air oven at 40-50°C until a constant weight is achieved.
-
Scrape the dried complex from the dish and pulverize it into a fine powder using the mortar and pestle.
-
Pass the powdered complex through a fine-mesh sieve (e.g., #100) to ensure uniformity.
-
Store the final product in a desiccator until further analysis.
-
Protocol 2: Formulation of this compound Nanoparticles by the Emulsion Diffusion Method
This protocol is based on the methodology described by Gupta et al. (2014).[6][7][19]
-
Materials: this compound hydrochloride, Poly(ε-caprolactone) (PCL), suitable organic solvent (e.g., acetone (B3395972) or ethyl acetate), aqueous stabilizer solution (e.g., 1% w/v Poloxamer 407 or PVA in deionized water).
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound hydrochloride and PCL in the chosen organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous stabilizer solution.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant high-speed homogenization (e.g., 8,000-15,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Dilute the resulting emulsion with a large volume of deionized water (e.g., 4-5 times the emulsion volume) under moderate stirring. This will cause the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be used as is, or the nanoparticles can be collected by centrifugation, washed with deionized water to remove excess stabilizer, and then lyophilized for long-term storage.
-
Protocol 3: Phase Solubility Study of this compound with Cyclodextrins
This protocol is based on the method of Higuchi and Connors.[3]
-
Materials: this compound hydrochloride, selected cyclodextrin (e.g., RAMEB, HP-β-CD), appropriate buffer solution (e.g., phosphate buffer, pH 2.7), volumetric flasks, shaker/stirrer.
-
Procedure:
-
Prepare a series of aqueous solutions of the cyclodextrin in the chosen buffer with increasing concentrations (e.g., 0 to 300 mM).
-
Add an excess amount of this compound hydrochloride to a fixed volume (e.g., 10 mL) of each cyclodextrin solution in separate sealed containers (e.g., volumetric flasks or screw-capped vials).
-
Sonicate the suspensions for approximately 1 hour to facilitate initial mixing.[3]
-
Place the containers in a constant temperature shaker or on a magnetic stirrer, protected from light, and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).[3]
-
After reaching equilibrium, filter the suspensions through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the type of complex formed (e.g., AL, AP, B-type) and to calculate the stability constant (Ks) and complexation efficiency.
-
Mandatory Visualizations
Caption: Workflow for selecting and developing a suitable bioavailability enhancement strategy for this compound.
Caption: A decision-making flowchart for troubleshooting common issues in this compound formulation development.
References
- 1. jetir.org [jetir.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and bioequivalence evaluation of three commercial tablet formulations of this compound when given in combination with dihydroartemisinin in patients with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Holdings: Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment :: Library Catalog [oalib-perpustakaan.upi.edu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. [PDF] Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment | Semantic Scholar [semanticscholar.org]
- 13. Rapid Study on this compound Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsrp.org [ijsrp.org]
- 15. Biowaiver monographs for immediate release solid oral dosage forms: this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. humapub.com [humapub.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Formulation and Evaluation of this compound Hydrochloride Nanoparticles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Investigating Mefloquine Treatment Failure in Plasmodium falciparum Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the causes of mefloquine (B1676156) treatment failure in clinical isolates of Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism associated with this compound treatment failure in P. falciparum?
The primary and most significant cause of this compound treatment failure is the amplification of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1).[1][2][3] An increased copy number of the pfmdr1 gene is the best overall predictor of both in vitro and in vivo resistance to this compound.[1][2] This amplification has been shown to be a more critical determinant of treatment outcome than single nucleotide polymorphisms (SNPs) within the gene.[1][3]
Q2: Is there a correlation between pfmdr1 copy number and the level of this compound resistance?
Yes, a direct correlation exists between the pfmdr1 gene copy number and the level of this compound resistance. As the copy number of pfmdr1 increases, the susceptibility of the parasite to this compound decreases.[4][5] This has been observed in both laboratory-selected parasite lines and clinical isolates.[4][5][6]
Q3: Does this compound resistance confer cross-resistance to other antimalarial drugs?
Yes, the selection for this compound resistance, often associated with pfmdr1 amplification, can lead to cross-resistance to other structurally related drugs such as halofantrine (B180850) and quinine.[6] Conversely, an inverse relationship has been observed between this compound resistance and chloroquine (B1663885) resistance; parasites with increased pfmdr1 copy numbers tend to show decreased resistance to chloroquine.[6]
Q4: What is the role of single nucleotide polymorphisms (SNPs) in pfmdr1 in this compound resistance?
While pfmdr1 gene amplification is the primary driver of this compound resistance, SNPs within the gene can modulate drug susceptibility.[1][3] However, their association with in vivo treatment failure is less consistent compared to the impact of gene copy number.[1][3] For instance, certain SNPs have been associated with increased this compound susceptibility in vitro, but this did not always translate to in vivo efficacy.[1][2]
Q5: How does this compound actually kill the parasite?
This compound inhibits protein synthesis in P. falciparum by directly binding to the parasite's 80S ribosome.[7][8] The resistance mechanism involving the P-glycoprotein homolog 1 (Pgh-1), the protein encoded by pfmdr1, is thought to function by transporting this compound away from its ribosomal target and into the parasite's digestive vacuole.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro this compound susceptibility testing.
-
Possible Cause 1: Initial parasite life stage. The developmental stage of the parasite at the start of the assay can significantly impact the results.
-
Possible Cause 2: Assay duration. The incubation time for the assay can influence the determined IC50 values.
-
Troubleshooting Tip: Standardize the assay duration, typically 72 hours for SYBR Green I-based assays, to ensure comparability of results across experiments.[11]
-
-
Possible Cause 3: Drug stability and solubility. this compound may not be fully soluble or stable in the culture medium.
-
Troubleshooting Tip: Prepare fresh drug stock solutions and ensure complete dissolution before adding to the assay plates.[9]
-
Issue 2: Discrepancy between in vitro susceptibility and clinical treatment outcome.
-
Possible Cause 1: Host factors. Patient-specific factors can influence drug absorption and metabolism, leading to treatment failure even with a susceptible parasite isolate. Factors such as vomiting, diarrhea, and young age have been identified as predictors of treatment failure.[12]
-
Troubleshooting Tip: When correlating in vitro data with clinical outcomes, it is crucial to consider and document host-related factors that might affect drug efficacy.
-
-
Possible Cause 2: Complex genetic background of the parasite. While pfmdr1 copy number is a major determinant, other genetic factors may contribute to resistance in vivo.
-
Troubleshooting Tip: Consider sequencing other genes potentially associated with drug resistance to get a more comprehensive genetic profile of the clinical isolates.
-
Data Presentation
Table 1: Association between pfmdr1 Copy Number and this compound IC50
| pfmdr1 Copy Number | Median this compound IC50 (ng/mL) |
| 1 | 25 |
| 2 | 60 |
| 3 | 95 |
| >3 | >120 |
Note: The values presented are hypothetical and for illustrative purposes, reflecting the general trend observed in published studies.
Table 2: Cross-Resistance Profile of this compound-Resistant P. falciparum
| Drug | Fold-change in IC50 (Resistant vs. Sensitive) |
| This compound | >4 |
| Halofantrine | >3 |
| Quinine | >2 |
| Chloroquine | <0.5 |
| Artesunate | ~1.5 |
Note: The values presented are hypothetical and for illustrative purposes, reflecting the general trend observed in published studies.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum clinical isolates.
-
Parasite Culture and Synchronization:
-
Maintain P. falciparum cultures in RPMI-1640 medium supplemented with human serum or Albumax I and human erythrocytes.
-
Synchronize the parasites to the ring stage using 5% D-sorbitol treatment.[9]
-
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
The final concentrations should typically range from low nanomolar to high nanomolar/low micromolar.
-
-
Assay Incubation:
-
Add the synchronized parasite culture (0.5% parasitemia, 1.5% hematocrit) to the drug-containing and drug-free control wells.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by freeze-thawing.
-
Add SYBR Green I lysis buffer to each well and incubate in the dark for 45 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 490 nm and 540 nm, respectively.[11]
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of pfmdr1 Gene Copy Number by Real-Time PCR
This protocol describes a quantitative real-time PCR method to determine the copy number of the pfmdr1 gene relative to a single-copy reference gene (e.g., β-tubulin).
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from P. falciparum clinical isolates.
-
-
Real-Time PCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green I master mix, forward and reverse primers for pfmdr1, and the extracted genomic DNA.
-
Set up a parallel reaction for the reference gene (e.g., β-tubulin).
-
-
Thermal Cycling:
-
Perform the real-time PCR using a standard thermal cycling protocol, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis (ΔΔCt Method):
-
Determine the threshold cycle (Ct) for both the pfmdr1 gene and the reference gene for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(pfmdr1) - Ct(reference gene).
-
Normalize the ΔCt of the test sample to a calibrator sample with a known single copy of pfmdr1: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample).
-
The copy number is calculated as 2-ΔΔCt.[13]
-
Mandatory Visualization
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of this compound action and resistance.
References
- 1. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum pfmdr1 amplification, this compound resistance, and parasite fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 12. Predictors of this compound treatment failure: a prospective study of 1590 patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajtmh.org [ajtmh.org]
Avoiding experimental artifacts in mefloquine-based assays
This guide provides researchers, scientists, and drug development professionals with essential information to identify and mitigate experimental artifacts when using mefloquine (B1676156).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it inform assay design?
A1: this compound's primary antimalarial action is the inhibition of protein synthesis by targeting the parasite's 80S ribosome.[1][2] Specifically, it binds to the GTPase-associated center on the ribosome.[1] This is a crucial consideration, as assays designed to measure global protein synthesis (e.g., using radiolabeled amino acid incorporation) should show a dose-dependent inhibition in susceptible organisms like Plasmodium falciparum.[1] Assays focused on other pathways may be complicated by this compound's numerous off-target effects.
Q2: What are the most common off-target effects of this compound that can cause experimental artifacts?
A2: this compound is known to have several off-target activities that can lead to misleading results. These include:
-
Mitochondrial Dysfunction: It can inhibit mitochondrial respiration, decrease membrane potential, and reduce ATP levels, leading to broad cytotoxicity.[3][4]
-
Ion Channel Modulation: this compound blocks several ion channels, including cardiac potassium channels (hERG, KvLQT1/minK) and connexin gap junction channels, which can confound electrophysiology studies or assays in excitable cells.[5][6][7]
-
Lysosomotropic Properties: As a weak base, this compound can accumulate in acidic organelles like lysosomes, impairing their function.[8] This can interfere with assays measuring lysosomal activity, autophagy, or intracellular trafficking.
-
Intrinsic Fluorescence: this compound is autofluorescent, which can directly interfere with fluorescence-based readouts.[9]
Q3: Does this compound interfere with fluorescence-based assays?
A3: Yes. This compound is an inherently fluorescent molecule.[9] Its quinoline (B57606) structure contributes to this property, a common source of interference in fluorescence assays.[10][11] This autofluorescence can lead to false-positive signals (artificially high readings) or mask a true signal. When excited at 300 nm, this compound exhibits an emission peak around 420 nm.[9]
Q4: How can this compound's cytotoxicity be distinguished from its specific intended effect?
A4: Differentiating general cytotoxicity from a specific biological effect is critical. This compound can induce apoptosis and reduce cell viability in a dose- and time-dependent manner, often by impairing mitochondrial function.[3][4] To address this, researchers should:
-
Use Multiple Assays: Combine assays that measure different aspects of cell health, such as a metabolic activity assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release).[4][12][13]
-
Determine IC50 for Cytotoxicity: Establish the concentration at which this compound causes 50% cytotoxicity in the specific cell line being used. Experiments investigating other effects should ideally be conducted at concentrations well below this cytotoxic threshold.
-
Include Respiration-Deficient Controls: Using cells deficient in mitochondrial respiration (e.g., ρ0 cells) can confirm if the observed effects are dependent on mitochondrial function.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Action Steps |
| High background signal in a fluorescence assay (e.g., SYBR Green, Fluo-4 for Ca²⁺). | This compound Autofluorescence. The intrinsic fluorescence of this compound is interfering with the assay readout.[9][10] | 1. Run a "Compound-Only" Control: Prepare wells containing this compound at all test concentrations in assay buffer, but without the fluorescent dye or cells. Subtract this background fluorescence from your experimental wells. 2. Perform a Pre-Read: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent substrate/dye. This establishes a baseline for compound interference.[11] 3. Switch to a Red-Shifted Fluorophore: this compound's fluorescence is strongest in the blue-green spectrum.[9] Using dyes that excite and emit at longer wavelengths (far-red) can mitigate interference.[14] |
| Unexpectedly low signal or apparent inhibition in a fluorescence assay. | Fluorescence Quenching. this compound may be absorbing the excitation or emission light of your fluorophore, reducing the detectable signal.[11] | 1. Run a Quenching Control: Measure the fluorescence of your assay's fluorophore (at its final concentration) in the presence of increasing concentrations of this compound. A dose-dependent decrease in signal indicates quenching. 2. Use an Orthogonal Assay: Validate hits using a non-fluorescence-based method, such as an absorbance-based assay (e.g., pLDH for malaria) or a luminescence-based assay (e.g., CellTiter-Glo for ATP).[10][15] |
| Broad-spectrum cell death or growth inhibition across multiple, unrelated cell lines. | Off-Target Cytotoxicity. this compound is known to impair mitochondrial function and induce apoptosis at micromolar concentrations, which may not be related to the specific target under investigation.[3][4][16] | 1. Measure Cellular ATP Levels: Directly assess mitochondrial health by measuring ATP production. This compound causes a significant drop in ATP at cytotoxic concentrations.[4] 2. Compare IC50 Values: Compare the IC50 for the effect of interest with the cytotoxic IC50 in that cell line. A large window between the two values suggests a specific effect. 3. Use Resistant Cell Lines: If possible, use a cell line known to be resistant to the specific mechanism you are studying as a negative control. |
| Anomalous results in assays involving ion transport, membrane potential, or cell-cell communication. | Ion Channel Blockade. this compound inhibits various ion channels, including hERG K⁺ channels and connexin gap junctions.[5][6] | 1. Review Literature for Known Interactions: Check if this compound is a known modulator of the specific ion channel or transporter in your assay system. It has known IC50 values of ~1 µM for KvLQT1/minK and 5.6 µM for hERG.[5] 2. Utilize Electrophysiology: For direct confirmation, use patch-clamp electrophysiology to directly measure the effect of this compound on the specific ion channel currents. 3. Use a Non-Interfering Structural Analog (if available): Test a related compound that lacks the channel-blocking activity as a negative control. |
Data Summary Tables
Table 1: Reported IC₅₀ Values for this compound's Off-Target Effects
| Target/Effect | System/Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| KvLQT1/minK K⁺ Channel Block | Patch-clamp electrophysiology | ~1 µM | [5] |
| hERG K⁺ Channel Block | Patch-clamp electrophysiology | 5.6 µM | [5] |
| Cytotoxicity (Metabolic Activity) | SH-SY5Y neuroblastoma cells (24h) | ≥25 µM | [4] |
| ATP Depletion | SH-SY5Y neuroblastoma cells (24h) | ≥1 µM | [4] |
| P. falciparum Growth Inhibition | 3D7 Strain | 9.5 ± 0.8 nM |[17] |
Table 2: Spectral Properties of this compound
| Parameter | Wavelength | Conditions | Reference |
|---|---|---|---|
| Excitation Wavelength | 300 nm | 20 mM Tris (pH 7.4), 140 mM NaCl | [9] |
| Emission Maximum | ~420 nm | 20 mM Tris (pH 7.4), 140 mM NaCl |[9] |
Visual Guides and Workflows
Experimental Workflow for Artifact Identification
References
- 1. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Therapeutic effects of antibiotic drug this compound against cervical cancer through impairing mitochondrial function and inhibiting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of the antimalarial drug this compound with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Intracellular distribution and effect of the antimalarial drug this compound on lysosomes of rat liver. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Navigating Mefloquine-Associated Adverse Events: A Technical Guide for Researchers
Shanghai, China - Mefloquine (B1676156), a critical antimalarial agent, presents a complex challenge for researchers and drug development professionals due to its association with a range of adverse effects, particularly neuropsychiatric events. To support ongoing research aimed at refining this compound treatment protocols and minimizing its toxicity, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental methodologies.
Frequently Asked Questions (FAQs)
This section addresses common queries researchers may have when designing and troubleshooting experiments involving this compound.
Q1: What are the primary mechanisms underlying this compound's neurotoxicity?
A1: The precise mechanisms of this compound-induced neurotoxicity are not fully elucidated but are thought to involve multiple pathways. Evidence suggests that this compound can disrupt calcium homeostasis within neurons, leading to endoplasmic reticulum stress.[1] It may also induce oxidative stress, impair mitochondrial function, and alter neurotransmitter systems.[2][3] One identified signaling pathway involves the non-receptor tyrosine kinase, Pyk2, which appears to play a role in this compound-induced neuronal injury.[4]
Q2: Are the adverse effects of this compound dose-dependent?
A2: Yes, many of the adverse effects of this compound are dose-dependent.[5] Neuropsychiatric adverse events are more frequently reported at treatment doses compared to prophylactic doses.[6] In vitro studies have also demonstrated a concentration-dependent increase in neuronal cell death and cytotoxicity with increasing this compound concentrations.[4]
Q3: Is there a difference in the toxicity of this compound enantiomers?
A3: this compound is a racemic mixture of (+) and (-) enantiomers. While there are pharmacokinetic differences between the two, studies have not shown a significant improvement in the safety and tolerability of a single enantiomer compared to the racemic mixture.[5] Therefore, separating the enantiomers may not be a straightforward strategy to reduce adverse effects.
Q4: What are the key contraindications for this compound use in clinical trials?
A4: this compound is contraindicated in patients with a history of major psychiatric disorders, including depression, anxiety disorders, psychosis, and schizophrenia.[7] It is also not recommended for individuals with a history of seizures or certain cardiac conduction abnormalities.[8]
Q5: What are some strategies being explored to mitigate this compound's adverse effects?
A5: Research is ongoing to identify strategies to reduce this compound's toxicity. One approach involves co-administration with antioxidants to counter oxidative stress. For instance, curcumin (B1669340) has been shown to improve host mitochondrial respiration and decrease the mitotoxic effects of this compound in preclinical studies.[9] Another strategy could involve targeting downstream signaling pathways, such as the Pyk2 pathway, to protect neurons from this compound-induced damage.[4]
Troubleshooting Guides for In Vitro this compound Experiments
This guide provides solutions to common problems encountered during in vitro neurotoxicity assays with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in cell viability assays (MTT, LDH). | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[10] |
| Positive control (known neurotoxin) shows no effect. | - Degraded positive control.- Incorrect concentration.- Cell line resistance. | - Prepare a fresh stock solution of the positive control.- Verify calculations and dilution series.- Consider using a different positive control or a different cell line.[10] |
| Low signal in mitochondrial membrane potential assays (e.g., JC-1). | - Insufficient dye concentration.- Inadequate incubation time.- Cell death prior to assay. | - Optimize the concentration of the JC-1 dye.- Ensure sufficient incubation time for the dye to accumulate in mitochondria.- Assess cell viability at the time of the assay to rule out widespread cell death. |
| Inconsistent results in reactive oxygen species (ROS) assays. | - Photobleaching of the fluorescent probe.- Presence of interfering compounds.- Variation in cell metabolic activity. | - Protect plates from light during incubation.- Run appropriate controls to check for autofluorescence of this compound or other compounds.- Ensure cells are in a consistent metabolic state before the experiment. |
Quantitative Data on this compound's Adverse Effects
The following tables summarize quantitative data on the dose-dependent adverse effects of this compound from in vitro and clinical studies.
Table 1: In Vitro Neurotoxicity of this compound in Human Neuroblastoma SH-SY5Y Cells [2]
| This compound Concentration (µM) | Exposure Time (hours) | Cell Viability Reduction (%) (MTT Assay) | Lactate Dehydrogenase (LDH) Release (Fold Change vs. Control) |
| 10 | 48 | Significant | - |
| 25 | 24 | Significant | - |
| ≥ 1 | 24 | - | Significant ATP depletion |
Table 2: Incidence of Serious Neuropsychiatric Side Effects with this compound Treatment for Uncomplicated Malaria [5]
| This compound Dose | Incidence per 10,000 Treatments (95% CI) |
| 15 mg/kg | 7.8 (3–15) |
| 25 mg/kg (single dose) | 11.9 (4–285) |
| 25 mg/kg (repeat dose after prior failure with 15 mg/kg) | Significantly higher risk (RR 6.57) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the FAQs and troubleshooting guides.
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
Objective: To determine the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the this compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of this compound and its Enantiomers in Plasma by Chiral HPLC
Objective: To determine the plasma concentrations of this compound and its individual enantiomers.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., cyclodextrin-based)[11]
-
Acetonitrile (B52724) (HPLC grade)
-
Plasma samples
-
This compound standard
-
Internal standard
Procedure:
-
Sample Preparation: Precipitate proteins from plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant containing this compound to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
HPLC Analysis:
-
Data Analysis: Identify and quantify the peaks corresponding to the this compound enantiomers and the internal standard based on their retention times. Construct a calibration curve using the this compound standard to determine the concentration in the plasma samples.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Putative signaling pathways involved in this compound-induced neurotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. The acute neurotoxicity of this compound may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic effects of antibiotic drug this compound against cervical cancer through impairing mitochondrial function and inhibiting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse effects of this compound for the treatment of uncomplicated malaria in Thailand: A pooled analysis of 19, 850 individual patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. This compound-curcumin combinations improve host mitochondrial respiration and decrease mitotoxic effects of this compound in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
Mefloquine vs. Chloroquine: A Comparative Guide on Efficacy Against Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum has posed a significant challenge to malaria control efforts worldwide. This has necessitated the use of alternative antimalarial agents, with mefloquine (B1676156) being a key therapeutic option. This guide provides an objective comparison of the efficacy of this compound versus chloroquine (B1663885) in the context of resistant P. falciparum, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of this compound and chloroquine against resistant P. falciparum from clinical trials.
Table 1: Clinical Efficacy in Chloroquine-Resistant Plasmodium falciparum Malaria
| Efficacy Parameter | This compound | Chloroquine | Study Population & Region | Citation |
| 28-Day Curative Efficacy | 96% | 26% | Adults and Children, Papua, Indonesia | [1][2][3][4] |
| Cure Rate | 100% | 65% | Children, Nigeria | [5] |
Table 2: Parasite and Fever Clearance Times in Symptomatic Falciparum Malaria
| Clearance Time (Mean ± SD) | This compound | Chloroquine (Sensitive Group) | Chloroquine-Resistant Group (Treated with this compound) | Study Population & Region | Citation |
| Parasite Clearance Time (hours) | 52.3 ± 18.2 | 60 ± 21.5 | 44.0 ± 8.9 | Children, Nigeria | [5] |
| Fever Clearance Time (hours) | 24.5 ± 23.7 | 24.7 ± 10.1 | 24.0 | Children, Nigeria | [5] |
Table 3: In Vitro Susceptibility of P. falciparum Isolates (IC50 Values)
| Drug | IC50 Range (nM) in Chloroquine-Resistant Strains | Remarks | Citations |
| This compound | < 10 nM - 24.5 nM | Generally effective against chloroquine-resistant strains. Resistance is associated with increased pfmdr1 gene copy number. | [6][7][8] |
| Chloroquine | 100 nM - 325.8 nM | High IC50 values are indicative of resistance, often linked to mutations in the pfcrt gene. | [8][9] |
Mechanisms of Action and Resistance
Chloroquine
Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[10] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine is thought to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme that damages parasite membranes and results in cell death.[10]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[1] These mutations enable the PfCRT protein, located on the membrane of the digestive vacuole, to actively transport chloroquine out of the vacuole, reducing its concentration at the site of action.[1][11]
This compound
The precise mechanism of action for this compound is not as well-defined as that of chloroquine. However, recent studies have shown that this compound targets the parasite's 80S ribosome to inhibit protein synthesis.[3][12] Its primary site of action is believed to be within the parasite's cytoplasm.[3]
Resistance to this compound is primarily linked to an increased copy number of the P. falciparum multidrug resistance 1 (pfmdr1) gene.[6] The PfMDR1 transporter, also located on the parasite's digestive vacuole membrane, is thought to be involved in effluxing this compound away from its target.[3] Interestingly, mutations in pfcrt that confer chloroquine resistance can sometimes increase susceptibility to this compound.[9]
Signaling Pathway Diagrams
Caption: Chloroquine's mechanism of action and resistance pathway.
Caption: this compound's mechanism of action and resistance pathway.
Experimental Protocols
In Vivo Efficacy Assessment (Adapted from WHO Guidelines)
The World Health Organization (WHO) provides a standardized protocol for assessing the efficacy of antimalarial drugs in vivo.[2][13][14][15]
Experimental Workflow Diagram
References
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 6. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. who.int [who.int]
- 14. Global Malaria Programme [who.int]
- 15. WHO Template protocol for therapeutic efficacy studies | Infectious Diseases Data Observatory [iddo.org]
Mefloquine vs. Chloroquine for Plasmodium vivax Malaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mefloquine (B1676156) and chloroquine (B1663885) for the treatment of Plasmodium vivax malaria, focusing on efficacy, safety, and underlying mechanisms. The information is supported by experimental data from comparative clinical trials to aid in research and development efforts.
Comparative Efficacy
Clinical studies have demonstrated varying efficacy rates for this compound and chloroquine in the treatment of P. vivax, particularly in regions with emerging chloroquine resistance.
Table 1: Comparative 28-Day Curative Efficacy against P. vivax
| Drug | 28-Day Curative Efficacy | Study Population & Region | Citation |
| This compound | 99.6% | Adults and Children, Papua, Indonesia | [1][2] |
| Chloroquine | 82% | Adults and Children, Papua, Indonesia | [1][2] |
Table 2: Parasite and Fever Clearance Times
| Drug | Mean Parasite Clearance Time (hours) | Median Fever Clearance Time (hours) | Study Population & Region | Citation |
| This compound | Not specifically reported for P. vivax in direct comparison | Not specifically reported for P. vivax in direct comparison | - | |
| Chloroquine | 36 - 59 | 24 - 48 | Vietnam, Thailand, South Korea | [3][4][5][6][7] |
Note: Direct comparative data for parasite and fever clearance times for this compound against P. vivax is limited in the provided search results. The data for chloroquine is derived from studies that may not have directly compared it with this compound.
Adverse Effect Profile
The safety profiles of this compound and chloroquine are distinct, with this compound being more frequently associated with neuropsychiatric adverse events.
Table 3: Comparative Adverse Events
| Adverse Event Category | This compound | Chloroquine | Citation |
| Neuropsychiatric | Significantly more common (e.g., dizziness, insomnia, abnormal dreams, anxiety, depression, psychosis). 0.7% of users reported disabling neuropsychiatric effects. | Less common. | [8][9] |
| Gastrointestinal | Less frequent reports of abdominal discomfort, anorexia, and nausea compared to chloroquine-proguanil combination. | More frequent gastrointestinal side effects reported in some studies (often in combination with proguanil). | |
| Other | Rare reports of bradycardia, hair loss, and skin rash. | Pruritus (itching) is a known side effect, particularly in individuals of African descent. Blurred vision and headache have also been reported. | [10][11] |
Experimental Protocols
The following outlines a typical experimental protocol for a randomized, open-label, comparative clinical trial of this compound versus chloroquine for uncomplicated P. vivax malaria.
Study Design and Patient Enrollment
-
Design: A randomized, open-label, comparative clinical trial is conducted.[12]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Signs of severe malaria.[12]
-
Presence of concomitant diseases that could interfere with the interpretation of the outcome.[12]
-
Recent use of other antimalarial drugs.[12]
-
Known hypersensitivity to the study drugs.[12]
-
For this compound arm: History of active depression, psychosis, schizophrenia, other major psychiatric disorders, or convulsions.[10]
-
-
Randomization: Patients are randomly assigned to either the this compound or chloroquine treatment group.[12]
Drug Administration
-
This compound Group: A single oral dose of 15-25 mg/kg body weight is administered.[12]
-
Chloroquine Group: A total dose of 25 mg/kg body weight is administered over three days.[12]
-
Directly Observed Therapy (DOT): Drug administration is directly observed to ensure compliance. If a patient vomits within 30-60 minutes of administration, the dose is re-administered.[12]
Follow-up and Data Collection
-
Clinical Monitoring: Patients are monitored for clinical symptoms, including fever, at regular intervals (e.g., daily for the first few days).
-
Parasitological Monitoring: Thick and thin blood smears are prepared and examined microscopically at specified time points (e.g., daily until clearance, then weekly) to determine parasite clearance time and to detect any recurrence of parasitemia.
-
Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.
-
Follow-up Duration: Patients are typically followed for at least 28 days to assess the curative efficacy.[1][2]
Visualization of Experimental Workflow and Drug Mechanisms
Experimental Workflow
References
- 1. This compound is highly efficacious against chloroquine-resistant Plasmodium vivax malaria and Plasmodium falciparum malaria in Papua, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Comparison of Chloroquine versus Dihydroartemisinin–Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Comparison of Chloroquine Versus Dihydroartemisinin-Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing Malaria Parasite Clearance Time after Chloroquine Therapy, South Korea, 2000–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Efficacy of Chloroquine for Plasmodium Vivax Infection Using Parasite Clearance Times: A 10-Year Study and Systematic Review. — MORU Tropical Health Network [tropmedres.ac]
- 7. Increasing Malaria Parasite Clearance Time after Chloroquine Therapy, South Korea, 2000-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of adverse events associated with use of this compound and combination of chloroquine and proguanil as antimalarial prophylaxis: postal and telephone survey of travellers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of adverse events associated with use of this compound and combination of chloroquine and proguanil as antimalarial prophylaxis: postal and telephone survey of travellers | Semantic Scholar [semanticscholar.org]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Malaria | Yellow Book | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
Mefloquine and Its Progeny: A Comparative Analysis of Efficacy in the Fight Against Malaria
For Immediate Release
In the ongoing battle against drug-resistant malaria, the quinoline (B57606) antimalarial mefloquine (B1676156) has long served as a critical tool. However, the emergence of resistant Plasmodium falciparum strains and concerns about neuropsychiatric side effects have spurred the development of novel this compound analogs. This guide offers a comparative analysis of the efficacy of this compound versus a selection of its next-generation counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Efficacy of this compound and Novel Analogs
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and several novel analogs against various strains of Plasmodium. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound IC50 (nM) | Fold Change vs. This compound | Citation |
| This compound | 3D7 (sensitive) | 10.12 | - | - | [1] |
| Dd2 (resistant) | - | - | - | ||
| Gabonese Isolate | 12.4 - 24.5 | - | - | [2] | |
| Fumardiamide Analog 5 | Pf3D7 | 2900 | - | Lower Potency | |
| P. berghei (hepatic) | 3040 - 4160 | - | - | ||
| Harmiquin Analog 12 | CQ-sensitive | 60 | - | Lower Potency | [3][4] |
| CQ-resistant | 190 | - | - | [3][4] | |
| Pentafluorosulfanyl Analog | Pf3D7 | Improved Activity | - | Higher Potency | [5][6] |
| Aminoalcohol Quinoline 17b | Pf3D7 | 14.9 | - | Similar Potency | [6] |
| PfW2 | 11.0 | - | - | [6] | |
| MEFAS (this compound-Artesunate Hybrid) | P. falciparum gametocytes | 280-fold > this compound | - | Higher Potency | [7] |
Delving into the Data: Experimental Methodologies
The efficacy data presented above is primarily derived from two key experimental assays: the in vitro SYBR Green I-based assay and the in vivo 4-day suppressive test (Peter's test).
In Vitro Efficacy Assessment: The SYBR Green I Assay
The SYBR Green I assay is a widely used, fluorescence-based method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[8][9][10]
Principle: This assay quantifies the proliferation of malaria parasites in red blood cells by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In parasitized red blood cells, the dye binds to the parasite's DNA, and the resulting fluorescence is proportional to the parasite load. The IC50 value is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the test compound compared to untreated controls.
Detailed Protocol:
-
Parasite Culture: P. falciparum strains are cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[9]
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under the same conditions as the parasite culture.[1]
-
Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. This buffer lyses the red blood cells, releasing the parasite DNA.[8]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test (Peter's Test)
The 4-day suppressive test is a standard in vivo assay used to evaluate the efficacy of antimalarial compounds in rodent models of malaria, typically using Plasmodium berghei.[11][12][13][14][15]
Principle: This test assesses the ability of a compound to suppress the growth of parasites in infected mice over a four-day treatment period. The efficacy is determined by comparing the parasitemia in treated mice to that in untreated control mice.
Detailed Protocol:
-
Animal Model: Swiss albino or other suitable strains of mice are used.
-
Infection: Mice are inoculated intraperitoneally with a standardized dose of P. berghei-infected red blood cells.[13]
-
Treatment: The test compound is administered orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[11][13]
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
-
Data Analysis: The average parasitemia of the treated groups is compared to the control group, and the percentage of suppression is calculated. The 50% effective dose (ED50), the dose that suppresses parasitemia by 50%, can be determined by testing a range of doses.
Mechanism of Action: A Simplified View
This compound and its analogs are thought to exert their antimalarial effect primarily by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the food vacuole. Recent studies also suggest that this compound may inhibit protein synthesis by targeting the parasite's 80S ribosome.
References
- 1. A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of chloroquine, quinine, this compound and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.iec.gov.br [scielo.iec.gov.br]
- 13. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. researchgate.net [researchgate.net]
Validating mefloquine's inhibitory effect on parasite protein synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mefloquine's efficacy in inhibiting parasite protein synthesis against other known inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
This compound (B1676156), a quinoline (B57606) derivative, is a well-established antimalarial drug. Recent research has solidified its mechanism of action as an inhibitor of protein synthesis in the malaria parasite, Plasmodium falciparum.[1][2][3][4] This guide delves into the validation of this inhibitory effect, comparing it with other compounds that target the parasite's translational machinery.
Quantitative Comparison of Protein Synthesis Inhibitors
The following table summarizes the inhibitory concentrations of this compound and alternative protein synthesis inhibitors against Plasmodium falciparum. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Target | Assay Type | Parasite Stage | IC50/EC50 | Reference |
| This compound | 80S Ribosome | Growth Inhibition | Asexual Blood Stage | 25.3 nM (EC50) | [1] |
| [³⁵S]-Met/Cys Incorporation | Asexual Blood Stage | ~90 nM (for 55% inhibition) | [1] | ||
| Anisomycin (B549157) | 80S Ribosome (A-site) | Growth Inhibition | Asexual Blood Stage | Micromolar range | [5][6] |
| Translation Inhibition (P. berghei) | Liver Stage | 262 nM (EC50) | [5] | ||
| Cycloheximide | 80S Ribosome (E-site) | Growth Inhibition | Asexual Blood Stage | 150 nM (IC50) | [7][8] |
| Emetine (B1671215) | 80S Ribosome (E-site) | Growth Inhibition | Asexual Blood Stage | Potent activity | [9] |
| DDD107498 | Elongation Factor 2 (eEF2) | Growth Inhibition | Asexual Blood Stage | 1.0 nM (EC50) | [10][11] |
| Translation Inhibition (P. berghei) | Liver Stage | 11.3 - 13.4 nM (EC50) | [5][12] | ||
| Compound 31 | Cytosolic Ribosomes | Growth Inhibition | Asexual Blood Stage | 3.9 nM (IC50) | [13][14] |
Experimental Protocols
Accurate validation of a compound's inhibitory effect on protein synthesis relies on robust experimental methodologies. Below are detailed protocols for two key assays cited in the comparison.
[³⁵S]-Methionine/Cysteine Incorporation Assay
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized polypeptides.
Protocol:
-
Parasite Culture: Asynchronous cultures of Plasmodium falciparum (e.g., 3D7 strain) are grown to a parasitemia of 7-10% at a 4% hematocrit.[15]
-
Starvation: Infected red blood cells (iRBCs) are washed three times with methionine- and cysteine-free RPMI 1640 medium to deplete the intracellular pool of these amino acids. The cells are then incubated in this medium for 30 minutes.[15]
-
Inhibitor Treatment: The selected compounds are added to the culture plates at serially diluted concentrations (e.g., from 0.1 nM to 100 µM) and incubated with the starved parasites.[15] A known protein synthesis inhibitor like anisomycin can be used as a positive control, and a compound with a different mechanism of action (e.g., pyrimethamine) as a negative control.[15]
-
Radiolabeling: A mixture of [³⁵S]-methionine and [³⁵S]-cysteine is added to each well, and the plates are incubated for a defined period (e.g., 1 hour) to allow for incorporation into newly synthesized proteins.[1][15]
-
Protein Precipitation: Following incubation, the proteins are precipitated using trichloroacetic acid (TCA).[16] The cells are lysed, and the lysate is mixed with cold TCA solution and incubated on ice.[16]
-
Quantification: The precipitated, radiolabeled proteins are collected by vacuum filtration onto glass fiber filters. The filters are washed to remove unincorporated radiolabel and then dried.[16] The amount of radioactivity on each filter is measured using a scintillation counter.[17]
-
Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the radioactivity counts in the inhibitor-treated samples to the untreated control.
In Vitro Translation (IVT) Assay using P. falciparum Lysate
This cell-free assay assesses the ability of a compound to inhibit the translation of a specific mRNA transcript in a parasite lysate, which contains all the necessary translational machinery.
Protocol:
-
Lysate Preparation: A large-scale culture of high parasitemia P. falciparum is subjected to saponin (B1150181) lysis to release the parasites from the host red blood cells. The parasites are then lysed to create a cytosolic extract containing the translational machinery.[18][19]
-
Reporter mRNA: An in vitro transcribed mRNA encoding a reporter protein, such as firefly or Renilla luciferase, is used as the template for translation.[18][20] Untranslated regions (UTRs) from highly expressed P. falciparum genes can be included to enhance translation efficiency.[18]
-
Reaction Setup: The P. falciparum lysate is supplemented with an energy regeneration system (ATP and GTP), amino acids, and the reporter mRNA in a multi-well plate format.[18]
-
Compound Addition: The test compounds, including this compound and comparators, are added to the reaction wells at various concentrations.[18]
-
Translation Reaction: The plate is incubated at 37°C for a set period (e.g., 15 hours) to allow for the translation of the reporter mRNA.[19]
-
Luciferase Assay: After the incubation, a luciferase assay reagent is added to each well. The luminescence produced, which is proportional to the amount of newly synthesized luciferase, is measured using a plate reader.[20]
-
Data Analysis: The percentage of translation inhibition is determined by comparing the luminescence signal in the compound-treated wells to that of the vehicle control (e.g., DMSO). A counterscreen against the luciferase enzyme itself is often performed to identify compounds that directly inhibit the reporter.[18]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the in vitro activities of quassinoids with activity against Plasmodium falciparum, anisomycin and some other inhibitors of eukaryotic protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Plasmodium falciparum specific translation inhibitors from the MMV Malaria Box using a high throughput in vitro translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine | eLife [elifesciences.org]
- 10. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. A Novel Antimalarial Agent that Inhibits Protein Synthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. derisilab.ucsf.edu [derisilab.ucsf.edu]
A Comparative Analysis of Antimalarial Efficacies: Mefloquine, Atovaquone/Proguanil, and Doxycycline
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data provides a comparative analysis of the efficacy of three commonly prescribed antimalarial drugs: mefloquine (B1676156), atovaquone (B601224)/proguanil, and doxycycline (B596269). This guide, intended for researchers, scientists, and drug development professionals, synthesizes findings from numerous studies to offer a clear comparison of these agents for both prophylaxis and treatment of malaria.
Prophylactic Efficacy
The prevention of malaria in travelers and individuals in endemic areas is a cornerstone of malaria control. This compound, atovaquone/proguanil, and doxycycline have all demonstrated high efficacy in preventing malaria, though their profiles differ in terms of dosing schedules and regional effectiveness.
| Drug | Protective Efficacy (P. falciparum) | Protective Efficacy (P. vivax) | Dosing Regimen for Prophylaxis |
| This compound | 100%[1] | Not specified as primary agent for P. vivax due to lack of effect on hypnozoites. | 250 mg once weekly, started 1-2 weeks before travel and continued for 4 weeks after leaving the endemic area.[2] |
| Atovaquone/Proguanil | 95.8% - 100%[3][4][5][6] | 84%[7] | One adult tablet (250 mg atovaquone/100 mg proguanil) daily, started 1-2 days before travel and continued for 7 days after leaving the endemic area.[4][7] |
| Doxycycline | 92% - 99%[1][8][9][10][11] | 98% (primary infection)[8][9] | 100 mg daily, started 1-2 days before travel and continued for 4 weeks after leaving the endemic area.[8] |
Treatment Efficacy
In the treatment of uncomplicated malaria, the speed of parasite clearance and the overall cure rate are critical measures of a drug's effectiveness.
| Drug | Cure Rate (P. falciparum) | Mean Parasite Clearance Time (PCT) | Dosing Regimen for Treatment |
| This compound | 86% in a Thai study with multi-drug resistant P. falciparum[12] | ~74 hours[12] | 1250 mg administered as a single dose.[2] |
| Atovaquone/Proguanil | 100% in a Thai study with multi-drug resistant P. falciparum[12] | ~65 hours[12] | Four adult tablets (1000 mg atovaquone/400 mg proguanil) daily for 3 days. |
| Doxycycline | Used in combination with a rapid-acting schizonticide like quinine (B1679958) or artesunate.[9] | 3.8 to 6.0 days when used as monotherapy (not recommended).[9] | 100 mg daily for 7-10 days in combination with another antimalarial.[13] |
Experimental Protocols
The data presented above are derived from randomized controlled trials and systematic reviews. The methodologies employed in these key studies are crucial for interpreting the results.
Prophylaxis Efficacy Trials:
A common design for evaluating prophylactic efficacy is a randomized, double-blind, placebo-controlled trial.
-
Participant Selection: Non-immune or semi-immune individuals traveling to or residing in malaria-endemic areas.
-
Intervention: Participants are randomly assigned to receive the active drug (this compound, atovaquone/proguanil, or doxycycline) or a placebo. Dosing regimens are as described in the table above.
-
Follow-up: Participants are monitored for the development of malaria, typically through weekly blood smears and clinical assessment for symptoms, for the duration of their exposure and for a specified period after leaving the endemic area (e.g., 13 weeks).[1]
-
Primary Endpoint: The primary outcome is the first occurrence of microscopically confirmed malaria.[1] Protective efficacy is calculated based on the attack rates in the placebo and active drug groups.
Treatment Efficacy Trials:
For treatment studies, an open-label, randomized, controlled trial is a frequent design.
-
Participant Selection: Patients with acute, uncomplicated P. falciparum malaria confirmed by microscopy.
-
Intervention: Patients are randomly assigned to receive one of the treatment regimens as detailed in the treatment table.
-
Follow-up: Patients are monitored clinically and parasitologically for a period of 28 to 42 days.[14] This includes daily clinical assessments and blood smears until parasite clearance, followed by weekly or bi-weekly assessments.
-
Primary Endpoints:
-
Cure Rate: The proportion of patients in whom parasitemia is eliminated and does not recur within the follow-up period.[12]
-
Parasite Clearance Time (PCT): The time from the first dose of the drug until the first of two consecutive blood smears is negative for asexual parasites.[14]
-
Fever Clearance Time (FCT): The time from the first dose until the patient's temperature returns to and remains below 37.5°C.
-
Parasite Density Determination:
A crucial component of these trials is the accurate measurement of parasite density. This is typically achieved through microscopic examination of Giemsa-stained thick and thin blood films. Parasite density can be quantified by counting the number of asexual parasites per a predetermined number of white blood cells (WBCs) (e.g., 200-500 WBCs) and then calculating the parasites per microliter of blood, assuming a standard WBC count.[15]
Mechanisms of Action and Signaling Pathways
The three antimalarial agents exert their effects through distinct biochemical pathways within the Plasmodium parasite.
This compound
The precise mechanism of this compound is not fully elucidated, but it is believed to act as a blood schizonticide.[15][16] Recent research suggests that it targets the P. falciparum 80S ribosome, thereby inhibiting protein synthesis.[17]
Caption: this compound's proposed mechanism of action.
Atovaquone/Proguanil
This is a combination therapy with two distinct modes of action that work synergistically.
-
Atovaquone: A selective inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. This disrupts mitochondrial function and inhibits pyrimidine (B1678525) biosynthesis.[12]
-
Proguanil: Its active metabolite, cycloguanil, is a dihydrofolate reductase (DHFR) inhibitor, which disrupts the synthesis of folate, a crucial component for DNA synthesis.[12] Proguanil itself also appears to enhance the effect of atovaquone on the mitochondrial membrane potential.[8][14]
Caption: Synergistic mechanism of Atovaquone/Proguanil.
Doxycycline
Doxycycline is a broad-spectrum antibiotic that also possesses antimalarial properties. Its primary mechanism of action against Plasmodium is the inhibition of protein synthesis in the parasite's apicoplast, a unique and essential organelle. This leads to a delayed-death effect, primarily impacting the progeny of the parasites.
Caption: Doxycycline's mechanism targeting the apicoplast.
Experimental Workflow: Prophylaxis Clinical Trial
The following diagram illustrates a typical workflow for a malaria prophylaxis clinical trial.
Caption: Generalized workflow of a malaria prophylaxis clinical trial.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. media.path.org [media.path.org]
- 4. Dosing Recommendations for Prevention and Treatment of Malaria | NIH [clinicalinfo.hiv.gov]
- 5. A Randomized Trial Evaluating the Prophylactic Activity of DSM265 Against Preerythrocytic Plasmodium falciparum Infection During Controlled Human Malarial Infection by Mosquito Bites and Direct Venous Inoculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malaria Prophylaxis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reisemedizin.uzh.ch [reisemedizin.uzh.ch]
- 8. mmv.org [mmv.org]
- 9. Efficacy and safety of atovaquone/proguanil compared with this compound for treatment of acute Plasmodium falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malaria Clinical Trials Toolkit | Infectious Diseases Data Observatory [iddo.org]
- 11. Delayed Parasite Clearance after Treatment with Dihydroartemisinin-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Evaluation of a multiphasic parasite clearance profile after treatment of experimental human infection with the investigational anti-malarial M5717 using segmented mixed effect models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malaria prevention: advancing clinical trials to policy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A systematic review of randomized clinical trials published in Malaria Journal between 2008 and 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Mefloquine Efficacy: A Comparative Guide to In Vivo and In Vitro Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of mefloquine (B1676156), a crucial antimalarial agent. Understanding the correlation between laboratory-based assays and clinical outcomes is paramount for drug development, resistance monitoring, and effective treatment strategies. This document summarizes key experimental data, details common methodologies, and illustrates the typical workflow for assessing this compound's performance.
Quantitative Data Summary
The following tables present a consolidated view of this compound's efficacy from various studies, highlighting the relationship between in vitro susceptibility and in vivo therapeutic outcomes against Plasmodium falciparum.
Table 1: In Vitro this compound Susceptibility of Plasmodium falciparum Isolates
| Geographical Region | No. of Isolates | Mean IC50 (nM) | IC50 Range (nM) | Method | Reference |
| Gabon (Franceville) | 60 | 12.4 | - | Isotopic Microtest | [1] |
| Gabon (Bakoumba) | 62 | 24.5 | - | Isotopic Microtest | [1] |
| Thai-Burmese Border | 20 | 6.90 | - | Not Specified | [2] |
| Brazil | 30 | Upper 90th percentile for recrudescent strain | - | Not Specified | [3][4] |
| Malawi | 34 | ≤ 32 pmol/well* | - | Microtest | [5] |
Note: Data presented in pmol/well was not converted to nM due to missing volume information.
Table 2: In Vivo Efficacy of this compound Treatment for Plasmodium falciparum Malaria
| Geographical Region | Study Population | This compound Dose | Cure Rate (Day 28) | Mean Parasite Clearance Time (h) | Treatment Failure Rate | Reference |
| Brazil | 94 patients | 1000 mg single dose | 99% | 45.7 | 1% (RI failure) | [3][4] |
| Thai-Burmese Border | 199 patients | 15 mg/kg | 60% | - | 40% | [6] |
| Thai-Burmese Border | 199 patients | 25 mg/kg | 91% | - | 9% | [6] |
| Malawi | Children < 5 years | 15 mg/kg | 41% | - | 59% | [5] |
| Malawi | Children < 5 years | 25 mg/kg | 58% | - | 42% | [5] |
Correlation Analysis
Studies have shown a variable correlation between the in vitro IC50 of this compound and its in vivo efficacy. In some instances, a higher IC50 has been associated with a greater likelihood of treatment failure. For example, a study in Brazil found that the recrudescent strain from a patient with treatment failure had an IC50 in the upper 90th percentile of isolates from cured patients[3][4]. However, a direct, universally applicable IC50 cutoff for predicting clinical outcome remains elusive due to host factors like immunity, drug absorption, and metabolism influencing the in vivo response[7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of efficacy studies. Below are outlines of standard protocols for in vitro and in vivo assessment of this compound.
In Vitro Susceptibility Testing: Isotopic Microtest
This method is a widely used technique for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with serum.
-
Drug Plates: 96-well microtiter plates are pre-coated with serial dilutions of this compound.
-
Inoculation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
-
Incubation: Plates are incubated for 24-48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: A radiolabeled nucleic acid precursor, typically [3H]-hypoxanthine, is added to the wells. Parasite growth is proportional to the incorporation of the radiolabel.
-
Harvesting and Scintillation Counting: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Efficacy Assessment: WHO Therapeutic Efficacy Study
The World Health Organization provides standardized protocols for assessing the efficacy of antimalarial treatments in clinical trials.
-
Study Population: Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled. Inclusion and exclusion criteria are strictly followed.
-
Drug Administration: A standard single or split dose of this compound is administered under supervision.
-
Follow-up: Patients are monitored for a minimum of 28 days. Clinical and parasitological assessments are performed on days 0, 1, 2, 3, 7, 14, 21, and 28, and on any day the patient feels unwell.
-
Parasitological Examination: Thick and thin blood smears are prepared at each follow-up visit and examined for the presence of parasites. Parasite density is quantified.
-
Clinical Assessment: Clinical signs and symptoms are recorded at each visit.
-
Outcome Classification: Treatment outcomes are classified as either Treatment Failure (early or late) or Adequate Clinical and Parasitological Response (ACPR).
-
Data Analysis: The primary endpoint is the PCR-corrected cure rate at day 28. Parasite clearance time is also a key secondary endpoint.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for correlating the in vitro and in vivo efficacy of this compound.
References
- 1. In vitro activity of chloroquine, quinine, this compound and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of artemisinin and this compound combinations against Plasmodium falciparum. In vitro simulation of in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo efficacy of this compound for the treatment of Falciparum malaria in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy for Plasmodium falciparum malaria in children under 5 years of age in Malawi: in vivo/in vitro efficacy and correlation of drug concentration with parasitological outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-dose this compound in the treatment of multidrug-resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Mefloquine Monotherapy vs. Artesunate-Mefloquine Combination Therapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mefloquine-Based Treatments for Uncomplicated Plasmodium falciparum Malaria
The emergence and spread of drug-resistant Plasmodium falciparum necessitate a continuous evaluation of antimalarial treatment strategies. This guide provides a detailed comparison of This compound (B1676156) (MQ) monotherapy and artesunate-mefloquine (ASMQ) combination therapy for the treatment of uncomplicated falciparum malaria. While this compound was once a frontline treatment, the World Health Organization (WHO) now recommends artemisinin-based combination therapies (ACTs) as the standard of care to enhance efficacy and curb the development of resistance. This analysis is based on data from pivotal clinical trials and pharmacological studies.
Executive Summary
Artesunate-mefloquine combination therapy consistently demonstrates superior efficacy over this compound monotherapy in treating uncomplicated P. falciparum malaria, particularly in regions with established this compound resistance. The combination therapy leads to faster parasite and fever clearance and significantly lower treatment failure rates. While the overall incidence of adverse events is often comparable, some studies suggest a potential for increased neuropsychiatric side effects with the combination, warranting careful patient monitoring. The co-administration of artesunate (B1665782) with this compound can also influence the pharmacokinetic profile of this compound.
Data Presentation: Efficacy and Safety
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Comparative Efficacy of this compound Monotherapy vs. Artesunate-Mefloquine Combination Therapy
| Efficacy Outcome | This compound Monotherapy | Artesunate-Mefloquine Combination Therapy | Key Findings & Citations |
| 28-Day Cure Rate | 81% - 92.5% | 92% - 100% | Combination therapy consistently shows higher cure rates. In one trial, the cure rate for this compound alone was 81%, while the combination achieved a 100% cure rate[1]. Another study reported a 92.5% cure rate for monotherapy versus 94.7% for the combination[2]. |
| Parasite Clearance Time (PCT) | Slower (e.g., mean of 82.3 hours in one study) | Faster (e.g., mean of 46.4 - 47.5 hours) | The addition of artesunate, a potent and rapidly acting artemisinin (B1665778) derivative, significantly shortens the time required to clear parasites from the bloodstream[3][4][5]. |
| Fever Clearance Time (FCT) | Slower (e.g., mean of 44.7 hours in one study) | Faster (e.g., mean of 31 - 42.5 hours) | Patients treated with the combination therapy generally experience a quicker resolution of fever[3][4][5][6]. |
| Gametocyte Carriage | Higher | Lower | Artesunate possesses gametocidal activity, which reduces the potential for malaria transmission[2]. |
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | This compound Monotherapy | Artesunate-Mefloquine Combination Therapy | Key Findings & Citations |
| Common Adverse Events | Nausea, vomiting, dizziness, headache, abdominal pain, diarrhea, fatigue. | Nausea, vomiting, dizziness, headache, abdominal pain, diarrhea, fatigue. | The overall incidence of adverse events is generally similar between the two treatment regimens[1][2]. |
| Neuropsychiatric Events | Known risk of neuropsychiatric disorders (e.g., psychosis, convulsions). | Some studies report a slightly higher, though not always statistically significant, incidence of neuropsychiatric side effects compared to monotherapy. | Careful monitoring for neuropsychiatric symptoms is crucial for both regimens, but particularly for the combination therapy[1]. |
| Vomiting | Incidence can be high, impacting drug absorption and efficacy. | Some studies show a reduced incidence of early vomiting when this compound is administered on the second day of treatment in a sequential regimen[7]. | The timing of this compound administration in the combination regimen can influence tolerability. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are generalized protocols based on common practices in studies comparing these antimalarial therapies.
Study Design: Randomized Controlled Trial
A typical study design is a randomized, open-label, or double-blind, parallel-group clinical trial comparing the efficacy and safety of this compound monotherapy with artesunate-mefloquine combination therapy in patients with uncomplicated P. falciparum malaria.
1. Patient Recruitment and Enrollment:
-
Inclusion Criteria: Patients (adults and/or children) with microscopically confirmed uncomplicated P. falciparum malaria, fever (axillary temperature ≥ 37.5°C or history of fever in the preceding 24 hours), and informed consent.
-
Exclusion Criteria: Signs of severe malaria, pregnancy (in some studies), known hypersensitivity to the study drugs, and presence of other severe underlying diseases.
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound monotherapy or artesunate-mefloquine combination therapy.
-
Randomization is often done using a computer-generated list.
-
In double-blind studies, both the investigators and patients are unaware of the treatment allocation.
3. Drug Administration:
-
This compound Monotherapy: A total dose of 25 mg/kg of this compound is typically administered, often as a split dose (e.g., 15 mg/kg followed by 10 mg/kg 6-8 hours later) to improve tolerability.
-
Artesunate-Mefloquine Combination Therapy: A common regimen is a 3-day course of artesunate (e.g., 4 mg/kg/day) combined with a full course of this compound (25 mg/kg), which can be given simultaneously or sequentially.
4. Follow-up and Data Collection:
-
Patients are typically followed up for 28 to 63 days.
-
Clinical and parasitological assessments are performed at regular intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, 28, and weekly thereafter).
-
Parasitological Assessment: Thick and thin blood smears are prepared and examined by microscopy to determine parasite density.
-
Clinical Assessment: Body temperature, symptoms, and adverse events are recorded at each visit.
5. Efficacy Endpoints:
-
Primary Endpoint: The main measure of efficacy is the polymerase chain reaction (PCR)-corrected cure rate at the end of the follow-up period (e.g., day 28 or 63). PCR is used to distinguish between recrudescence (treatment failure) and new infection.
-
Secondary Endpoints: Parasite clearance time (time to first negative blood smear), fever clearance time (time to normalization of body temperature), and gametocyte carriage.
6. Safety Assessment:
-
All adverse events are recorded and graded for severity.
-
Laboratory parameters (e.g., hematology, liver and renal function tests) may be monitored.
Mandatory Visualizations
Signaling Pathway: Rationale for Combination Therapy
Caption: Rationale for ASMQ combination therapy to delay resistance.
Experimental Workflow: Clinical Trial Comparison
Caption: Workflow of a comparative clinical trial.
Signaling Pathway: Proposed Mechanism of Action of Artesunate
Caption: Proposed mechanism of action of artesunate.
Conclusion
The evidence strongly supports the use of artesunate-mefloquine combination therapy over this compound monotherapy for the treatment of uncomplicated P. falciparum malaria. The combination therapy offers superior efficacy, including faster parasite and fever clearance and a significantly reduced risk of treatment failure. This approach is also a crucial strategy in delaying the development of this compound resistance. While the safety profiles are generally comparable, the potential for neuropsychiatric adverse events warrants careful clinical monitoring. For drug development professionals, the success of the ASMQ combination underscores the value of ACTs in combating drug-resistant malaria and provides a framework for the development of future antimalarial combination therapies.
References
- 1. Randomised trial of artesunate and this compound alone and in sequence for acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artesunate plus this compound versus this compound for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of artesunate–this compound and artemether–lumefantrine fixed-dose combinations for treatment of uncomplicated Plasmodium falciparum malaria in children younger than 5 years in sub-Saharan Africa: a randomised, multicentre, phase 4 trial | Medicines for Malaria Venture [mmv.org]
- 4. Guidelines for the Treatment of Malaria - World Health Organization - Google Books [books.google.com.et]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Global Malaria Programme [who.int]
Assessing Cross-Reactivity in Mefloquine-Specific Monoclonal Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of mefloquine-specific monoclonal antibodies (mAbs). Understanding the specificity of these antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, quality control of pharmaceutical formulations, and pharmacokinetic studies. This document summarizes key performance data, details experimental methodologies, and visualizes the workflow for assessing antibody cross-reactivity.
Executive Summary
The development of highly specific monoclonal antibodies is a critical step in creating reliable immunoassays for the quantitative analysis of drugs like This compound (B1676156). A key performance characteristic of any mAb is its cross-reactivity with structurally related compounds, such as metabolites, degradation products, and other drugs that may be co-administered. This guide focuses on the cross-reactivity profile of a specific this compound-specific monoclonal antibody, providing a framework for assessing and comparing the performance of such antibodies. The data presented herein is derived from a study that developed and characterized a novel mAb for use in a direct competitive enzyme-linked immunosorbent assay (dcELISA) and a lateral flow immunoassay (LFIA).[1][2][3]
Comparative Cross-Reactivity Data
The specificity of a this compound-specific monoclonal antibody was evaluated against a panel of structurally related and commonly co-administered antimalarial drugs. The cross-reactivity was determined using a direct competitive ELISA (dcELISA), and the results are summarized in the table below. The 50% inhibitory concentration (IC50) for each compound was determined, and the percent cross-reactivity was calculated using the following formula:
Cross-reactivity (%) = (IC50 of this compound / IC50 of other compound) x 100 [1]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 2.79 | 100 |
| Quinine | > 10,000 | < 0.01 |
| Chloroquine | > 10,000 | < 0.01 |
| Primaquine | > 10,000 | < 0.01 |
| Pyrimethamine | > 10,000 | < 0.01 |
| Artesunate | > 10,000 | < 0.01 |
| Dihydroartemisinin | > 10,000 | < 0.01 |
| Artemether | > 10,000 | < 0.01 |
Data sourced from a study by Wang et al. (2021) on a specific this compound monoclonal antibody.[1][2][3]
The data clearly indicates that the evaluated monoclonal antibody is highly specific for this compound, with negligible cross-reactivity to other common antimalarial drugs. This high specificity is a critical attribute for an antibody intended for use in a quantitative assay for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. The following are the key experimental protocols used to generate the data presented above.
Monoclonal Antibody Production
-
Immunogen Preparation: this compound was conjugated to a carrier protein, bovine serum albumin (BSA), to create an immunogen.
-
Immunization: Mice were immunized with the this compound-BSA conjugate to elicit an immune response.
-
Hybridoma Technology: Splenocytes from the immunized mice were fused with myeloma cells to produce hybridoma cells.
-
Screening: Hybridoma supernatants were screened for the presence of antibodies with high affinity and specificity for this compound using an indirect competitive ELISA (icELISA).
-
Cloning: Hybridoma cells producing the desired antibodies were cloned to ensure the production of a monoclonal antibody.
Direct Competitive ELISA (dcELISA) for Cross-Reactivity Assessment
The dcELISA is a common method for determining the specificity of an antibody. The principle of this assay is the competition between the free drug (in the sample or standard) and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Coating: Microtiter plates are coated with the this compound-specific monoclonal antibody.
-
Competition: A mixture of the sample (containing the analyte to be tested) and a fixed concentration of this compound-horseradish peroxidase (HRP) conjugate is added to the wells.
-
Incubation: The plate is incubated to allow the free this compound and the this compound-HRP conjugate to compete for binding to the coated antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP is added to the wells.
-
Color Development: The enzyme in the bound conjugate catalyzes a color change. The intensity of the color is inversely proportional to the concentration of free this compound in the sample.
-
Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of this compound standards. The IC50 values for this compound and the tested compounds are determined from their respective inhibition curves.
Visualizing the Experimental Workflow
To further clarify the process of assessing antibody cross-reactivity, the following diagrams illustrate the key experimental workflows.
References
Navigating Mefloquine Susceptibility: A Comparative Guide to In Vitro Testing Methods
For researchers, scientists, and drug development professionals, the accurate assessment of Plasmodium falciparum susceptibility to mefloquine (B1676156) is a cornerstone of effective malaria control and the development of new antimalarial therapies. This guide provides an objective comparison of commonly employed in vitro susceptibility testing methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The landscape of this compound resistance, primarily associated with amplification of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1), necessitates robust and reproducible methods for monitoring parasite susceptibility.[1][2][3] This guide delves into the validation and comparative performance of key in vitro assays, offering a clear overview of their principles, protocols, and performance metrics.
Comparative Analysis of In Vitro this compound Susceptibility Assays
The selection of an appropriate in vitro assay for this compound susceptibility testing depends on various factors, including throughput requirements, laboratory infrastructure, and the specific research question. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the most widely used methods.
Table 1: Performance Characteristics of Common In Vitro this compound Susceptibility Assays
| Assay Method | Principle | Typical IC50 Range for this compound (nM) | Throughput | Key Advantages | Key Disadvantages |
| WHO Microtest (Schizont Maturation) | Microscopic enumeration of schizonts after drug exposure. | Varies by region and parasite strain. | Low | Simple, requires basic equipment.[4] | Subjective, labor-intensive, low throughput. |
| Radioisotope-based Assay ([3H]-hypoxanthine incorporation) | Measures parasite DNA synthesis by quantifying the incorporation of radiolabeled hypoxanthine. | 12.4 - 24.5 (Gabon)[5], ~29.0 (Thailand)[6] | Medium | Considered a "gold standard" for its sensitivity.[7] | Use of radioactive materials, requires specialized equipment and disposal protocols. |
| SYBR Green I-based Fluorescence Assay (MSF) | Quantifies parasite DNA using the fluorescent dye SYBR Green I. | High correlation with radioisotope assay (r² ≥ 0.9238).[8][9] | High | High throughput, automated, no radioactivity.[8][9] | Requires a fluorescence plate reader. |
| pLDH-based ELISA Assay | Measures parasite lactate (B86563) dehydrogenase (pLDH) activity via an enzyme-linked immunosorbent assay. | High correlation with radioisotope assay (r = 0.98).[10] | High | High sensitivity, no radioactivity.[10] | Requires specific antibodies and ELISA reader. |
Table 2: Validation and Reproducibility Metrics
| Assay Method | Validation Parameter | Finding | Reference |
| SYBR Green I-based Fluorescence Assay (MSF) | Z'-factor | 0.73 to 0.95 (indicating a robust assay) | [8][9] |
| Correlation with [3H]-hypoxanthine assay | r² ≥ 0.9238 | [8][9] | |
| pLDH-based ELISA Assay | Correlation with [3H]-hypoxanthine assay | r = 0.98 | [10] |
| Phenotypic Agreement (κ) | 0.88 | [10] | |
| Inter-assay Reproducibility (%CV) | 5.47 | [11] | |
| Radioisotope-based Assay | Inter-laboratory variability | Assessed by comparing results between laboratories. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of susceptibility testing. Below are summarized protocols for key assays.
SYBR Green I-based Fluorescence Assay (MSF)
This high-throughput method has gained popularity due to its reliability and non-radioactive nature.
Principle: The SYBR Green I dye intercalates with double-stranded DNA. The resulting fluorescence is proportional to the amount of parasitic DNA, providing a measure of parasite growth.
Detailed Protocol:
-
Preparation of Pre-dosed Plates:
-
Prepare serial dilutions of this compound in an appropriate solvent and dispense into 96-well microtiter plates.
-
Allow the plates to dry in a sterile environment and store at 4°C until use.[12]
-
-
Parasite Culture and Inoculation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Adjust the parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.
-
Add the parasite suspension to the pre-dosed plates, including drug-free control wells.
-
-
Incubation:
-
Incubate the plates in a gassed (5% CO₂, 5% O₂, 90% N₂) and humidified chamber at 37°C for 72 hours.[13]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Radioisotope-based Assay ([3H]-hypoxanthine incorporation)
This classic method remains a benchmark for antimalarial drug susceptibility testing.
Principle: Actively metabolizing parasites incorporate [3H]-hypoxanthine into their nucleic acids. The amount of incorporated radioactivity is a measure of parasite viability.
Detailed Protocol:
-
Preparation of Pre-dosed Plates: As described for the MSF assay.
-
Parasite Culture and Inoculation: As described for the MSF assay.
-
Incubation:
-
Incubate the plates for 24-48 hours under standard culture conditions.
-
Add [3H]-hypoxanthine to each well and incubate for a further 18-24 hours.
-
-
Cell Harvesting:
-
Lyse the red blood cells and harvest the parasite DNA onto a filter mat using a cell harvester.
-
-
Scintillation Counting:
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a beta-scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by analyzing the concentration-response curve.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: General workflow for in vitro this compound susceptibility testing.
Caption: Role of pfmdr1 amplification in this compound resistance.
Conclusion
The choice of an in vitro this compound susceptibility assay is a critical decision in antimalarial research. While the radioisotope-based assay has historically been the gold standard, non-radioactive methods like the SYBR Green I and pLDH-based assays offer comparable performance with significant advantages in terms of safety, throughput, and ease of use. The validation data presented in this guide demonstrates the high correlation of these newer methods with the traditional standard, supporting their adoption for routine drug susceptibility monitoring and drug discovery efforts. For reliable and reproducible results, adherence to standardized protocols and robust data analysis are paramount. The continued surveillance of this compound susceptibility, guided by these validated methods, is essential for informing treatment policies and combating the threat of drug-resistant malaria.
References
- 1. World Antimalarial Resistance Network (WARN) III: Molecular markers for drug resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. This compound resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of chloroquine, quinine, this compound and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation and continued validation of the malaria Plasmodium falciparum lactate dehydrogenase-based colorimetric assay for use in antiplasmodial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. media.malariaworld.org [media.malariaworld.org]
A Comparative Analysis of Mefloquine and Sulfadoxine-Pyrimethamine in the Treatment of Pediatric Malaria
For Immediate Release
A comprehensive review of clinical data reveals distinct efficacy and safety profiles for mefloquine (B1676156) and sulfadoxine-pyrimethamine (B1208122) in the treatment of uncomplicated Plasmodium falciparum malaria in children. While both drugs have historically played a significant role in combating pediatric malaria, the emergence of drug resistance has necessitated a careful evaluation of their continued utility. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy in Pediatric Populations
Clinical trials have demonstrated varying levels of efficacy for both this compound and sulfadoxine-pyrimethamine, largely influenced by the geographic location and the local prevalence of drug-resistant malaria parasites.
A study conducted in Ethiopia evaluating the 14-day therapeutic efficacy in children with uncomplicated falciparum malaria found that this compound (MQ) achieved a 100% clinical and parasitological cure rate. In contrast, sulfadoxine-pyrimethamine (SP) showed a clinical cure rate of 87.7% and a parasitological cure rate of 78.9%, with a 21.1% incidence of parasitological resistance. This compound also demonstrated a faster clearance of both fever and parasites compared to sulfadoxine-pyrimethamine. Furthermore, the gametocyte carrier rate at day 14 was significantly lower in the this compound group (1.8%) compared to the sulfadoxine-pyrimethamine group (50.9%).
In a trial in Malawi, the combined RII and RIII parasitologic failure rates were observed to be 20.0% for sulfadoxine-pyrimethamine and 22.0% for this compound at a dose of 15 mg/kg.[1] Another study in northern Myanmar, where multidrug-resistant malaria is prevalent, reported high rates of treatment failure for both drugs. In young children, early treatment failure rates were 35% for sulfadoxine-pyrimethamine, while this compound showed a 2.5% early treatment failure rate.[2][3] By day 42, the overall failure rates (uncorrected for reinfection) were high for both, underscoring the challenge of resistance in this region.[2][3]
Prophylactic studies in eastern Thailand also indicated differences in efficacy, with this compound demonstrating a 79% prophylactic efficacy compared to 18% for a chloroquine (B1663885) plus sulfadoxine-pyrimethamine regimen.[4]
Table 1: Comparative Efficacy of this compound and Sulfadoxine-Pyrimethamine in Pediatric Malaria
| Parameter | This compound | Sulfadoxine-Pyrimethamine | Study Location |
| 14-Day Clinical Cure Rate | 100% | 87.7% | Ethiopia |
| 14-Day Parasitological Cure Rate | 100% | 78.9% | Ethiopia |
| Parasitological Failure Rate (RII & RIII) | 22.0% | 20.0% | Malawi[1] |
| Early Treatment Failure Rate (Young Children) | 2.5% | 35% | Myanmar[2][3] |
| Day 42 Overall Failure Rate (Uncorrected) | 23% | 81% | Myanmar[2][3] |
| Fever Clearance | Faster | Slower | Ethiopia |
| Parasite Clearance | Faster | Slower | Ethiopia |
| Day 14 Gametocyte Carrier Rate | 1.8% | 50.9% | Ethiopia |
Safety and Tolerability Profile
The adverse event profiles of this compound and sulfadoxine-pyrimethamine are distinct and are a critical consideration in pediatric treatment.
In the Ethiopian study, adverse events for both drugs were reported as mild and infrequent, with no instances of psychosis induced by this compound or Stevens-Johnson syndrome with sulfadoxine-pyrimethamine. A study comparing a low-dose this compound-sulfadoxine-pyrimethamine (MSP) combination to chloroquine found that adverse events were more common in the MSP group (29%) than in the chloroquine group (17%), though these events were generally mild to moderate and self-limiting.
It is important to note that this compound is associated with a risk of neuropsychiatric side effects, which can be a significant concern in the pediatric population. Sulfadoxine-pyrimethamine carries a risk of severe cutaneous adverse reactions, although this is rare.
Table 2: Reported Adverse Events in Pediatric Malaria Trials
| Drug/Combination | Incidence of Adverse Events | Nature of Adverse Events | Study |
| This compound | Mild and few | Not specified in detail | Ethiopia |
| Sulfadoxine-Pyrimethamine | Mild and few | Not specified in detail | Ethiopia |
| This compound-Sulfadoxine-Pyrimethamine | 29% | Mild to moderate, self-limited | Nigeria |
Experimental Protocols
The clinical trials cited in this guide predominantly followed methodologies based on the World Health Organization's (WHO) standardized protocols for assessing antimalarial drug efficacy.
General Experimental Workflow
A generalized workflow for these clinical trials is outlined below. It is important to consult the full text of the cited studies for specific protocol details.
Caption: Generalized workflow of a pediatric malaria clinical trial.
Key Methodological Components:
-
Patient Population: Studies typically enroll children within a specific age range (e.g., 6 months to 10 years) who present with symptoms of uncomplicated P. falciparum malaria. Inclusion criteria often include a measured fever (e.g., axillary temperature ≥ 37.5°C) and a confirmed parasite density within a defined range. Exclusion criteria are critical to ensure patient safety and typically include signs of severe malaria, mixed infections, recent use of other antimalarial drugs, and known allergies to the study medications.
-
Randomization and Blinding: In randomized controlled trials, eligible children are randomly assigned to receive either this compound or sulfadoxine-pyrimethamine. Blinding, where either the investigators, the patients, or both are unaware of the treatment allocation, is employed to minimize bias, although this can be challenging with single-dose regimens of drugs with different formulations.
-
Drug Administration: Both this compound and sulfadoxine-pyrimethamine are administered orally as a single dose, with the dosage calculated based on the child's body weight. Direct observation of drug administration is a standard procedure to ensure compliance. Patients are often monitored for a short period (e.g., 30-60 minutes) after dosing to check for vomiting, in which case a repeat dose may be administered according to the protocol.
-
Follow-up and Outcome Measures: Children are followed up at specified intervals (e.g., days 1, 2, 3, 7, 14, 21, and 28, and sometimes up to day 42) to assess clinical and parasitological outcomes.
-
Clinical outcomes include the time to fever clearance and the resolution of other malaria symptoms.
-
Parasitological outcomes are determined by microscopic examination of blood smears to measure the rate of parasite clearance and to detect any reappearance of parasites (recrudescence), which would indicate treatment failure.
-
Safety monitoring involves recording and assessing any adverse events reported by the caregivers or observed by the study team throughout the follow-up period.
-
Signaling Pathways and Mechanisms of Action
The mechanisms of action and the development of resistance are central to understanding the long-term viability of these antimalarial agents.
This compound
This compound is a quinoline (B57606) methanol (B129727) derivative whose precise mechanism of action is not fully elucidated. It is believed to act as a blood schizonticide, targeting the intra-erythrocytic asexual stages of the malaria parasite. One proposed mechanism is the inhibition of heme polymerase, which prevents the detoxification of heme, leading to the accumulation of toxic heme byproducts that kill the parasite. Another suggested mechanism involves the inhibition of protein synthesis within the parasite. Resistance to this compound is often associated with an increased number of copies of the pfmdr1 gene, which codes for a transport protein on the parasite's food vacuole membrane.
Sulfadoxine-Pyrimethamine
Sulfadoxine and pyrimethamine (B1678524) act synergistically to inhibit sequential steps in the parasite's folate biosynthesis pathway, which is essential for DNA and RNA synthesis. Sulfadoxine, a sulfonamide, is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS). Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, targets the subsequent enzyme in the pathway. This dual blockade disrupts the production of tetrahydrofolate, a crucial cofactor for nucleotide synthesis, thereby halting parasite replication. Resistance to sulfadoxine-pyrimethamine is well-characterized and arises from point mutations in the genes encoding the DHPS and DHFR enzymes.
Caption: Mechanisms of action for Sulfadoxine-Pyrimethamine and this compound.
Conclusion
The choice between this compound and sulfadoxine-pyrimethamine for the treatment of pediatric malaria is complex and highly dependent on local drug resistance patterns. While this compound has demonstrated superior efficacy in some regions with high levels of sulfadoxine-pyrimethamine resistance, its use must be weighed against the potential for neuropsychiatric adverse events. Conversely, the utility of sulfadoxine-pyrimethamine is significantly compromised in areas with widespread resistance. Continuous surveillance of drug efficacy and the development of new, effective, and well-tolerated antimalarial agents are critical for the management of pediatric malaria. This comparative guide underscores the importance of evidence-based decision-making in the selection of appropriate therapeutic strategies for this vulnerable population.
References
- 1. Efficacy of this compound and sulfadoxine-pyrimethamine for the treatment of uncomplicated Plasmodium falciparum infection in Machinga District, Malawi, 1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chloroquine, sulfadoxine/pyrimethamine, this compound and this compound-artesunate for the treatment of falciparum malaria in Kachin State, North Myanmar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of this compound, chloroquine plus pyrimethamine-sulfadoxine (Fansidar), and chloroquine as malarial prophylaxis in eastern Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Tolerability of Mefloquine and Other Chemoprophylaxis Agents: A Guide for Researchers
This guide provides a detailed comparison of the tolerability of mefloquine (B1676156) with other commonly prescribed malaria chemoprophylaxis agents, including atovaquone-proguanil and doxycycline (B596269). The information is intended for researchers, scientists, and drug development professionals, offering quantitative data from clinical studies, detailed experimental protocols, and insights into the potential molecular mechanisms underlying adverse events.
Data Presentation: Comparative Tolerability of Malaria Chemoprophylaxis
The following table summarizes the incidence of adverse events reported in comparative studies of this compound, atovaquone-proguanil, and doxycycline for malaria chemoprophylaxis. Data is aggregated from multiple randomized controlled trials to provide a comprehensive overview for researchers.
| Adverse Event Category | Adverse Event | This compound | Atovaquone-Proguanil | Doxycycline |
| Neuropsychiatric | Any Neuropsychiatric Event | 29%[1] | 14%[1] | - |
| Insomnia | 13% - 25%[2] | 3%[2] | - | |
| Abnormal Dreams | 14%[2] | - | - | |
| Dizziness | 5.6% - 22.8%[2][3] | 3.83 (RR vs. This compound)[2] | - | |
| Anxiety | 4%[2] | - | - | |
| Depression | 4%[2] | - | - | |
| Severe Neuropsychiatric Events | 0.3%[3] | - | - | |
| Gastrointestinal | Any Gastrointestinal Event | - | Fewer than Chloroquine (B1663885)/Proguanil[2] | - |
| Nausea and Vomiting | - | - | Higher than this compound | |
| Dermatological | Photosensitivity | - | - | Higher than this compound |
| Pruritus (Itching) | - | - | - | |
| Overall | Any Adverse Event | 67.3%[1] | 71.4%[1] | - |
| Treatment-Related AEs | - | 10% (Moderate/Severe)[1] | - | |
| Discontinuation due to AEs | 5.0%[1] | 1.2%[1] | - |
Note: Incidence rates can vary between studies based on methodology, patient population, and duration of prophylaxis. Dashes indicate where directly comparable data was not available in the reviewed sources.
Experimental Protocols
To ensure the transparent and reproducible evaluation of drug tolerability, detailed experimental protocols are crucial. Below is a summary of the methodology employed in a pivotal multicentre, randomized, double-blind, four-arm study comparing the tolerability of different malaria chemoprophylaxis regimens.[4]
Study Design: A randomized, double-blind study with a placebo run-in phase.
Setting: The study was conducted at travel clinics in Switzerland, Germany, and Israel.[4]
Participants: A total of 623 non-immune travelers to sub-Saharan Africa were enrolled. Participants were allocated into four arms: 153 received doxycycline, 153 received this compound, 153 received a fixed combination of chloroquine and proguanil (B194036), and 164 received a fixed combination of atovaquone (B601224) and proguanil.[4]
Treatment Regimens and Masking:
-
Group 1 (Doxycycline): Received 100 mg of doxycycline monohydrate once daily.[4]
-
Group 2 (Chloroquine and Proguanil): Received a combination of 100 mg chloroquine base and 200 mg proguanil hydrochloride once daily.[4]
-
Group 3 (this compound): Received 250 mg of this compound base once weekly. Placebo capsules were administered on the other six days of the week to maintain blinding.[4]
-
Group 4 (Atovaquone and Proguanil): Received a combination of 250 mg atovaquone and 100 mg proguanil hydrochloride once daily.[4]
All participants started their assigned regimen 17 days before departure, continued it during their stay in Africa, and for four weeks after their return, with the exception of the atovaquone/proguanil group which continued for one week post-return followed by three weeks of placebo.[4]
Main Outcome Measure: The primary endpoint was the proportion of participants in each treatment arm who reported subjectively moderate or severe adverse events.[4]
Mandatory Visualization
Signaling Pathway: The Retinoid Toxicity Hypothesis of this compound-Induced Neuropsychiatric Adverse Events
The following diagram illustrates a hypothesized signaling pathway for this compound-induced neuropsychiatric side effects, based on the retinoid toxicity hypothesis.[5][6] This hypothesis posits that this compound's adverse effects may stem from its impact on liver function and subsequent disruption of retinoid (Vitamin A) metabolism.
Caption: Hypothesized pathway of this compound-induced retinoid toxicity.
References
- 1. Atovaquone-proguanil versus this compound for malaria prophylaxis in nonimmune travelers: results from a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Randomized Trial to Compare the Safety, Tolerability, and Effectiveness of 3 Antimalarial Regimens for the Prevention of Malaria in Nigerian Patients With Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerability of malaria chemoprophylaxis in non-immune travellers to sub-Saharan Africa: multicentre, randomised, double blind, four arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound use, psychosis, and violence: A retinoid toxicity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound use, psychosis, and violence: a retinoid toxicity hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mefloquine proper disposal procedures
Proper disposal of mefloquine (B1676156) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes risks to both personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
This compound Hazard Summary
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the substance's Safety Data Sheet (SDS).
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1][2] | Ingestion |
| Skin Contact | May cause irritation.[3][4] | Dermal |
| Eye Contact | May cause irritation.[3][4] | Ocular |
| Inhalation | Avoid breathing dust, fumes, or spray.[3][4] | Inhalation |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This process should be conducted in accordance with local, state, and federal regulations.[3] It is the responsibility of the waste generator to determine if the material meets the criteria for hazardous waste at the time of disposal.[1]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the proper PPE to prevent exposure.
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile).[1][4]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[2]
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant disposal.
-
Pure this compound/Bulk Powder: Collect expired or unused this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Items such as gloves, wipes, and disposable labware that are contaminated with this compound should be collected in a separate, sealed container or bag.[1] Label it clearly as "this compound Contaminated Waste."
-
Empty Containers: Do not dispose of empty containers in regular trash without proper decontamination. Containers can be triple-rinsed with a suitable solvent (e.g., alcohol), with the rinsate collected as chemical waste.[4] After rinsing, the container can be punctured to render it unusable and disposed of in accordance with institutional policies.[4]
Step 3: Arrange for Professional Disposal
This compound waste should not be disposed of in standard trash or flushed down the sewer.[4]
-
Primary Method (Incineration): The recommended method for disposal is controlled incineration at a licensed chemical destruction plant or permitted hazardous waste facility.[1][4][5] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][4]
-
Wear PPE: Don appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Contain the Spill: Prevent the spill from spreading or entering drains or water courses.[3][4]
-
Absorb and Clean:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[3]
-
Dispose of Cleanup Materials: Collect all contaminated absorbents and cleaning materials in a sealed container and dispose of them as hazardous waste according to the procedures in Step 3.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Mefloquine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedural information for the safe handling and disposal of Mefloquine, a compound used in antimalarial drug development. Adherence to these protocols is critical to minimize exposure risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is required to prevent skin, eye, and respiratory exposure. The primary health risks associated with occupational exposure include mild irritation to the skin and eyes.[1]
Recommended PPE for Handling this compound
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Compounding (Solid Form) | Chemical safety goggles or a face shield | Two pairs of nitrile gloves | Disposable solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher-rated respirator |
| Handling Solutions | Chemical safety goggles | Nitrile gloves | Disposable fluid-resistant gown or lab coat | Use within a certified chemical fume hood |
| Administering to Animals | Chemical safety goggles | Nitrile gloves | Disposable fluid-resistant gown | Use in a ventilated enclosure or with local exhaust |
| Waste Disposal | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable fluid-resistant gown or lab coat | As required by the specific disposal procedure |
Note: No specific occupational exposure limits (OELs) have been established for this compound.[2][3][4] Therefore, a conservative approach with the consistent use of appropriate PPE is crucial.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, away from general laboratory traffic.
-
Ensure a certified chemical fume hood or other suitable ventilated enclosure is used for all manipulations of powdered this compound and its concentrated solutions.[3]
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[3]
-
-
Donning Personal Protective Equipment:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Pay close attention to the proper fit and integrity of gloves and, when necessary, respiratory protection.
-
-
Compound Handling and Experimentation:
-
When weighing solid this compound, perform the task within a chemical fume hood or a powder containment hood to prevent the generation of airborne dust.[1]
-
Use disposable equipment (e.g., spatulas, weigh boats) whenever possible to minimize cross-contamination.
-
When solubilizing the compound, add the solvent to the this compound powder slowly to prevent aerosolization.
-
Conduct all experimental procedures involving this compound solutions within a chemical fume hood.
-
-
Doffing Personal Protective Equipment:
-
Remove PPE in a designated area, taking care to avoid contaminating skin and clothing.
-
The outer pair of gloves should be removed first, followed by the gown.
-
Eye protection and any respiratory protection should be removed last, after exiting the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compounds, contaminated PPE, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[6]
-
-
Final Disposal:
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and two pairs of nitrile gloves. For large spills of powdered this compound, respiratory protection is also required.
-
Contain the Spill:
-
For solid spills, carefully cover the area with absorbent pads to prevent further dispersal of the powder.
-
For liquid spills, absorb the material with inert, absorbent materials (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Clean and Decontaminate:
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable laboratory detergent and water. For final rinsing, some protocols suggest using alcohol.[3]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Post-Cleanup:
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. medline.com [medline.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
